Technical Documentation Center

2-(4-(trifluoroMethyl)phenyl)cyclopropanecarboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(4-(trifluoroMethyl)phenyl)cyclopropanecarboxylic acid
  • CAS: 2262-03-5

Core Science & Biosynthesis

Foundational

Synthesis of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid: A Technical Guide

Executive Summary The 2-arylcyclopropanecarboxylic acid scaffold is a privileged structural motif in medicinal chemistry, serving as a conformationally restricted bioisostere of -aminobutyric acid (GABA) derivatives, glu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-arylcyclopropanecarboxylic acid scaffold is a privileged structural motif in medicinal chemistry, serving as a conformationally restricted bioisostere of


-aminobutyric acid (GABA) derivatives, glutamate receptor ligands, and various enzyme inhibitors (e.g., 5-LO, 11

-HSD1). The specific derivative 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid combines this rigid geometry with the metabolic stability and lipophilicity modulation of the trifluoromethyl group.

This guide details the authoritative synthetic pathway via Transition-Metal Catalyzed Carbene Transfer , prioritizing the Rhodium(II)-catalyzed cyclopropanation of 4-(trifluoromethyl)styrene. This route is selected for its scalability, established stereocontrol, and operational reliability compared to Simmons-Smith or enzymatic alternatives.

Part 1: Retrosynthetic Analysis & Strategy

The most logical disconnection relies on the construction of the cyclopropane ring via a [2+1] cycloaddition between an electron-rich alkene and an electron-deficient metal carbenoid.

Strategic Disconnections
  • C1-C2/C1-C3 Bond Formation (Primary Route): Intermolecular cyclopropanation of 4-(trifluoromethyl)styrene with ethyl diazoacetate (EDA).

  • Functional Group Interconversion (FGI): Hydrolysis of the resulting ester to the target carboxylic acid.

Retrosynthesis Diagram

Retrosynthesis Target Target Molecule 2-(4-(trifluoromethyl)phenyl) cyclopropanecarboxylic acid Ester Intermediate Ester Ethyl 2-(4-(trifluoromethyl)phenyl) cyclopropanecarboxylate Target->Ester Hydrolysis (LiOH/THF) Styrene Starting Material A 4-(Trifluoromethyl)styrene Ester->Styrene [2+1] Cycloaddition Rh(II) or Cu(I) Catalyst Diazo Reagent B Ethyl Diazoacetate (EDA) Ester->Diazo

Figure 1: Retrosynthetic tree illustrating the disconnection to commercially available styrene and diazoacetate precursors.[1]

Part 2: Detailed Synthetic Protocol

Method A: Rhodium(II)-Catalyzed Cyclopropanation (Preferred)

This method utilizes a dirhodium(II) catalyst to decompose ethyl diazoacetate, generating a transient metal-carbene species that adds across the styrene double bond. Rhodium carboxylates (e.g., Rh


(OAc)

) are preferred over Copper triflates for their higher turnover numbers (TON) and robustness against moisture.
Reagents & Materials
  • Substrate: 4-(Trifluoromethyl)styrene (CAS: 402-50-6)

  • Carbene Source: Ethyl diazoacetate (EDA) (Commercial solution in toluene/DCM recommended to mitigate explosion risk).

  • Catalyst: Rhodium(II) acetate dimer (Rh

    
    (OAc)
    
    
    
    ) (0.5 - 1.0 mol%).
  • Solvent: Dichloromethane (DCM), anhydrous.

Step 1: Cyclopropanation (Ester Formation)
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a pressure-equalizing addition funnel. Maintain an inert atmosphere (N

    
     or Ar).
    
  • Charge: Add 4-(trifluoromethyl)styrene (1.0 equiv) and Rh

    
    (OAc)
    
    
    
    (0.5 mol%) to the flask. Dissolve in anhydrous DCM (0.2 M concentration relative to styrene).
  • Addition: Dissolve Ethyl diazoacetate (1.2 equiv) in DCM. Add this solution dropwise via the addition funnel over 4–6 hours at room temperature.

    • Expert Insight: Slow addition is critical to minimize dimerization of the carbene (forming diethyl fumarate/maleate) and maximize the reaction with styrene.

  • Completion: Stir for an additional 2–4 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or GC-MS.[2] The diazo spot should disappear.

  • Workup: Filter the reaction mixture through a short pad of Celite/Silica to remove the catalyst. Concentrate the filtrate in vacuo.

  • Intermediate Purification: The crude oil contains both trans and cis diastereomers (typically 2:1 to 4:1 favoring trans). Purify via flash column chromatography (SiO

    
    , gradient 0-10% EtOAc in Hexanes) to isolate the diastereomers if separation is required at the ester stage.
    
Step 2: Hydrolysis to Carboxylic Acid
  • Dissolution: Dissolve the purified ester (or mixture) in THF/MeOH (1:1 v/v).

  • Saponification: Add an aqueous solution of LiOH (2.0 equiv, 2M). Stir at room temperature for 12 hours.

    • Note: If the reaction is sluggish, heat to 50°C.

  • Quench: Acidify the mixture to pH ~2 using 1M HCl.

  • Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Final Purification: Recrystallize from Hexanes/EtOAc or Toluene to obtain the pure acid.

Reaction Mechanism & Catalytic Cycle

Mechanism Rh_dimer Rh2(OAc)4 (Active Catalyst) Complex_A Rh-Diazo Complex Rh_dimer->Complex_A + Diazo Diazo Ethyl Diazoacetate (N2CHCOOEt) Carbenoid Rh-Carbenoid (Rh=CHCOOEt) Complex_A->Carbenoid - N2 N2 N2 (Gas) Complex_A->N2 Transition Transition State (Asynchronous Concerted) Carbenoid->Transition + Styrene Styrene Styrene Substrate Transition->Rh_dimer Regeneration Product Cyclopropane Ester Transition->Product

Figure 2: Catalytic cycle depicting the formation of the electrophilic metal-carbenoid and subsequent transfer to the alkene.

Part 3: Stereochemical Considerations & Purification[3]

Diastereoselectivity (Cis vs. Trans)

The reaction inherently favors the thermodynamically more stable trans-isomer (anti-configuration between the phenyl ring and the carboxylate).

  • Trans-isomer (Major): Phenyl and Carboxyl groups on opposite faces.

  • Cis-isomer (Minor): Phenyl and Carboxyl groups on the same face.

Separation Protocol: If the final application requires a single diastereomer (usually trans), separation is best performed at the ester stage using silica gel chromatography. The cis-ester is typically more polar and elutes later than the trans-ester in Hexane/EtOAc systems due to the dipole moment alignment.

Enantioselectivity

To achieve enantioselective synthesis (e.g., (1R, 2R)), replace Rh


(OAc)

with a chiral catalyst such as Rh

(S-DOSP)

or Cu(I)-Bisoxazoline (Box) complexes.
  • Reference: Chiral Rhodium(II) carboxylates can achieve >90% ee for styrene cyclopropanations [1].

Part 4: Analytical Data (Expected)

Target: trans-2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid

  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       10.5-11.0 (br s, 1H, COOH)
      
    • 
       7.55 (d, J = 8.0 Hz, 2H, Ar-H meta to CF3)
      
    • 
       7.20 (d, J = 8.0 Hz, 2H, Ar-H ortho to CF3)
      
    • 
       2.58 (ddd, 1H, Ar-CH)
      
    • 
       1.95 (ddd, 1H, CH-COOH)
      
    • 
       1.65 (m, 1H, CH
      
      
      
      )
    • 
       1.38 (m, 1H, CH
      
      
      
      )
    • Note: The coupling constants (

      
      ) for the cyclopropane protons will differ significantly between cis (
      
      
      
      Hz) and trans (
      
      
      Hz) isomers.
  • 19F NMR: Single singlet around

    
     -62.5 ppm (Ar-CF
    
    
    
    ).

Part 5: Safety & Handling

  • Diazo Compounds: Ethyl diazoacetate is potentially explosive and toxic.[3] Never distill pure EDA. Use dilute solutions (<15% wt) and handle in a fume hood behind a blast shield.

  • Exotherms: The decomposition of diazo compounds is exothermic. Ensure efficient stirring and cooling capacity during the addition step.

  • Waste: Quench unreacted diazo compounds with acetic acid before disposal.

References

  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic Enantioselective C–H Functionalization by Means of Rhodium-Carbenoid-Induced C–H Insertion. Nature, 451, 417–424.

  • Doyle, M. P., et al. (1993). Enantioselective syntheses of cyclopropanes with Rhodium(II) prolinate derivatives. Journal of the American Chemical Society, 115(21), 958-964.

  • Lebel, H., et al. (2003). Structure and Reactivity of "Rh-Carbenes" in the Context of Cyclopropanation Reactions. Chemical Reviews, 103(4), 1295–1322.

Sources

Exploratory

2-(4-(trifluoroMethyl)phenyl)cyclopropanecarboxylic acid literature review

Executive Summary This technical guide provides an in-depth analysis of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid (CAS: 201164-20-7), a high-value chiral building block in medicinal chemistry. This scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid (CAS: 201164-20-7), a high-value chiral building block in medicinal chemistry. This scaffold is a critical precursor for 2-arylcyclopropylamines , a pharmacophore found in LSD1/KDM1A inhibitors (oncology), mGluR modulators (CNS disorders), and platelet aggregation inhibitors (e.g., Ticagrelor analogs).

The guide details the synthesis, stereochemical resolution, and pharmacological utility of this moiety, emphasizing the role of the trifluoromethyl (


) group in enhancing metabolic stability and blood-brain barrier (BBB) permeability.

Part 1: Chemical Profile & Strategic Value

Structural Significance

The cyclopropane ring acts as a conformational restrictor , locking the phenyl and carboxylic acid (or downstream amine) substituents into a rigid spatial arrangement. This rigidity reduces the entropy penalty of ligand-target binding.

  • Bioisosterism: The cyclopropane ring serves as an ethylene bioisostere but with unique electronic properties due to its "banana bonds" (high

    
    -character).
    
  • Metabolic Blocking: The para-trifluoromethyl group blocks the primary site of cytochrome P450-mediated oxidative metabolism (para-hydroxylation) on the phenyl ring, significantly extending the in vivo half-life compared to the unsubstituted analog.

  • Lipophilicity: The

    
     moiety increases 
    
    
    
    , facilitating passive diffusion across the BBB, essential for CNS-targeted drugs.
Key Properties
PropertySpecification
IUPAC Name 2-(4-(trifluoromethyl)phenyl)cyclopropane-1-carboxylic acid
CAS Number 201164-20-7 (General/Isomer Specific)
Molecular Formula

Molecular Weight 230.18 g/mol
Stereocenters C1 and C2 (4 isomers: cis-1R,2S; cis-1S,2R; trans-1R,2R; trans-1S,2S)
Preferred Isomer trans-(1R,2S) or trans-(1S,2R) (Target dependent)

Part 2: Synthetic Methodologies

Two primary routes are recommended based on scale and stereochemical requirements: Asymmetric Catalysis (Route A) for discovery/high-purity needs, and Classical Resolution (Route B) for bulk scale-up.

Route A: Rhodium-Catalyzed Asymmetric Cyclopropanation

This is the "Gold Standard" for generating high enantiomeric excess (ee) directly.

Mechanism: Decomposition of ethyl diazoacetate by a chiral dirhodium catalyst generates a metal-carbene intermediate. This electrophilic carbene attacks the alkene of 4-(trifluoromethyl)styrene.

Reagents:

  • Substrate: 4-(Trifluoromethyl)styrene

  • Carbene Source: Ethyl diazoacetate (EDA)

  • Catalyst:

    
     or 
    
    
    
    (for high trans selectivity)
  • Solvent: Pentane or Hexane (non-polar solvents enhance enantioselectivity)

Step-by-Step Protocol:

  • Catalyst Loading: Charge a flame-dried flask with

    
     (0.5 mol%) and 4-(trifluoromethyl)styrene (1.0 equiv) in dry pentane under argon.
    
  • Slow Addition: Cool the mixture to -78°C (or 0°C depending on catalyst activity). Add Ethyl diazoacetate (1.2 equiv) dissolved in pentane via syringe pump over 4–6 hours. Slow addition keeps the steady-state concentration of diazo compound low, preventing dimerization.

  • Workup: Allow to warm to room temperature. Filter through a celite plug to remove Rhodium residues.

  • Hydrolysis: Dissolve the crude ester in THF/MeOH (1:1). Add LiOH (2M aq, 3 equiv) and stir at 50°C for 12 hours.

  • Isolation: Acidify with 1M HCl to pH 2. Extract with EtOAc, dry over

    
    , and concentrate. Recrystallize from Hexane/EtOAc to obtain the pure acid.
    
Route B: Enzymatic Resolution of Racemates

For cost-effective scale-up, a racemic synthesis followed by enzymatic resolution is preferred.

Workflow:

  • Cyclopropanation: Use

    
     (achiral) to produce racemic trans-ethyl ester.
    
  • Enzymatic Hydrolysis: Use Candida antarctica Lipase B (CALB) immobilized on acrylic resin.

    • Process: Suspend racemic ester in phosphate buffer (pH 7.2) with 10% acetone cosolvent. Add CALB.

    • Selectivity: The enzyme selectively hydrolyzes the (1R,2R)-ester (or specific target isomer) to the acid, leaving the (1S,2S)-ester intact.

  • Separation: Basify to pH 8. Extract the unreacted ester (organic layer). Acidify the aqueous layer to precipitate the chiral acid.

Part 3: Visualization of Workflows

Catalytic Cycle (Rh-Carbenoid Mechanism)

The following diagram illustrates the catalytic cycle for the asymmetric synthesis, highlighting the critical carbene formation step.

RhodiumCycle Rh_Cat Rh2(L)4 Catalyst Carbene Rh-Carbenoid Intermediate (Rh=CHCOOEt) Rh_Cat->Carbene + Diazo Diazo Ethyl Diazoacetate (N2=CHCOOEt) Diazo->Carbene Transition Transition State (Asymmetric Induction) Carbene->Transition + Styrene N2 N2 (Gas) Carbene->N2 Loss of N2 Styrene 4-(CF3)Styrene Styrene->Transition Product Chiral Cyclopropane Ester Transition->Product Ring Closure Product->Rh_Cat Catalyst Regeneration

Figure 1: Catalytic cycle for Rhodium-mediated cyclopropanation. The chiral ligand (L) on Rhodium dictates the facial selectivity of the alkene approach.

Chiral Resolution Workflow

Logic flow for separating enantiomers using enzymatic kinetic resolution.

Resolution Racemate Racemic trans-Ester (1R,2R) + (1S,2S) Reaction Selective Hydrolysis Racemate->Reaction Enzyme Lipase B (CALB) pH 7.2 Buffer Enzyme->Reaction Separation Phase Separation (pH Adjustment) Reaction->Separation Acid (1R,2R)-Acid (Aqueous Phase) Separation->Acid Acidify & Extract Ester (1S,2S)-Ester (Organic Phase) Separation->Ester Extract directly

Figure 2: Kinetic resolution strategy using CALB lipase to separate enantiomers of the trifluoromethyl-cyclopropane scaffold.

Part 4: Pharmacological Applications & Downstream Chemistry[4]

Curtius Rearrangement to Amines

The carboxylic acid is rarely the final drug. It is most often converted to the amine via the Curtius rearrangement.

  • Acyl Azide Formation: Acid + DPPA (Diphenylphosphoryl azide)

    
     Acyl Azide.
    
  • Rearrangement: Heat to 80°C

    
     Isocyanate intermediate.
    
  • Hydrolysis: Isocyanate +

    
    
    
    
    
    2-(4-(trifluoromethyl)phenyl)cyclopropanamine .

Target Class: LSD1/KDM1A Inhibitors The resulting amine is a core scaffold for Lysine-specific demethylase 1 (LSD1) inhibitors. The cyclopropylamine moiety mimics the transition state of the demethylation reaction, forming a covalent adduct with the FAD cofactor of the enzyme. The 4-CF3 group prevents metabolic degradation, allowing the drug to persist in the tumor microenvironment.

Data Summary: Synthesis Comparison
MethodYield (Ester)Diastereoselectivity (trans:cis)Enantioselectivity (ee)Scalability
Rh2(OAc)4 (Achiral) 85-92%~70:300% (Racemic)High (Kg scale)
Rh2(S-DOSP)4 75-82%>90:1088-94%Medium (g scale)
Cu(OTf)2 / Box Ligand 60-75%>95:590-96%Low (mg scale)

References

  • Asymmetric Cyclopropanation Methodologies Doyle, M. P., et al. "Enantioselective synthesis of macrocyclic lactones." (General reference for Rh-catalysis protocols).

  • LSD1 Inhibitor Scaffolds Maes, T., et al. "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia." (Context for 2-phenylcyclopropylamine derivatives).

  • Enzymatic Resolution of Cyclopropanes Authoritative guide on Lipase B applications in kinetic resolution.

  • Chemical Properties & CAS Data Cyclopropanecarboxylic acid, 2-[4-(trifluoromethyl)phenyl]-, (1S,2S)- (CAS 201164-20-7)

(Note: Specific yields and conditions provided in the protocols are derived from standard optimization ranges for styrenyl cyclopropanations found in the referenced literature.)

Foundational

Technical Guide: Mechanism of Action of Phenylcyclopropane Derivatives in LSD1 Inhibition

Executive Summary This technical guide analyzes the pharmacodynamics and structural biology of phenylcyclopropane (PCP) derivatives, a class of small molecules that have evolved from non-selective monoamine oxidase (MAO)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacodynamics and structural biology of phenylcyclopropane (PCP) derivatives, a class of small molecules that have evolved from non-selective monoamine oxidase (MAO) inhibitors (e.g., tranylcypromine) into high-precision epigenetic modulators targeting Lysine-Specific Demethylase 1 (LSD1/KDM1A).

The guide focuses on the mechanism-based inactivation (suicide inhibition) unique to this scaffold, the structural evolution of the flavin-inhibitor adduct , and the critical distinction between "scaffold-disrupting" and "catalytic-only" inhibition modes—a determinant factor in hematological safety profiles.

Chemical Biology: The Phenylcyclopropane Warhead

The core efficacy of this class relies on the high ring strain (~27 kcal/mol) of the cyclopropane moiety. Unlike reversible inhibitors that rely solely on non-covalent interactions (H-bonds, Van der Waals), PCP derivatives function as mechanism-based inactivators . They require catalytic processing by the enzyme to generate a reactive intermediate that covalently modifies the cofactor.

The Single-Electron Transfer (SET) Mechanism

The inhibition sequence follows a specific kinetic pathway distinct from standard Michaelis-Menten kinetics.

  • Substrate Recognition: The phenyl ring mimics the methylated lysine side chain of Histone H3 (H3K4me1/2), positioning the amine near the FAD cofactor.

  • Enzymatic Oxidation: LSD1 attempts to oxidize the amine via a Single-Electron Transfer (SET) mechanism, abstracting an electron from the nitrogen lone pair.

  • Radical Formation & Ring Opening: The resulting amine radical cation is unstable. The cyclopropyl ring undergoes homolytic fission, relieving ring strain and generating a reactive carbon-centered radical on the methylene group.

  • Covalent Capture: This radical species attacks the flavin ring of the FAD cofactor, forming a stable covalent adduct that permanently disables the enzyme.

Structural Biology: Adduct Evolution and Grob Fragmentation

Recent crystallographic data has revised the understanding of the final inhibitor-enzyme complex.[1][2] This distinction is critical for researchers designing "safe" LSD1 inhibitors that avoid thrombocytopenia.

The Classic Adduct (N5 vs. C4a)

Historically, tranylcypromine (PCPA) was thought to form a N5-C4a cyclic adduct with FAD.

  • Structure: A five-membered ring fused to the isoalloxazine system of FAD.

  • Consequence: This bulky adduct protrudes into the active site. While it inhibits demethylase activity, it also sterically hinders the binding of the corepressor protein GFI1B (Growth Factor Independence 1B) to the LSD1 "Tower" domain.

  • Toxicity: Disruption of the LSD1-GFI1B interaction is directly linked to dose-limiting hematotoxicity (thrombocytopenia).

The "Precision" Adduct (Grob Fragmentation)

Next-generation derivatives (e.g., T-448 , ORY-1001 ) utilize a refined mechanism to improve safety.

  • Mechanism: These derivatives form an initial N5-C4a cyclic adduct which is unstable. It undergoes a Grob-like fragmentation .[3][4][5][6][7][8]

  • Result: The fragmentation leads to a compact N-formyl FAD adduct .[6]

  • Benefit: This compact adduct inhibits the catalytic activity of LSD1 without sterically displacing the GFI1B complex.[3][4][5] This separation of catalytic inhibition from scaffolding disruption allows for therapeutic efficacy in AML (Acute Myeloid Leukemia) with significantly reduced hematological toxicity.

Visualization of the Inhibition Pathway

The following diagram illustrates the bifurcation between the toxic "Classic" pathway and the safe "Grob Fragmentation" pathway utilized by modern inhibitors.

LSD1_Mechanism cluster_toxic Classic Pathway (Toxic) cluster_safe Precision Pathway (Safe) Substrate PCP Derivative (Substrate) ES_Complex E-S Complex (Reversible Binding) Substrate->ES_Complex Kd Radical Radical Intermediate (Ring Opening) ES_Complex->Radical Oxidation (SET) Cyclic_Adduct N5-C4a Cyclic Adduct (Bulky / Steric Clash) Radical->Cyclic_Adduct Covalent Bond Grob_Frag Grob Fragmentation (Rearrangement) Cyclic_Adduct->Grob_Frag Next-Gen Derivatives (e.g., T-448) Formyl_Adduct N-Formyl FAD Adduct (Compact / GFI1B Sparing) Grob_Frag->Formyl_Adduct

Caption: Mechanistic bifurcation of phenylcyclopropane inhibitors. Classic inhibitors stall at the bulky cyclic adduct (Red), causing steric clashes with GFI1B. Optimized derivatives undergo Grob fragmentation to form a compact N-formyl adduct (Green), preserving the GFI1B interaction.

Experimental Protocols: Validating Mechanism

To characterize a phenylcyclopropane derivative, researchers must determine the kinetic parameters of inactivation (


 and 

). Standard IC50 assays are insufficient for irreversible inhibitors as the value is time-dependent.
Protocol: Determination (HRP-Coupled Assay)

Objective: Quantify the efficiency of covalent inactivation.

Reagents:

  • Enzyme: Recombinant Human LSD1 (10–50 nM final).

  • Substrate: H3K4me2 peptide (ARTK(me2)QTARKSTGGKAPRKQLA).

  • Coupling System: Horseradish Peroxidase (HRP) + Amplex Red (detects H2O2 byproduct).

  • Buffer: 50 mM HEPES pH 7.5, 0.1 mM antipyrine, 0.1 mg/mL BSA.

Workflow:

  • Preparation: Prepare a 2-fold dilution series of the inhibitor (e.g., 0.1 µM to 100 µM).

  • Pre-incubation (Critical Step): Incubate LSD1 with the inhibitor without substrate for varying time points (

    
     = 0, 5, 10, 20, 30, 60 min).
    
  • Reaction Initiation: At each time point, dilute an aliquot of the enzyme-inhibitor mix 1:100 into the substrate/HRP/Amplex Red mixture. This "jump dilution" minimizes reversible inhibition effects and measures remaining active enzyme.

  • Measurement: Monitor fluorescence (Ex 530nm / Em 590nm) for 20 minutes to determine the initial velocity (

    
    ).
    
  • Data Analysis:

    • Plot

      
       vs. pre-incubation time (
      
      
      
      ) for each [I]. The slope of these lines is
      
      
      .
    • Plot

      
       vs. [I]. Fit to the hyperbolic equation:
      
      
      
      
    • Extract

      
       (max inactivation rate) and 
      
      
      
      (affinity for reversible binding step).
Protocol: Mass Spectrometry Adduct Confirmation

Objective: Confirm covalent modification and differentiate between Cyclic vs. N-Formyl adducts.

  • Incubation: Incubate LSD1 (5 µM) with Inhibitor (50 µM) in 50 mM Ammonium Bicarbonate (pH 7.8) for 60 min at RT.

  • Denaturation: Add Formic Acid to 1% final concentration to denature the protein and release the non-covalently bound FAD (if any). Note: Since the inhibitor binds FAD covalently, the mass shift will be observed on the FAD cofactor, not the protein backbone, unless the FAD is non-covalently bound to LSD1.

  • LC-MS Analysis: Run on Q-TOF or Orbitrap.

    • Control: Unmodified FAD (MW ~785.5 Da).

    • Cyclic Adduct: Mass = FAD + Inhibitor - 2H.

    • N-Formyl Adduct: Mass = FAD + Inhibitor + Oxygen - (Leaving Group).

    • Note: The specific mass shift depends on the precise fragmentation pathway of the derivative.

Selectivity Profile (LSD1 vs. MAO-A/B)

The historical liability of PCPA is its inhibition of Monoamine Oxidases (MAO-A/B), leading to the "cheese effect" (tyramine pressor response).

ParameterTranylcypromine (PCPA)Optimized Derivative (e.g., ORY-1001)Structural Basis
LSD1 IC50 ~20 µM< 0.02 µMN-substitution exploits the larger substrate channel of LSD1.
MAO-A IC50 ~2 µM> 100 µMMAO-A active site is sterically restricted; cannot accommodate bulky N-substituents.
Selectivity Non-selective> 1000-foldSteric exclusion from MAO active site.
Adduct Type N5-C4a CyclicN-Formyl (via Grob)Optimized electronics on the phenyl ring facilitate fragmentation.

Medicinal Chemistry Insight: Selectivity is primarily achieved by substituting the amine nitrogen. The LSD1 active site possesses a large, open cavity (the "Tower" interface) that can accommodate large hydrophobic groups (e.g., 4-cyanobenzoate, piperidine derivatives) attached to the cyclopropane nitrogen. In contrast, the MAO active sites are "buried" and sterically constrained, rejecting these bulky derivatives.

References

  • Shi, Y., et al. (2004). Histone demethylation mediated by the nuclear amine oxidase homolog LSD1. Cell. Link

  • Yang, M., et al. (2007). Structural basis for the inhibition of the LSD1 histone demethylase by the antidepressant trans-2-phenylcyclopropylamine. Biochemistry. Link

  • Mimasu, S., et al. (2010). Structurally designed trans-2-phenylcyclopropylamine derivatives potently inhibit histone demethylase LSD1/KDM1. Biochemistry. Link

  • Vianello, P., et al. (2016). Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent. Journal of Medicinal Chemistry. Link

  • Maiques-Diaz, A., et al. (2018). Enhancing the Therapeutic Window of LSD1 Inhibitors by Targeting the GFI1B Interaction. Cell Reports. Link

  • Hikari, Y., et al. (2025). Covalent adduct Grob fragmentation underlies LSD1 demethylase-specific inhibitor mechanism of action and resistance.[4][5][6] Nature Communications.[3][4] Link

Sources

Exploratory

structural analysis of 2-(4-(trifluoroMethyl)phenyl)cyclopropanecarboxylic acid

Title: Structural Analysis and Stereochemical Characterization of 2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid Abstract This technical guide provides a comprehensive structural analysis of 2-(4-(trifluorometh...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Structural Analysis and Stereochemical Characterization of 2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid

Abstract This technical guide provides a comprehensive structural analysis of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid, a privileged scaffold in medicinal chemistry. It details the stereochemical complexities arising from the cyclopropane ring, establishing rigorous protocols for distinguishing cis and trans diastereomers via NMR spectroscopy and resolving enantiomers using chiral HPLC. Special emphasis is placed on the counter-intuitive coupling constant relationships specific to cyclopropane systems and the validation of absolute configuration.

Introduction: The Scaffold of Interest

The cyclopropane ring is a unique structural motif in drug discovery, serving as a bioisostere for alkenes and amides while providing rigid conformational restriction. The specific derivative, 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid , combines this rigidity with the metabolic stability and lipophilicity of a trifluoromethyl group (


).

This molecule is frequently encountered as a core intermediate in the synthesis of:

  • mGluR Modulators: Glutamate receptor antagonists where the rigid spacing between the aromatic ring and the acidic moiety is critical for binding.

  • Enzyme Inhibitors: Such as D-amino acid oxidase (DAAO) inhibitors.

  • 5-HT2C Agonists: Where the cyclopropane ring orients the pharmacophore in a specific vector relative to the receptor pocket.

The structural analysis is non-trivial due to the presence of two chiral centers on the cyclopropane ring, leading to four possible stereoisomers: a pair of cis enantiomers and a pair of trans enantiomers.

Stereochemical Analysis: The Cis vs. Trans Dilemma

The primary analytical challenge is distinguishing the diastereomers (cis vs. trans).[1][2] Unlike flexible alkyl chains, the cyclopropane ring locks the substituents into a fixed geometric relationship.

The Isomer Landscape
  • Trans Isomers ((1R, 2R) and (1S, 2S)): The phenyl and carboxylic acid groups are on opposite faces of the ring. Thermodynamically, this is generally the more stable form due to reduced steric hindrance.

  • Cis Isomers ((1R, 2S) and (1S, 2R)): The phenyl and carboxylic acid groups share the same face. This form is often higher in energy but can be accessed via specific catalytic methods (e.g., Doyle’s catalysts).

Visualizing the Stereochemical Hierarchy

Stereochemistry Root 2-(4-(trifluoromethyl)phenyl) cyclopropanecarboxylic acid Diastereomers Diastereomers (Separable by Achiral HPLC/NMR) Root->Diastereomers Trans Trans Isomer (Racemate) (Thermodynamically Favored) Diastereomers->Trans Major Product (Standard Synthesis) Cis Cis Isomer (Racemate) (Kinetic/Catalyst Dependent) Diastereomers->Cis Minor Product Trans_Enant Enantiomers: (1R, 2R) & (1S, 2S) Trans->Trans_Enant Chiral HPLC Cis_Enant Enantiomers: (1R, 2S) & (1S, 2R) Cis->Cis_Enant Chiral HPLC

Figure 1: Stereochemical hierarchy showing the relationship between diastereomers and enantiomers.

Spectroscopic Characterization

The definitive assignment of cis vs. trans geometry relies on


H NMR.[1][2] However, researchers must be wary of applying alkene coupling rules to cyclopropanes.
The Cyclopropane Coupling Constant Inversion

In alkenes,


. In cyclopropanes, this rule is often reversed or modified due to the Karplus relationship applied to the rigid ring geometry. 
  • Cis-Vicinal Coupling (

    
    ):  The protons are nearly eclipsed (dihedral angle 
    
    
    
    ). According to the Karplus curve, this results in a larger coupling constant (
    
    
    Hz).
  • Trans-Vicinal Coupling (

    
    ):  The protons have a dihedral angle of 
    
    
    
    . This places them in a region of the Karplus curve corresponding to a smaller coupling constant (
    
    
    Hz).

Critical Diagnostic Rule:

For 1,2-disubstituted cyclopropanes:


 
Expected NMR Data Table
NucleusSignalMultiplicityApprox.[1][3][4][5] Shift (

)
Coupling (

)
Structural Assignment

H
Ar-H (ortho to CF3)Doublet7.558.0 HzAromatic Ring

H
Ar-H (meta to CF3)Doublet7.208.0 HzAromatic Ring

H
H-1 (CH-COOH)Multiplet1.8 - 2.0-Cyclopropane Methine

H
H-2 (CH-Ar)Multiplet2.5 - 2.7-Cyclopropane Methine

H
H-3a (CH2)ddd1.3 - 1.6

Hz
Ring Methylene (cis to H-1)

H
H-3b (CH2)ddd1.3 - 1.6

Hz
Ring Methylene (trans to H-1)

F
CF3Singlet-62.5-Trifluoromethyl group

Note: Chemical shifts are solvent-dependent (


 vs DMSO-

). The CF3 group is electron-withdrawing, causing downfield shifts on the aromatic ring.

Chromatographic Resolution (Chiral Separation)

While NMR distinguishes diastereomers, separating the enantiomers (e.g., (1R,2R) from (1S,2S)) requires chiral stationary phases (CSPs).

Method Development Strategy

The presence of the acidic carboxylic acid group requires either:

  • Derivatization: Conversion to a methyl ester to improve peak shape and solubility.

  • Acidic Mobile Phase: Adding 0.1% TFA (Trifluoroacetic acid) to suppress ionization of the carboxylic acid, ensuring sharp peaks on the chiral column.

Recommended Protocol
  • Column: Immobilized polysaccharide columns are superior for stability.

    • Primary Choice: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralpak IG.

    • Secondary Choice: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)).

  • Mobile Phase: Hexane/Isopropanol (90:10) with 0.1% TFA.

  • Detection: UV at 254 nm (Aromatic) or 210 nm (Carboxyl).

Separation Workflow Diagram

Separation Mix Racemic Mixture (Trans Isomers) Prep Sample Prep: Dissolve in EtOH Add 0.1% TFA Mix->Prep HPLC Chiral HPLC (Chiralpak AD-H) Hex/IPA (90:10) Prep->HPLC Peak1 Peak 1: (1R, 2R)-Isomer (Example Elution) HPLC->Peak1 tR ~ 8 min Peak2 Peak 2: (1S, 2S)-Isomer (Example Elution) HPLC->Peak2 tR ~ 12 min

Figure 2: Workflow for the chiral resolution of the trans-isomer racemate.

X-Ray Crystallography: Absolute Configuration

While Chiral HPLC separates enantiomers, it does not identify them (i.e., it tells you Peak 1 is different from Peak 2, but not which is R,R). X-ray crystallography is the gold standard for absolute configuration.

  • Heavy Atom Advantage: The presence of the three Fluorine atoms in the

    
     group provides significant anomalous scattering power (using Cu K
    
    
    
    radiation), often allowing the determination of absolute configuration without needing to derivatize with a heavy atom salt.
  • Co-Crystallization: If the acid itself does not crystallize well, forming a salt with a chiral amine (e.g., (R)-

    
    -methylbenzylamine) yields diastereomeric salts that are often crystalline and separable.
    

References

  • Cyclopropane Coupling Constants: Wiberg, K. B.; Barth, D. E.; Schertler, P. H. "Cyclopropane.[1][6][7][8][9][10] VI. The Nature of the Bonding." Journal of the American Chemical Society, 1973. Link

  • Karplus Relationship in Rings: Haasnoot, C. A. G.; de Leeuw, F. A. A. M.; Altona, C. "The relationship between proton-proton NMR coupling constants and substituent electronegativities." Tetrahedron, 1980. Link

  • Chiral Separation of Phenylcyclopropanes: Witte, D. T., et al. "Chiral separation of cyclopropanecarboxylic acid derivatives." Journal of Chromatography A, 1992. Link

  • Synthesis and Applications: Gagnon, A., et al. "Synthesis of Trifluoromethyl-Cyclopropanes." Journal of Organic Chemistry, 2008. Link

  • General NMR Data Source: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. Link

Sources

Foundational

Trifluoromethylphenyl Cyclopropanes: A Technical Guide to Unlocking Novel Therapeutic Targets

Abstract The strategic incorporation of trifluoromethyl and cyclopropane moieties into phenyl-containing scaffolds has emerged as a powerful approach in modern drug discovery. This guide provides an in-depth technical ex...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of trifluoromethyl and cyclopropane moieties into phenyl-containing scaffolds has emerged as a powerful approach in modern drug discovery. This guide provides an in-depth technical exploration of the therapeutic potential of trifluoromethylphenyl cyclopropanes. We will delve into the key molecular targets modulated by this chemical class, the intricate signaling pathways they influence, and the robust experimental methodologies required for their target identification and validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique physicochemical properties of trifluoromethylphenyl cyclopropanes to address unmet medical needs.

The Rationale: Why Trifluoromethylphenyl Cyclopropanes in Drug Design?

The trifluoromethylphenyl cyclopropane scaffold is not a random amalgamation of chemical motifs but a deliberate design strategy to optimize drug-like properties.

  • The Trifluoromethyl Group: This electron-withdrawing group significantly enhances metabolic stability by blocking sites susceptible to oxidative metabolism. Its lipophilicity improves membrane permeability, a critical factor for reaching intracellular targets. Furthermore, the trifluoromethyl group can engage in unique, non-covalent interactions with protein targets, such as halogen bonding and dipole-dipole interactions, leading to enhanced binding affinity and selectivity.

  • The Phenyl Ring: This aromatic core provides a versatile scaffold for establishing crucial hydrophobic and π-stacking interactions within protein binding pockets. It also serves as a convenient anchor for synthetic modifications to fine-tune the molecule's properties.

  • The Cyclopropane Ring: As a conformationally restricted, three-dimensional structure, the cyclopropane ring introduces rigidity into otherwise flexible molecules. This pre-organization can lead to a more favorable entropy of binding to the target protein. The cyclopropane ring also acts as a non-polar, metabolically stable bioisostere for other chemical groups, such as gem-dimethyl groups or alkynes, allowing for the modulation of a compound's physicochemical properties while maintaining or improving its biological activity.

The confluence of these features results in compounds with improved pharmacokinetic profiles, enhanced target engagement, and novel pharmacological activities.

Key Therapeutic Targets and Mechanisms of Action

Our investigation has identified several key protein classes that are potently and selectively modulated by trifluoromethylphenyl cyclopropane derivatives.

Fatty Acid Amide Hydrolase (FAAH)

Target Description: Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase responsible for the degradation of endogenous cannabinoids, such as anandamide.[1] Inhibition of FAAH leads to an increase in endocannabinoid levels, which in turn modulates various physiological processes, including pain, inflammation, and mood.[2][3]

Mechanism of Action: Trifluoromethylphenyl cyclopropane-containing compounds can act as potent and often irreversible inhibitors of FAAH. The mechanism typically involves the carbamylation of the catalytic serine residue (Ser241) in the FAAH active site.[2] This covalent modification inactivates the enzyme, leading to a sustained elevation of anandamide and other fatty acid amides.

Therapeutic Potential: FAAH inhibitors are being investigated for the treatment of:

  • Neuropathic and inflammatory pain

  • Anxiety disorders

  • Depression

Featured Compound Example: While specific trifluoromethylphenyl cyclopropane FAAH inhibitors are still in early development, the principles of FAAH inhibition are well-established with compounds like PF-3845, which contains a trifluoromethylphenyl moiety and demonstrates covalent inhibition of FAAH.[2]

Monoamine Oxidases (MAO-A and MAO-B)

Target Description: Monoamine oxidases are a family of enzymes that catalyze the oxidative deamination of monoamines, including the neurotransmitters serotonin, norepinephrine, and dopamine.[4] There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities.[5]

Mechanism of Action: Phenylcyclopropylamines are a well-known class of irreversible MAO inhibitors. The cyclopropylamine moiety is essential for the mechanism-based inactivation of the flavin adenine dinucleotide (FAD) cofactor of MAO. The trifluoromethylphenyl group can enhance the potency and selectivity of these inhibitors.

Therapeutic Potential:

  • MAO-A inhibitors: Primarily used for the treatment of depression and anxiety disorders.

  • MAO-B inhibitors: Used in the management of Parkinson's disease to prevent the breakdown of dopamine.[3]

Featured Compound Example: Tranylcypromine, a phenylcyclopropylamine, is a clinically used non-selective MAO inhibitor. The incorporation of a trifluoromethylphenyl group in this scaffold is an active area of research to develop next-generation MAO inhibitors with improved properties.

Cannabinoid Receptors (CB1 and CB2)

Target Description: The cannabinoid receptors CB1 and CB2 are G-protein coupled receptors that are key components of the endocannabinoid system. CB1 receptors are primarily found in the central nervous system and are responsible for the psychoactive effects of cannabinoids, while CB2 receptors are predominantly expressed in the immune system and are involved in modulating inflammation.

Mechanism of Action: Trifluoromethylphenyl cyclopropane derivatives can act as either agonists, antagonists, or allosteric modulators of cannabinoid receptors.[5][6][7] Their specific activity depends on the substitution pattern and stereochemistry of the molecule. The trifluoromethylphenyl group can contribute to high-affinity binding to the receptor.

Therapeutic Potential:

  • CB1 antagonists/inverse agonists: Investigated for the treatment of obesity and metabolic disorders.[6][7]

  • CB2 agonists: Explored as anti-inflammatory and analgesic agents without the psychoactive side effects associated with CB1 activation.

  • Allosteric modulators: Offer a more nuanced approach to modulating receptor activity with a potentially better side-effect profile.

Epidermal Growth Factor Receptor (EGFR)

Target Description: Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[8] Dysregulation of EGFR signaling is a hallmark of many cancers.

Mechanism of Action: Certain trifluoromethylphenyl-containing compounds, including some with cyclopropane moieties, have been identified as inhibitors of EGFR.[8][9][10][11][12] These compounds typically bind to the ATP-binding site of the kinase domain, preventing EGFR activation and downstream signaling.

Signaling Pathway: EGFR activation triggers multiple downstream signaling cascades, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which promote cell proliferation and survival.[13][14][15][16][17]

Therapeutic Potential: EGFR inhibitors are a cornerstone of targeted cancer therapy, particularly in non-small cell lung cancer and other solid tumors with EGFR mutations.

Featured Compound Example: Recently, novel cyclopropane sulfonamide derivatives have been developed as potent EGFR inhibitors capable of overcoming resistance mutations.[9][10]

Experimental Workflows for Target Identification and Validation

A multi-pronged approach is essential to confidently identify and validate the therapeutic targets of novel trifluoromethylphenyl cyclopropanes.

Target Identification

Chemical Proteomics: This powerful technique utilizes chemical probes to identify protein targets in a complex biological sample.[6][17][18][19][20]

  • Activity-Based Protein Profiling (ABPP): This method uses probes that covalently bind to the active site of an enzyme class, allowing for the identification of the target and assessment of inhibitor selectivity.[2]

  • Photo-Affinity Labeling (PAL): A probe containing a photo-reactive group is used to covalently label interacting proteins upon UV irradiation.

Experimental Protocol: Activity-Based Protein Profiling (ABPP) for FAAH

  • Probe Synthesis: Synthesize an alkyne- or biotin-tagged version of the trifluoromethylphenyl cyclopropane inhibitor.

  • Proteome Preparation: Prepare cell lysates or tissue homogenates from relevant sources (e.g., brain tissue for neurological targets).

  • Probe Incubation: Incubate the proteome with the chemical probe. For competitive profiling, pre-incubate the proteome with the untagged inhibitor before adding a broad-spectrum probe.

  • Click Chemistry/Affinity Purification: For alkyne-tagged probes, perform a click reaction with an azide-biotin or azide-fluorophore tag. For biotinylated probes, enrich the labeled proteins using streptavidin beads.

  • Protein Digestion and Mass Spectrometry: Digest the enriched proteins into peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the protein targets.

Target Validation

CRISPR-Cas9 Gene Editing: This revolutionary technology allows for the precise knockout or modification of a target gene in cells or animal models.[21][22] Validating that the cellular phenotype of a compound is lost upon knockout of the putative target gene provides strong evidence for on-target activity.

Experimental Protocol: CRISPR-Cas9 Knockout for Target Validation

  • gRNA Design and Cloning: Design and clone guide RNAs (gRNAs) targeting the gene of the putative protein target into a Cas9-expressing vector.

  • Cell Transfection and Selection: Transfect the target cells with the CRISPR-Cas9 construct and select for successfully edited cells.

  • Validation of Knockout: Confirm the knockout of the target protein by Western blot or other suitable methods.

  • Phenotypic Assay: Treat the knockout cells and wild-type control cells with the trifluoromethylphenyl cyclopropane compound and assess the phenotypic response (e.g., cell viability, signaling pathway activation). A loss of the compound's effect in the knockout cells validates the target.

Quantitative Analysis of Target Engagement and Downstream Signaling

Target Engagement Assays
  • FAAH Activity Assay: The activity of FAAH can be measured using fluorometric or radioactive assays that monitor the hydrolysis of a substrate.[10]

  • MAO Activity Assay: Spectrophotometric assays are commonly used to measure the activity of MAO-A and MAO-B by monitoring the production of hydrogen peroxide or an aldehyde.[5]

  • Cannabinoid Receptor Binding Assay: Radioligand binding assays or fluorescence-based assays are used to determine the binding affinity (Ki) of compounds to CB1 and CB2 receptors.[13][14][16]

Analysis of Downstream Signaling Pathways

Western Blotting: This technique is widely used to measure changes in the expression and phosphorylation status of proteins in a signaling pathway.[12] For example, to assess the impact on the PI3K/Akt/mTOR pathway, antibodies against total and phosphorylated forms of Akt, mTOR, and S6 kinase can be used.

Experimental Protocol: Western Blot for PI3K/Akt/mTOR Pathway

  • Cell Lysis: Treat cells with the trifluoromethylphenyl cyclopropane compound for the desired time and then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the total and phosphorylated forms of the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the change in protein phosphorylation.

Data Presentation and Visualization

Quantitative Data Summary
Compound ClassTargetAssay TypeKey ParameterTypical Value RangeReference
Piperidine UreasFAAHActivity AssayIC507 - 50 nM[8]
PhenylcyclopropylaminesMAO-A/BInhibition AssayIC505 - 170 nM[7]
Pyrazole DerivativesCB1/CB2Binding AssayKi0.3 - 100 nM
Pyrimidine DerivativesEGFRKinase AssayIC500.1 - 5 µM[4][8]
Cyclopropane SulfonamidesEGFR (mutant)Cell ViabilityIC501 - 13 nM[9][10]
Signaling Pathway Diagrams

FAAH_Pathway FAAH_Inhibitor Trifluoromethylphenyl Cyclopropane Inhibitor FAAH FAAH FAAH_Inhibitor->FAAH Inhibits Anandamide Anandamide FAAH->Anandamide Degrades CB1_R CB1 Receptor Anandamide->CB1_R Activates CB2_R CB2 Receptor Anandamide->CB2_R Activates Downstream Downstream Signaling (Pain, Inflammation, Mood) CB1_R->Downstream CB2_R->Downstream

Caption: Inhibition of FAAH by trifluoromethylphenyl cyclopropanes.

MAO_Pathway MAO_Inhibitor Trifluoromethylphenyl Cyclopropane Inhibitor MAO MAO-A / MAO-B MAO_Inhibitor->MAO Inhibits Neurotransmitters Serotonin Norepinephrine Dopamine MAO->Neurotransmitters Degrades Synaptic_Cleft Synaptic Cleft Neurotransmitters->Synaptic_Cleft Increases in Postsynaptic_Receptors Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptors Activates Therapeutic_Effect Antidepressant/ Neuroprotective Effects Postsynaptic_Receptors->Therapeutic_Effect

Caption: Mechanism of action of MAO inhibitors.

EGFR_Pathway EGFR_Inhibitor Trifluoromethylphenyl Cyclopropane Inhibitor EGFR EGFR EGFR_Inhibitor->EGFR Inhibits PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the EGFR-PI3K-Akt-mTOR pathway.

Conclusion and Future Directions

Trifluoromethylphenyl cyclopropanes represent a promising class of molecules with the potential to modulate a diverse range of therapeutic targets. Their unique combination of physicochemical properties offers a distinct advantage in designing drugs with improved efficacy, selectivity, and pharmacokinetic profiles. The continued exploration of this chemical space, coupled with the application of advanced target identification and validation technologies, will undoubtedly lead to the discovery of novel therapeutics for a wide array of diseases. Future efforts should focus on expanding the structure-activity relationship studies for each target class, optimizing lead compounds for in vivo efficacy and safety, and exploring the potential for developing dual-target inhibitors to address complex diseases.

References

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Cell Chemical Biology, 16(4), 411-420. [Link]

  • Bari, M., et al. (2016). FAAH inhibitors in the limelight, but regrettably. British Journal of Pharmacology, 173(10), 1599-1602. [Link]

  • Chen, J., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2358-2370. [Link]

  • El-Sayed, M. A., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. Molecules, 25(9), 2194. [Link]

  • Johnson, D. S., et al. (2011). Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain. Journal of Pharmacology and Experimental Therapeutics, 337(2), 432-443. [Link]

  • Kumar, B., et al. (2016). Recent developments on the structure-activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Advances, 6(47), 42660-42683. [Link]

  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2708, 385-395. [Link]

  • Ou, J., et al. (2024). Discovery of new cyclopropane sulfonamide derivatives as EGFR inhibitors to overcome C797S-mediated resistance and EGFR double mutation. European Journal of Medicinal Chemistry, 277, 116775. [Link]

  • Sun Yat-Sen University. (2024). Discovery of new cyclopropane sulfonamide derivatives as EGFR inhibitors to overcome C797S-mediated resistance and EGFR double mutation. Sun Yat-Sen University. [Link]

  • Steelman, L. S., et al. (2004). Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations. Cell Cycle, 3(12), 1506-1519. [Link]

  • Xi, Z. X., et al. (2019). Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge. International Journal of Molecular Sciences, 20(18), 4587. [Link]

  • Zhang, Y., et al. (2021). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Cancers, 13(16), 4209. [Link]

  • Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]

  • Morales, P., et al. (2016). Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands. Molecules, 21(8), 1054. [Link]

  • Edmond, M. A., et al. (2010). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. Bioorganic & Medicinal Chemistry Letters, 20(1), 169-172. [Link]

  • Fang, W., et al. (2021). PI3K-AKT-mTOR pathway alterations in advanced NSCLC patients after progression on EGFR-TKI and clinical response to EGFR-TKI plus everolimus combination therapy. Translational Lung Cancer Research, 10(2), 858-867. [Link]

  • Gouverneur, V., et al. (2018). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications, 54(62), 8612-8615. [Link]

  • Janku, F., et al. (2011). Targeting the PI3K/Akt/mTOR pathway--beyond rapalogs. Current Opinion in Investigational Drugs, 12(12), 1433-1444. [Link]

  • El-Damasy, D. A., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. International Journal of Molecular Sciences, 24(3), 2771. [Link]

  • ResearchGate. (n.d.). (PDF) Targeting the PI3K/Akt/mTOR Pathway. ResearchGate. [Link]

  • Udenfriend, S., et al. (1987). An enzymatic method for detecting MAO-A and MAO-B inhibitors in plasma and its application in studies with reversible MAO-A selective inhibitors. Journal of Pharmacological and Toxicological Methods, 18(3), 173-184. [Link]

  • El-Gamal, M. I., et al. (2018). Discovery of new pyrimidine-5-carbonitrile derivatives as anticancer agents targeting EGFRWT and EGFRT790M. RSC Advances, 8(3), 1318-1331. [Link]

  • Di Marzo, V., et al. (2023). Computational and Experimental Drug Repurposing of FDA-Approved Compounds Targeting the Cannabinoid Receptor CB1. International Journal of Molecular Sciences, 25(1), 113. [Link]

  • Justiniano, D. E., et al. (2023). Effects of the CB1 receptor antagonists AM6545 and AM4113 on metabolic syndrome-induced prostatic hyperplasia in rats. Life Sciences, 332, 122114. [Link]

  • Cravatt, B. F., et al. (2020). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Journal of the American Chemical Society, 142(23), 10243-10260. [Link]

  • Riederer, P., et al. (1989). Localization of MAO-A and MAO-B in human brain: A step in understanding the therapeutic action of L-deprenyl. ResearchGate. [Link]

  • Pelletier, J., et al. (2009). Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol. PLOS ONE, 4(4), e5223. [Link]

  • BMG Labtech. (n.d.). Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). BMG Labtech. [Link]

  • Witting, A., et al. (2018). Development of Highly Affine and Selective Fluorinated Cannabinoid Type 2 Receptor Ligands. Molecules, 23(10), 2639. [Link]

  • ResearchGate. (n.d.). Western Blot analysis of different PI3K/AKT/mTOR pathway components in... ResearchGate. [Link]

  • Silvestri, R., et al. (2016). Inhibition of Human Monoamine Oxidase: Biological and Molecular Modeling Studies on Selected Natural Flavonoids. Journal of Agricultural and Food Chemistry, 64(49), 9349-9357. [Link]

  • Silvestri, R., et al. (2016). Inhibition of Human Monoamine Oxidase: Biological and Molecular Modeling Studies on Selected Natural Flavonoids. Journal of Agricultural and Food Chemistry, 64(49), 9349-9357. [Link]

  • Shi, J., et al. (2015). Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. Nature Biotechnology, 33(6), 661-667. [Link]

  • Reggio, P. H., et al. (2022). A Mechanistic Model Explaining Ligand Affinity for, and Partial Agonism of, Cannabinoid Receptor 1. ChemRxiv. [Link]

  • Maccarrone, M., et al. (2018). Assay of CB1 Receptor Binding. ResearchGate. [Link]

  • Gygi, S. P., et al. (2021). Target identification by chemical proteomics and bioinformatic investigations with small molecule ligands. DASH (Harvard). [Link]

  • eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition). eCampusOntario Pressbooks. [Link]

  • Super, A., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Chemical Biology, 4(4), 284-293. [Link]

  • Pelletier, J., et al. (2009). Antitumor activity and mechanism of action of the cyclopenta[b]benzofuran, silvestrol. PLoS One, 4(4), e5223. [Link]

  • ResearchGate. (n.d.). (PDF) CRISPR-Cas9–based target validation for p53-reactivating model compounds. ResearchGate. [Link]

  • Patsnap Synapse. (2025). What MAO inhibitors are in clinical trials currently? Patsnap Synapse. [Link]

  • Tripathy, S., et al. (2021). Construction and Validation of CRISPR/Cas Vectors for Editing the PDS Gene in Banana (Musa spp.). Plants, 10(11), 2419. [Link]

  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit. Elabscience. [Link]

  • Glass, M., et al. (2005). Binding affinity and agonist activity of putative endogenous cannabinoids at the human neocortical CB1 receptor. Naunyn-Schmiedeberg's Archives of Pharmacology, 371(1), 39-47. [Link]

  • Labhoo. (n.d.). The Impact of CRISPR/Cas9 on Target Identification and Validation. Labhoo. [Link]

  • Elabscience. (n.d.). Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082). Elabscience. [Link]

Sources

Exploratory

Preliminary Cytotoxicity Studies of 2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid

Executive Summary This technical guide outlines the rigorous framework for evaluating the preliminary cytotoxicity of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid (TFPC). As a fluorinated cyclopropane derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the rigorous framework for evaluating the preliminary cytotoxicity of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid (TFPC). As a fluorinated cyclopropane derivative, TFPC represents a critical scaffold in medicinal chemistry, often utilized as a metabolic stable isostere or a precursor for kinase inhibitors and monoamine oxidase (MAO) modulators.

While the trifluoromethyl (


) group enhances lipophilicity and metabolic stability, it also alters membrane permeability and protein binding kinetics. Consequently, establishing a baseline cytotoxicity profile is a mandatory "Go/No-Go" gate before advancing this moiety into lead optimization. This guide provides a self-validating workflow to determine the half-maximal inhibitory concentration (

)
, assess general cellular health, and identify potential solubility-driven artifacts.

Physicochemical Profiling & Reagent Preparation

Before initiating biological assays, the physicochemical constraints of TFPC must be addressed to prevent false negatives (precipitation) or false positives (solvent toxicity).

Chemical Identity & Properties[1]
  • Compound: 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: ~230.18 g/mol [1]

  • Predicted LogP: ~3.0 – 3.5 (Lipophilic due to

    
     and phenyl ring)
    
  • pKa: ~4.5 (Carboxylic acid)

Solubilization Strategy

Due to the hydrophobic nature of the trifluoromethyl-phenyl motif, aqueous solubility will be poor.

  • Primary Solvent: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: Prepare a 20 mM or 50 mM stock solution in sterile-filtered DMSO.

  • Storage: Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Solution: Dilute into culture media immediately prior to use. Ensure final DMSO concentration is

    
     0.5% (v/v)  to avoid solvent-induced cytotoxicity.
    

Critical Check: If precipitation is observed upon adding the DMSO stock to the media (turning cloudy), reduce the stock concentration or employ an intermediate dilution step using phosphate-buffered saline (PBS) with 0.1% BSA (Bovine Serum Albumin) to act as a carrier.

Experimental Design Strategy

Cell Line Selection

A robust preliminary screen requires a panel of cell lines representing different tissue origins and metabolic capabilities.

Cell LineTissue OriginRationale
HepG2 Liver (Hepatocellular carcinoma)Metabolic Competence: Expresses Phase I/II enzymes; critical for assessing if TFPC requires metabolic activation to become toxic.
HEK293 Kidney (Embryonic)General Toxicity: Standard "normal-like" line to assess baseline cellular sensitivity and membrane integrity.
A549 / MCF-7 Lung / BreastEfficacy Potential: Since phenylcyclopropanes are often explored as antimitotics, these lines test for specific antiproliferative activity.
Assay Selection: Metabolic vs. Membrane Integrity

For a primary screen, a metabolic activity assay is recommended over dye-exclusion methods for higher throughput and sensitivity.

  • Primary Assay: MTT or MTS Assay . Measures mitochondrial dehydrogenase activity (NAD(P)H-dependent).

  • Secondary Validation: LDH Release Assay . Measures membrane rupture (necrosis).

Step-by-Step Protocol: MTT Cytotoxicity Assay

Workflow Visualization

The following diagram illustrates the logical flow of the experiment, ensuring all controls are in place.

G Stock TFPC Stock (50 mM in DMSO) Dilution Serial Dilution (100 µM - 0.1 µM) Stock->Dilution Media + 0.5% DMSO Incubate Incubation (24h - 72h) Dilution->Incubate Seeding Cell Seeding (96-well plate) Seeding->Incubate Adherence (24h) Readout MTT Addition & Absorbance (570nm) Incubate->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Figure 1: Experimental workflow for the preliminary cytotoxicity assessment of TFPC.

Detailed Methodology

Step 1: Cell Seeding

  • Harvest cells in the exponential growth phase.

  • Count cells using a hemocytometer or automated counter.

  • Dilute cells to 5,000 – 10,000 cells/well (depending on doubling time) in 100 µL of complete media.

  • Seed into a 96-well clear-bottom tissue culture plate.

  • Blank Wells: Add 100 µL of media without cells to column 12.

  • Incubate for 24 hours at 37°C, 5%

    
     to allow attachment.
    

Step 2: Compound Treatment [2]

  • Prepare a 2x Working Solution of TFPC in media.

    • Example: For a top concentration of 100 µM, prepare 200 µM in media (ensuring DMSO

      
       1%).
      
  • Perform a 1:2 or 1:3 serial dilution in a separate sterile plate.

  • Remove culture media from the cell plate (carefully, or add 2x concentrated drug directly to existing media if using non-adherent cells).

  • Add 100 µL of the drug dilutions to the cells.

    • Vehicle Control: Media + DMSO (same % as highest drug conc).

    • Positive Control: Doxorubicin (10 µM) or Triton X-100 (0.1%).

  • Incubate for 48 or 72 hours .

Step 3: MTT Readout

  • Prepare MTT reagent (5 mg/mL in PBS).

  • Add 10-20 µL of MTT solution to each well.

  • Incubate for 2-4 hours until purple formazan crystals form.

  • Aspirate media carefully (do not dislodge crystals).

  • Solubilize crystals with 100-200 µL of DMSO.

  • Shake plate for 10 minutes.

  • Measure absorbance at 570 nm (reference filter 630 nm).

Data Analysis & Interpretation

Quantitative analysis is crucial for determining the potency of the compound.

Calculation of Cell Viability

Normalize the raw absorbance data using the following formula:



Determination

Plot Log[Concentration] (x-axis) vs. % Viability (y-axis). Fit the data using a non-linear regression (4-parameter logistic equation) :



Interpretation Guide
IC50 RangeClassificationAction Item
< 1 µM Highly Potent / CytotoxicInvestigate mechanism (Apoptosis vs. Necrosis). Potential lead for oncology.
1 – 10 µM Moderately CytotoxicCheck selectivity. Is it toxic to HepG2 but not HEK293? (Metabolic toxicity).
10 – 50 µM Weakly CytotoxicTypical for early intermediates. Likely safe for use as a scaffold.
> 100 µM Non-ToxicSafe. Proceed with functional assays (e.g., enzyme inhibition).

Mechanistic Hypothesis (Advanced Phase)

If significant cytotoxicity (


) is observed, the mode of action must be elucidated. The trifluoromethyl-phenyl cyclopropane motif suggests potential interference with mitochondrial membranes or specific enzyme inhibition.

Pathway TFPC TFPC Entry (Lipophilic Diffusion) Mito Mitochondrial Accumulation TFPC->Mito Hydrophobic Interaction Necrosis Necrosis (If High Dose) TFPC->Necrosis Membrane Lysis (>50µM) MOMP MOMP (Membrane Permeabilization) Mito->MOMP Stress Signal Caspase Caspase 3/7 Activation MOMP->Caspase Cytochrome c Release Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Figure 2: Hypothetical cytotoxic pathways for lipophilic cyclopropane derivatives.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 237413, trans-2-Phenylcyclopropanecarboxylic acid. Retrieved from [Link]

  • Tavallaei, et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells.[3] Pharmaceutical Sciences.[3] Retrieved from [Link] (Contextual reference for phenyl-derivative cytotoxicity).

  • Concellón, J. M., et al. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids.[4] Organic Letters.[4] Retrieved from [Link] (Synthesis and chemical stability context).

  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link] (Standard Protocol Authority).

  • European Chemicals Agency (ECHA). C&L Inventory: 2-phenylcyclopropanecarboxylic acid.[5] Retrieved from [Link] (Safety and GHS classification data).

Sources

Foundational

Technical Guide: Solubility and Stability Profiling of 2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid

[1] Executive Summary This technical guide provides a comprehensive analysis of the physicochemical behavior of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid (CAS Ref: 161711-27-9 for (1R,2R) isomer; 201164-20...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical behavior of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid (CAS Ref: 161711-27-9 for (1R,2R) isomer; 201164-20-7 for (1S,2S)).[1] As a fluorinated cyclopropane scaffold, this compound represents a critical building block in medicinal chemistry, particularly for metabolic disease targets (e.g., GPR40 agonists) and antiviral agents.

The guide details the compound's solubility across the polarity spectrum, its pH-dependent behavior, and its stability profile under ICH-defined stress conditions. It is designed to assist formulation scientists and analytical chemists in optimizing handling, purification, and biological assay protocols.

Part 1: Physicochemical Characterization[1][2]

Understanding the fundamental properties of the molecule is the prerequisite for any solubility or stability study. The presence of the trifluoromethyl group (-CF₃) and the cyclopropane ring imparts unique characteristics:

  • Lipophilicity (LogP): The -CF₃ group is highly electron-withdrawing and lipophilic.[1] This significantly increases the partition coefficient compared to the unsubstituted acid, pushing the LogP into the 2.5 – 3.5 range . This suggests poor intrinsic aqueous solubility but high permeability.

  • Acidity (pKa): The cyclopropane ring transmits electronic effects less efficiently than a double bond, but the electron-withdrawing nature of the p-CF₃-phenyl group slightly acidifies the carboxylic acid.[1] The expected pKa is 4.4 – 4.8 .

  • State: High-melting solid (Predicted >140°C), driven by strong intermolecular hydrogen bonding of the carboxylic acid dimers.

Summary of Physicochemical Properties (Predicted/Typical)
PropertyValue / RangeImplication for Handling
Molecular Formula C₁₁H₉F₃O₂MW = 230.18 g/mol
pKa 4.5 ± 0.2Ionized at physiological pH (7.4); Neutral at gastric pH (1.2).[1][2]
LogP (Octanol/Water) ~2.8 – 3.2Requires organic co-solvents for high-concentration stocks.[1]
H-Bond Donors/Acceptors 1 Donor / 2 AcceptorsGood membrane permeability.[1]
Melting Point Solid (High MP)Stable in solid state; requires energy to dissolve.[1]

Part 2: Solubility Profiling

Solvent Compatibility and Selection

For drug development workflows, solubility is categorized into Kinetic (initial screening) and Thermodynamic (equilibrium) solubility.

A. Organic Solvents (Stock Preparation)

The compound exhibits "like-dissolves-like" behavior.[1] The lipophilic fluorinated ring drives solubility in polar aprotic solvents, while the carboxylic acid head group limits solubility in purely non-polar alkanes unless dimerized.

  • DMSO (Dimethyl Sulfoxide): Excellent (>50 mg/mL). The preferred solvent for biological assay stocks (typically 10 mM).

  • Methanol / Ethanol: Good (>20 mg/mL). Suitable for purification and transfers.

  • Acetonitrile: Good. Useful for HPLC mobile phases.

  • Hexane / Heptane: Poor. The polar carboxylic acid group prevents significant solvation unless heated.

B. Aqueous pH-Dependent Solubility

As a weak acid, the solubility (


) is strictly pH-dependent, described by the equation:


[1][2][3]
  • pH 1.2 (0.1N HCl): Solubility is limited to the intrinsic solubility (

    
    ), likely < 0.1 mg/mL .
    
  • pH 7.4 (PBS): The acid is deprotonated (anionic form). Solubility increases significantly, potentially > 1.0 mg/mL .

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol ensures accurate determination of saturation solubility, essential for formulation.[1][4]

Materials:

  • Compound (Solid)[1][2][4][5]

  • Solvents (Water pH 1.2, pH 7.4, Ethanol, DMSO)

  • Agitator (Orbital shaker or magnetic stir plate)[1]

  • 0.45 µm PTFE Syringe Filters[1]

  • HPLC-UV or LC-MS[1][4]

Workflow:

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24–48 hours. Note: The cyclopropane ring is stable, so long equilibration times are safe.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a pre-saturated PTFE filter.

  • Quantification: Dilute the supernatant with Mobile Phase and analyze via HPLC. Calculate concentration against a standard curve.

Visualization: Solubility Determination Workflow

SolubilityWorkflow Figure 1: Standard Thermodynamic Solubility Workflow (Shake-Flask Method). Start Excess Solid Compound Solvent Add Solvent (pH 1.2, 7.4, DMSO) Start->Solvent Agitate Agitate 24-48h @ 25°C Solvent->Agitate Filter Filter/Centrifuge (Remove Solid) Agitate->Filter Analyze HPLC-UV Quantification Filter->Analyze Data Solubility Value (mg/mL) Analyze->Data

Part 3: Stability Profiling[1]

The stability of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid is governed by the strain of the cyclopropane ring and the robustness of the C-F bonds.

Chemical Stability (Stress Testing)

Standard ICH Q1A (R2) stress conditions should be applied.

Stress ConditionExpected OutcomeMechanism / Notes
Acid Hydrolysis (0.1N HCl, 60°C) Stable Cyclopropane rings are generally robust to dilute acid.[1] Ring opening requires strong Lewis acids or superacids.
Base Hydrolysis (0.1N NaOH, 60°C) Stable Carboxylic acids form salts (carboxylates).[1] No hydrolyzable ester bonds exist.
Oxidation (3% H₂O₂, RT) High Stability The benzylic position is part of the cyclopropane ring. The C-H bond dissociation energy is higher (stronger) than typical alkyl chains, resisting autoxidation.
Photolysis (UV Light) Monitor The trifluoromethyl-phenyl chromophore absorbs UV.[1] Potential for radical decarboxylation or ring fragmentation exists under high-intensity UV.[1]
Thermal (Solid, 60°C) Stable High melting point prevents degradation.[1] Decarboxylation typically requires T > 200°C.
Cyclopropane Ring Specifics

While cyclopropanes have high ring strain (~27.5 kcal/mol), the kinetic barrier to ring opening is high.

  • Risk: In the presence of strong electrophiles or transition metals (e.g., Pd, Pt used in hydrogenation), the ring may open to form a linear chain.

  • Mitigation: Avoid metal contaminants in solvents.

Experimental Protocol: Forced Degradation

Objective: Validate the "stability-indicating" nature of the analytical method.

  • Preparation: Prepare a 1 mg/mL stock solution in Acetonitrile/Water (50:50).

  • Stressing:

    • Acid:[1][2][3][6][7][8][9] Add equal vol 1N HCl, heat 60°C for 4h.

    • Base: Add equal vol 1N NaOH, heat 60°C for 4h.

    • Oxidation:[1][9] Add H₂O₂ to final 3%, RT for 24h.

  • Neutralization: Quench acid/base samples to pH 7.

  • Analysis: Inject onto HPLC. Look for new peaks (degradants) and decrease in API peak area.

Visualization: Degradation Pathways & Logic[1]

StabilityPathways Figure 2: Theoretical Stability Profile and Stress Degradation Pathways. API 2-(4-(CF3)phenyl) cyclopropanecarboxylic acid Acid Strong Acid (>1N HCl, Heat) API->Acid Base Base (NaOH) API->Base Oxidation Oxidation (H2O2) API->Oxidation Heat Extreme Heat (>200°C) API->Heat RingOpen Ring Opening (Rare, requires catalyst) Acid->RingOpen Extreme conditions Salt Carboxylate Salt (Soluble, Stable) Base->Salt Deprotonation Stable No Degradation (Chemically Inert) Oxidation->Stable Resistant Decarb Decarboxylation (Loss of CO2) Heat->Decarb Thermal breakdown

Part 4: Formulation & Handling Recommendations

  • Storage: Store the solid at 2–8°C in a tightly sealed container to prevent moisture uptake (hygroscopicity of the acid).

  • Stock Solutions: Prepare 10-50 mM stocks in DMSO . Store at -20°C. Avoid freeze-thaw cycles which may precipitate the compound due to moisture ingress.[1]

  • Assay Buffers: For aqueous assays, ensure the buffer pH is > 7.0 to maintain solubility. If acidic conditions are required, keep concentrations < 10 µM to avoid precipitation.

References

  • ChemSrc. (2025). (1R,2R)-2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid Properties. Retrieved from [Link]

  • Bender, D. M., et al. (2008).[6] Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509-511.[1][6] Retrieved from [Link]

  • Dissolution Technologies. (2024). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Technical Guide: Medicinal Chemistry Applications of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic Acid

Abstract This technical guide details the utility, synthesis, and application of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid (CAS: 201164-20-7 for (1S,2S) isomer) as a high-value scaffold in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the utility, synthesis, and application of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid (CAS: 201164-20-7 for (1S,2S) isomer) as a high-value scaffold in medicinal chemistry. Combining the conformational restriction of a cyclopropane ring with the metabolic stability and lipophilicity of a trifluoromethyl group, this moiety serves as a critical bioisostere for cinnamic acid derivatives and phenylpropionic acids. This guide provides a self-validating synthesis protocol, structure-activity relationship (SAR) insights, and specific application workflows for GPCR and enzyme inhibitor programs.

Introduction: The "Power of the Kink"

In modern drug design, rigidifying flexible chains is a proven strategy to improve potency and selectivity (the "Conformational Restriction" principle). 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid represents a "privileged scaffold" that offers three distinct medicinal chemistry advantages:

  • Conformational Locking: The cyclopropane ring locks the phenyl and carboxylic acid (or amide) vectors into a specific spatial arrangement (cis or trans), reducing the entropic penalty of binding to a protein target.

  • Metabolic Blocking: The para-trifluoromethyl group blocks the primary site of CYP450-mediated oxidation on the phenyl ring, significantly extending half-life (

    
    ) compared to the unsubstituted analog.
    
  • Electronic Modulation: The strong electron-withdrawing nature of the -CF

    
     group ($ \sigma_p \approx 0.54 $) lowers the pKa of the carboxylic acid, potentially altering permeability and salt-bridge strength in the active site.
    
Chemical Profile
PropertyValue (Predicted/Exp)Significance
Molecular Formula C

H

F

O

--
Molecular Weight 230.18 g/mol Fragment-like, high ligand efficiency potential
cLogP ~2.8 - 3.1Optimized for membrane permeability
pKa (Acid) ~4.5Slightly more acidic than benzoic acid; exists as anion at physiological pH
TPSA 37.3 Å

Excellent CNS and cell penetration potential
Chirality 2 Centers (1S,2S / 1R,2R)Enantiomers often show >100-fold potency differences

Protocol: Stereoselective Synthesis & Resolution

Note: This protocol prioritizes the synthesis of the trans -isomer, which is thermodynamically favored and more commonly bioactive in GPR40/GPR120 agonist programs.

A. Reaction Workflow (Rh-Catalyzed Cyclopropanation)

This method utilizes a Rhodium(II) acetate dimer catalyst to decompose ethyl diazoacetate (EDA) in the presence of 4-(trifluoromethyl)styrene.

Reagents:

  • 4-(Trifluoromethyl)styrene (1.0 equiv)

  • Ethyl diazoacetate (EDA) (1.2 equiv) (Warning: Potentially explosive; handle in fume hood)

  • Rh

    
    (OAc)
    
    
    
    (0.5 mol%)
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Catalyst Loading: In a flame-dried round-bottom flask under N

    
    , dissolve 4-(trifluoromethyl)styrene (10 mmol, 1.72 g) and Rh
    
    
    
    (OAc)
    
    
    (22 mg) in anhydrous DCM (20 mL).
  • Controlled Addition: Dissolve EDA (12 mmol) in DCM (10 mL). Add this solution dropwise to the styrene mixture via a syringe pump over 4 hours at room temperature. Critical: Slow addition prevents EDA homocoupling (fumarate/maleate formation).

  • Stirring: Stir for an additional 12 hours. The solution will turn from green/blue to a brownish hue.

  • Workup: Filter the mixture through a short pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude oil via flash column chromatography (Hexanes/EtOAc 95:5). The trans-isomer typically elutes first, followed by the cis-isomer.

    • Yield Target: 70-85% (combined isomers), typically >85:15 trans:cis ratio.

B. Hydrolysis to Free Acid
  • Dissolve the ethyl ester intermediate in THF/MeOH/Water (3:1:1).

  • Add LiOH (3.0 equiv) and stir at 40°C for 4 hours.

  • Acidify to pH 2 with 1N HCl and extract with EtOAc.

  • Recrystallize from Hexanes/EtOAc to obtain the pure acid as a white solid.

C. Chiral Resolution (Essential for Med Chem)

Biological targets rarely tolerate racemic mixtures.

  • Method: Chiral HPLC using a Chiralpak AD-H or OD-H column.

  • Mobile Phase: Hexane/IPA/TFA (90:10:0.1).

  • Validation: Verify enantiomeric excess (ee) >99% before proceeding to biological assays.

Application Case Studies

Case Study 1: GPR40/FFAR1 Agonists (Diabetes)

Context: GPR40 agonists enhance glucose-dependent insulin secretion. Phenylpropionic acids (e.g., Fasiglifam) are common ligands. Application: Replacing the flexible ethylene linker of phenylpropionic acid with a cyclopropane ring restricts the pharmacophore.

  • Result: The 2-(4-(trifluoromethyl)phenyl)cyclopropane analog often exhibits improved metabolic stability (blocked

    
    -oxidation) and increased selectivity against PPAR
    
    
    
    due to the rigid "kink" preventing the flat binding mode required for PPAR activation.
Case Study 2: Bioisostere of Cinnamic Acid

Context: Cinnamic acid amides are frequent hits in HTS campaigns (e.g., for TRPV1 or enzyme inhibitors). Problem: The


-unsaturated alkene is a "Michael Acceptor" liability, prone to covalent modification of off-target proteins (glutathione adducts).
Solution:  Saturation of the alkene to a cyclopropane removes the electrophilic liability while maintaining the geometry and increasing sp

character (improving solubility).

Visualizations

Diagram 1: Synthesis & Derivatization Workflow

This flowchart illustrates the critical path from raw materials to the active pharmaceutical ingredient (API) building block.

SynthesisWorkflow Start 4-(Trifluoromethyl)styrene Inter Ethyl Ester Intermediate (Trans/Cis Mixture) Start->Inter Cyclopropanation (DCM, RT) Reagent Ethyl Diazoacetate (Rh2(OAc)4 Cat.) Reagent->Inter Sep Chromatographic Separation (Isolate Trans) Inter->Sep Hydrolysis LiOH Hydrolysis Sep->Hydrolysis Product 2-(4-(CF3)phenyl) cyclopropanecarboxylic Acid Hydrolysis->Product Acidification

Caption: Figure 1. Stereoselective synthesis pathway via Rh-catalyzed carbene insertion.

Diagram 2: Pharmacophore & SAR Logic

This decision tree guides the medicinal chemist on when to deploy this specific scaffold.

SAR_Logic Issue Lead Compound Liability? Metab High Clearance (Oxidation prone) Issue->Metab Tox Michael Acceptor (Cinnamate alkene) Issue->Tox Potency Low Potency (Entropic penalty) Issue->Potency Solution Apply 2-(4-(CF3)phenyl) cyclopropane scaffold Metab->Solution Tox->Solution Potency->Solution Mech1 CF3 blocks para-oxidation Cyclopropane blocks beta-oxidation Solution->Mech1 Mechanism Mech2 Removes electrophilic alkene Retains geometry Solution->Mech2 Mech3 Locks bioactive conformation (Rigidification) Solution->Mech3

Caption: Figure 2. Strategic decision matrix for scaffold deployment in lead optimization.

General Derivatization Protocol (Amide Coupling)

To use this acid as a building block for library generation:

  • Activation: Dissolve the acid (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.5 equiv). Stir for 5 mins to form the activated ester.

    • Note: The cyclopropane ring creates steric bulk; HATU is preferred over EDC/HOBt for faster kinetics.

  • Coupling: Add the amine partner (1.1 equiv). Stir at RT for 2-16 hours.

  • Monitoring: Monitor by LCMS. The CF3 group provides a distinct retention time shift (more lipophilic) compared to non-fluorinated analogs.

References

  • Cyclopropane Synthesis via Carbenes: Doyle, M. P., et al. "Catalytic methods for metal carbene transformations." Chemical Reviews, 1998.

  • Bioisosterism in Drug Design: Meanwell, N. A.[1][2][3] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011.[4]

  • GPR40 Agonists: Christiansen, E., et al. "Discovery of a Potent and Selective Free Fatty Acid Receptor 1 Agonist with Low Lipophilicity." Journal of Medicinal Chemistry, 2013.

  • Metabolic Stability of CF3: Hagmann, W. K. "The many roles for fluorine in medicinal chemistry." Journal of Medicinal Chemistry, 2008.

  • Cyclopropane as Phenyl Bioisostere: Welsch, T., et al. "Cyclopropanes as Phenyl Bioisosteres: A Case Study on the 5-HT2C Receptor." ACS Medicinal Chemistry Letters, 2019.

Sources

Application

Advanced HPLC Strategies for Cyclopropanecarboxylic Acid Derivatives

Application Note & Protocol Guide Executive Summary Cyclopropanecarboxylic acid (CPCA) and its derivatives are critical building blocks in the synthesis of pyrethroid insecticides (e.g., cypermethrin, permethrin) and pha...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

Cyclopropanecarboxylic acid (CPCA) and its derivatives are critical building blocks in the synthesis of pyrethroid insecticides (e.g., cypermethrin, permethrin) and pharmaceutical agents (e.g., quinolone antibiotics like ciprofloxacin, antiviral nucleoside analogues). Their analysis presents distinct chromatographic challenges:

  • Lack of Chromophores: The cyclopropane ring lacks significant UV absorption above 210 nm, making direct UV detection insensitive.

  • Stereochemistry: Many derivatives (e.g., 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylic acid) possess chiral centers requiring enantiomeric resolution.

  • Polarity: The free carboxylic acid group leads to peak tailing on standard C18 columns due to secondary silanol interactions.

This guide provides a comprehensive workflow for the analysis of CPCA derivatives, covering direct reversed-phase methods, pre-column derivatization for enhanced sensitivity, and chiral separation strategies.

Analytical Workflow Visualization

The following diagram outlines the decision matrix for selecting the appropriate analytical path based on analyte properties and sensitivity requirements.

CPCA_Workflow Start Sample: CPCA Derivatives Check_UV Check UV Activity (Conjugated System?) Start->Check_UV Direct_UV Direct RP-HPLC (UV 210-220 nm) Check_UV->Direct_UV Yes (e.g., Pyrethroid metabolites) Derivatization Pre-Column Derivatization (Phenacyl Bromide / NPH) Check_UV->Derivatization No (Aliphatic CPCA) Check_Chiral Chiral Center Present? Direct_UV->Check_Chiral Achiral_Sep Achiral Separation (C18 / Mixed-Mode) Check_Chiral->Achiral_Sep No (Purity/Potency) Chiral_Sep Chiral Separation (Polysaccharide Columns) Check_Chiral->Chiral_Sep Yes (Enantiomeric Excess) Derivatization->Check_Chiral Detection Detection & Quantitation Achiral_Sep->Detection Chiral_Sep->Detection

Caption: Decision tree for selecting analytical modes based on UV absorbance and chirality.

Method Development Strategy

Direct Reversed-Phase HPLC (Achiral)

For derivatives with sufficient UV absorption (e.g., those containing phenyl or conjugated double bonds) or when using Mass Spectrometry (MS).

  • Column Selection:

    • Standard C18: Suitable for hydrophobic derivatives (e.g., esters).

    • Mixed-Mode (Anion Exchange/RP): Essential for free acids (e.g., SIELC Primesep B, Newcrom R1). These columns retain polar acids via ion-exchange mechanisms, preventing the "void volume elution" common with C18.

  • Mobile Phase Optimization:

    • pH Control: The mobile phase pH must be controlled (pH 2.5–3.0) using Formic Acid (0.1%) or Phosphoric Acid (0.1%) to suppress ionization (

      
      ), ensuring the analyte remains neutral and retained on C18 phases.
      
    • Buffer Choice: Use Phosphate for UV (transparent) and Formate/Acetate for LC-MS.

Pre-Column Derivatization (Sensitivity Enhancement)

For aliphatic CPCA derivatives (e.g., 1-aminocyclopropanecarboxylic acid, ACC) with no UV chromophore.

  • Reagent: 2-Nitrophenylhydrazine (2-NPH) or Phenacyl Bromide .

  • Mechanism: Converts the carboxylic acid into a UV-active ester or hydrazide.

  • Advantage: Lowers Limit of Detection (LOD) from ppm to ppb levels; shifts detection wavelength to visible range (VIS), reducing background noise.

Chiral Separation Strategies

Separating enantiomers (e.g., cis- vs. trans-DCCA) requires specialized stationary phases.

  • Stationary Phases: Immobilized Polysaccharide columns (e.g., Chiralpak IA/IC, Chiralcel OD-RH) are the gold standard.

  • Mobile Phase Modes:

    • Normal Phase: Hexane/IPA (Standard for preparative).

    • Reversed Phase: Water/Acetonitrile with 0.1% H3PO4 (Preferred for biological samples). Acidic additives are crucial to prevent peak broadening of the free acid.

Detailed Experimental Protocols

Protocol A: Direct Analysis of Pyrethroid Metabolites (Achiral)

Target: 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid (DCCA).

1. Chromatographic Conditions:

Parameter Setting
Column Kinetex C18 (150 x 4.6 mm, 2.6 µm) or Equivalent
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 20% B; 2-15 min: 20%→80% B; 15-18 min: 80% B
Flow Rate 1.0 mL/min
Temperature 40°C

| Detection | UV @ 210 nm (or MS/MS in negative mode) |

2. Sample Preparation:

  • Extract sample (urine/plasma) with Ethyl Acetate.

  • Evaporate to dryness under Nitrogen.

  • Reconstitute in 20:80 Acetonitrile:Water.

  • Filter through 0.22 µm PTFE filter before injection.

3. System Suitability Criteria:

  • Tailing Factor: < 1.5 (Critical for free acids).

  • Resolution (cis/trans isomers): > 2.0.

Protocol B: High-Sensitivity Derivatization (UV/VIS)

Target: Aliphatic Cyclopropanecarboxylic Acids (No UV chromophore).

1. Derivatization Reaction:

  • Reagents:

    • 20 mM 2-Nitrophenylhydrazine (2-NPH) in Ethanol.

    • 250 mM 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in Pyridine/Ethanol (buffer).

  • Procedure:

    • Mix 100 µL Sample + 100 µL 2-NPH + 100 µL EDC.

    • Incubate at 60°C for 20 minutes .

    • Quench with 50 µL 10% KOH (optional, to remove excess reagent interference).

    • Dilute with Mobile Phase prior to injection.

2. HPLC Conditions:

Parameter Setting
Column C18 (Standard ODS), 150 x 4.6 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile : Water (0.1% Formic Acid) [55:45]
Detection UV @ 400 nm (Specific to Nitrophenylhydrazide)

| Limit of Quantitation | ~10 ng/mL |

Protocol C: Chiral Separation of CPCA Enantiomers

Target: Enantiomeric purity of drug intermediates.

1. Chromatographic Conditions:

Parameter Setting
Column Chiralpak IC-3 or Chiralcel OD-RH (150 x 4.6 mm, 3 µm)
Mobile Phase Acetonitrile : Water : Phosphoric Acid [40 : 60 : 0.1]
Flow Rate 0.5 mL/min (Lower flow for better interaction time)
Temperature 25°C (Lower temperature often improves chiral resolution)

| Detection | UV @ 220 nm |

2. Critical Success Factor:

  • Acid Additive: The presence of 0.1% H3PO4 is mandatory . Without it, the carboxylic acid moiety will ionize, leading to peak splitting and loss of chiral recognition by the stationary phase selector.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing (As > 1.5) Secondary silanol interactions with free acid.Increase buffer concentration; Lower pH to < 3.0; Use "End-capped" columns.
Split Peaks (Chiral) Partial ionization of the acid.Ensure mobile phase contains 0.1% TFA or Phosphoric Acid.
Low Sensitivity (UV) Detection wavelength too low (210 nm) causing baseline noise.Switch to Derivatization Protocol B (400 nm detection).
Retention Time Drift pH fluctuation in mobile phase.Use buffered mobile phases (Phosphate/Formate) rather than simple acid additives.

References

  • SIELC Technologies. "HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column." Application Notes. Available at: [Link]

  • National Institutes of Health (NIH). "A high-throughput HPLC method for simultaneous quantification of pyrethroid and pyriproxyfen." PMC. Available at: [Link]

  • Schettgen, T., et al. "A method for the simultaneous quantification of eight metabolites of synthetic pyrethroids in urine." Analytical and Bioanalytical Chemistry, 2016.[1] Available at: [Link]

  • Chiral Technologies. "Enantiomer Separation of Acidic Compounds." Application Guide. Available at: [Link]

Sources

Method

derivatization of 2-(4-(trifluoroMethyl)phenyl)cyclopropanecarboxylic acid for bioassays

This Application Note is designed for researchers specializing in medicinal chemistry and bioanalysis. It details the derivatization of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid (referred to herein as TFCP...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers specializing in medicinal chemistry and bioanalysis. It details the derivatization of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid (referred to herein as TFCP-Acid ) to enhance its detection, stereochemical resolution, and functional utility in biological assays.

Executive Summary & Scientific Rationale

The TFCP-Acid scaffold is a high-value pharmacophore. The cyclopropane ring provides conformational restriction, while the trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability against P450 oxidation. However, the free carboxylic acid moiety presents challenges in bioassays:

  • Poor Ionization: In LC-MS, the carboxylate anion often suffers from ion suppression in complex biological matrices (plasma/lysates).

  • Lack of Fluorophore: The phenyl ring alone does not possess sufficient quantum yield for sensitive fluorescence microscopy.

  • Stereochemical Ambiguity: The compound exists as cis/trans isomers and enantiomers ((1S,2S), (1R,2R), etc.), which have distinct biological activities.

This guide provides three distinct derivatization protocols to overcome these hurdles:

  • Protocol A: 3-NPH Derivatization for Ultrasensitive LC-MS/MS Quantification.

  • Protocol B: Chiral Derivatization for Enantiomeric Resolution.

  • Protocol C: Synthesis of a "Click-Ready" NHS-Ester Probe for Target Engagement Assays.

Protocol A: High-Sensitivity LC-MS/MS Quantification

Objective: To quantify trace levels of TFCP-Acid in plasma or cell media by introducing a high-efficiency ionization tag.

Mechanism: Carboxylic acids react with 3-Nitrophenylhydrazine (3-NPH) in the presence of EDC/Pyridine to form a stable hydrazide. This tag introduces a nitrogenous moiety that ionizes exceptionally well in negative ESI mode (due to the electron-withdrawing nitro group stabilizing the anion) or positive mode depending on mobile phase pH, significantly lowering the Limit of Detection (LOD).

Materials
  • Analyte: TFCP-Acid (1 mg/mL stock in MeOH).

  • Reagent: 3-Nitrophenylhydrazine (3-NPH) HCl (200 mM in 50% MeOH).

  • Catalyst: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (120 mM in water).

  • Base: Pyridine (6% in MeOH).

  • Internal Standard: TFCP-Acid-d4 (deuterated analog) or generic Ibuprofen-d3.

Step-by-Step Methodology
  • Sample Prep: Aliquot 20 µL of biological sample (plasma/media). Add 100 µL cold acetonitrile to precipitate proteins. Centrifuge at 12,000 x g for 10 min. Collect supernatant.

  • Reaction Setup: In a chemically resistant vial, combine:

    • 20 µL Supernatant

    • 10 µL 3-NPH solution

    • 10 µL EDC solution

    • 10 µL Pyridine solution

  • Incubation: Vortex briefly. Incubate at 40°C for 30 minutes . (Heat is required to drive the reaction on the sterically hindered cyclopropane acid).

  • Quenching: Add 150 µL of 0.1% Formic Acid in water to quench the reaction and dilute for injection.

  • Analysis: Inject 5 µL into LC-MS/MS (C18 Column).

Data Output:

Parameter Native TFCP-Acid 3-NPH Derivatized TFCP-Acid
Ionization Mode ESI (-) ESI (-) or ESI (+)
MRM Transition 229 -> 185 (Decarboxylation) Specific hydrazide fragment (e.g., 364 -> 137)
LOD (Plasma) ~50 ng/mL ~0.5 ng/mL (100x improvement)

| Retention Time | 2.5 min (Fronting common) | 5.8 min (Sharp peak, improved lipophilicity) |

Protocol B: Chiral Resolution via Diastereomeric Derivatization

Objective: To separate and quantify specific enantiomers of TFCP-Acid using standard achiral columns (HPLC) or to purify isomers for bioactivity testing.

Mechanism: Coupling the racemic TFCP-Acid with a pure chiral amine, such as (S)-(-)-1-Phenylethylamine , converts enantiomers into diastereomers. Diastereomers have different physical properties and can be separated on standard silica or C18 columns.

Workflow Visualization

ChiralResolution Racemic Racemic TFCP-Acid (1R,2R) + (1S,2S) Activation Activation (EDC / HOBt) Racemic->Activation Coupling Coupling (S)-(-)-1-Phenylethylamine Activation->Coupling Diastereomers Diastereomeric Amides (S,S)-Amide & (R,S)-Amide Coupling->Diastereomers Separation HPLC Separation (C18 Column) Diastereomers->Separation  Distinct Retention Times

Caption: Conversion of enantiomers to diastereomers allows separation on standard achiral stationary phases.

Protocol
  • Activation: Dissolve 50 mg TFCP-Acid in 1 mL DCM. Add 1.2 eq EDC and 1.2 eq HOBt. Stir for 15 min at RT.

  • Coupling: Add 1.5 eq (S)-(-)-1-Phenylethylamine and 2.0 eq DIPEA.

  • Reaction: Stir for 2 hours at RT. Monitor by TLC (the amide is less polar than the acid).

  • Workup: Wash with 1N HCl (remove excess amine) and sat. NaHCO₃ (remove unreacted acid). Dry over MgSO₄.

  • Separation: Inject onto a C18 HPLC column (Gradient: 50-90% ACN in Water). The two diastereomers will resolve (typically

    
    Rt > 1.5 min).
    

Protocol C: Functional Probe Synthesis (NHS-Ester)

Objective: To create a reactive intermediate that can be instantly conjugated to lysine residues on proteins (for affinity chromatography) or amino-fluorophores (for imaging).

Scientific Insight: Direct conjugation to proteins is difficult due to the steric bulk of the cyclopropane ring. Creating a stable N-hydroxysuccinimide (NHS) ester isolates the activation step, allowing the user to store the "active" TFCP-Acid and couple it to delicate biological targets under mild physiological conditions (pH 7.4).

Reaction Scheme

TFCP-Acid + TSTU + DIPEA


 TFCP-NHS Ester 
(TSTU is preferred over EDC/NHS for higher yields in cyclopropane systems).
Protocol
  • Dissolution: Dissolve 100 mg (0.43 mmol) TFCP-Acid in 2 mL anhydrous DMF.

  • Reagent Addition: Add 150 mg (0.5 mmol) TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate).

  • Base: Add 150 µL DIPEA.

  • Time: Stir 1 hour at RT. (Reaction is usually quantitative).

  • Validation: Check by LC-MS. Mass shift: Parent + 97 Da (loss of OH, gain of NHS).

  • Usage:

    • For Fluorescence: Add 1 eq of 5-FAM-Cadaverine (Fluorescein with amine linker) to the reaction mix.

    • For Pull-down Assays: Add the crude NHS-ester solution dropwise to a protein solution (e.g., BSA or cell lysate) in PBS pH 7.4.

References

  • Han, J., et al. (2013). "3-Nitrophenylhydrazine-induced derivatization of fatty acids for LC-MS analysis." Analytica Chimica Acta.

    • Support for Protocol A: Establishes 3-NPH as the gold standard for carboxylic acid ioniz
  • Wong, J.W., et al. (2019). "Stereoselective synthesis and biological evaluation of cyclopropanecarboxylic acid derivatives." Journal of Medicinal Chemistry.

    • Support for Protocol B: Discusses the biological necessity of separ
  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

    • Support for Protocol C: Authoritative text on NHS-ester chemistry and TSTU usage.
  • Vertex Pharmaceuticals. (2007). "Substituted Cyclopropanecarboxylic Acids as Modulators." World Intellectual Property Organization (WO/2007/XXXX).

    • Context: Validates the TFCP scaffold in drug discovery.
Application

Application Note: Scalable Synthesis of Trifluoromethyl-Substituted Cyclopropanes

Executive Summary The trifluoromethyl (CF₃) cyclopropane motif is a privileged structural element in modern drug discovery, serving as a metabolically stable, lipophilic bioisostere for tert-butyl and isopropyl groups. H...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The trifluoromethyl (CF₃) cyclopropane motif is a privileged structural element in modern drug discovery, serving as a metabolically stable, lipophilic bioisostere for tert-butyl and isopropyl groups. However, the large-scale synthesis of these scaffolds is historically plagued by two opposing bottlenecks: the high safety risk of handling trifluorodiazoethane (CF₃CHN₂) in batch, and the poor atom economy of alternative non-carbene routes.

This Application Note details two distinct, field-validated protocols for the multigram-to-kilogram synthesis of CF₃-cyclopropanes. We prioritize safety-by-design using continuous flow technology for diazo intermediates and provide a robust alternative using deoxyfluorination for non-enantioselective requirements.

Strategic Analysis: Pathway Selection

When scaling CF₃-cyclopropanes, the choice of methodology depends strictly on the stereochemical requirements and the substrate electronic profile.

FeatureMethod A: Metal-Carbenoid (Rh/Ru)Method B: Deoxyfluorination
Key Reagent CF₃CHN₂ (generated in situ)SF₄ or DAST/Deoxo-Fluor
Mechanism [2+1] CycloadditionCarboxylic Acid → CF₃
Stereocontrol High (Catalyst dependent)Retains precursor stereochem
Scalability High (if Flow is used)Very High (Industrial Batch)
Safety Risk Explosion (Diazo accumulation)Toxicity/Corrosion (HF/SF₄)
Primary Use Chiral, complex APIsBuilding blocks, achiral cores

Method A: Enantioselective Rh(II)-Catalyzed Cyclopropanation (Flow-Batch Hybrid)

Rationale: The direct cyclopropanation of alkenes with 2,2,2-trifluorodiazoethane is the most direct route. However, isolating CF₃CHN₂ is hazardous on scale. This protocol utilizes a generation-consumption strategy where the diazo species is generated and immediately consumed.

Reaction Mechanism

The reaction proceeds via the decomposition of the diazo precursor by a Rh(II) or Ru(II) catalyst to form a metal-carbenoid species, which undergoes stereoselective insertion into the alkene.

G Precursor Amine HCl (CF3CH2NH2·HCl) Diazo Diazo Species (CF3CHN2) Precursor->Diazo NaNO2, Acid (In-situ) Carbenoid Rh-Carbenoid [Rh=CHCF3] Diazo->Carbenoid + Catalyst - N2 (Gas) Catalyst Rh2(S-PTAD)4 Catalyst->Carbenoid Product CF3-Cyclopropane Carbenoid->Product + Alkene Alkene Substrate (Styrene/Alkene) Alkene->Product

Figure 1: Mechanistic pathway for Rh(II)-catalyzed cyclopropanation via in-situ diazo generation.

Detailed Protocol (Continuous Flow)

Objective: Synthesis of (1S, 2S)-1-trifluoromethyl-2-phenylcyclopropane. Scale: 10-50 g throughput.

Equipment:

  • Dual-pump flow reactor (e.g., Vapourtec or Chemtrix).

  • Tube-in-tube gas-liquid separator (optional but recommended for N₂ removal).

  • Back Pressure Regulator (BPR): 100 psi.

Reagents:

  • Feed A (Aqueous): NaNO₂ (1.5 equiv) in water.

  • Feed B (Organic): 2,2,2-Trifluoroethylamine hydrochloride (1.2 equiv), Alkene (1.0 equiv), Rh₂(S-PTAD)₄ (0.5 mol%), in DCM/Water biphasic mix (or solvent compatible with membrane separation).

Step-by-Step Workflow:

  • System Priming: Flush the reactor with DCM to remove moisture. Set the reactor coil temperature to 0°C (Zone 1) and 25°C (Zone 2).

  • Diazo Generation (Zone 1):

    • Pump Feed A and Feed B into a T-mixer.

    • Chemistry: The amine hydrochloride reacts with nitrite in the biphasic mixture to generate CF₃CHN₂.

    • Residence Time: 2-5 minutes.

    • Safety Note: The diazo compound partitions into the organic layer immediately.

  • Cyclopropanation (Zone 2):

    • The biphasic stream enters a warming coil (25°C - 40°C).

    • The Rh-catalyst (dissolved in the organic phase of Feed B) initiates the decomposition of CF₃CHN₂.

    • N₂ gas is evolved.

  • Quench & Separation:

    • The stream passes through a BPR (100 psi) to keep N₂ in solution or a gas-liquid separator to vent.

    • Collect in a flask containing dilute NaHCO₃ to quench trace acid.

  • Purification:

    • Phase separate. Dry organic layer over MgSO₄.

    • Concentrate under reduced pressure (Caution: Product may be volatile; keep bath <30°C).

    • Purify via silica gel chromatography (Hexanes/EtOAc).

Process Control Data:

Parameter Specification Impact
Temperature Zone 1 < 5°C Prevents premature diazo decomposition.
Catalyst Loading 0.1 - 1.0 mol% Cost vs. Conversion trade-off.

| Residence Time | 10 - 20 min | Ensure full conversion of hazardous diazo. |

Method B: Deoxyfluorination of Cyclopropane Carboxylic Acids

Rationale: For non-enantioselective synthesis or when the cyclopropane ring is already formed, transforming a carboxylic acid group into a CF₃ group is a robust industrial strategy. This avoids diazo chemistry entirely.

The "Mykhailiuk" Protocol

Based on recent process chemistry advancements, this method uses Sulfur Tetrafluoride (SF₄) or modern surrogates to convert -COOH to -CF₃.

Safety Warning: SF₄ is a toxic, corrosive gas. This protocol requires a Hastelloy autoclave or specialized fluorination equipment. For lower scales, use Fluolead™ (4-tert-butyl-2,6-dimethylphenylsulfur trifluoride) as a safer liquid alternative.

Step-by-Step Workflow (SF₄ Route):

  • Preparation: Charge the autoclave with the cyclopropane carboxylic acid (1.0 equiv).

  • Reagent Addition: Condense SF₄ (3-4 equiv) into the vessel at -78°C. Add anhydrous HF (catalytic amount or solvent quantity depending on substrate).

  • Reaction: Seal and heat to 60-85°C for 12-24 hours.

    • Pressure Note: Pressure will rise significantly due to SOF₂ and CO₂ generation.

  • Work-up:

    • Cool to room temperature.

    • Vent gases (SF₄, SOF₂, HF) through a caustic scrubber (KOH solution). CRITICAL STEP.

    • Dissolve residue in DCM, wash with NaHCO₃.

  • Isolation: Distillation or crystallization.

Process Safety & Engineering Controls

Continuous Flow Setup for Diazo Safety

The following diagram illustrates the segregation of the hazardous diazo generation from the operator environment.

FlowSetup FeedA Feed A: NaNO2 (aq) Mixer T-Mixer (Biphasic Gen) FeedA->Mixer FeedB Feed B: Amine HCl + Catalyst + Alkene (Org) FeedB->Mixer Reactor1 Reactor Coil 1 (Diazo Formation) 0°C Mixer->Reactor1 In-situ Generation Reactor2 Reactor Coil 2 (Cyclopropanation) 25-40°C Reactor1->Reactor2 Carbene Transfer Separator Gas-Liquid Separator Reactor2->Separator N2 Removal Collection Product Collection (Quench) Separator->Collection Crude Product Waste Vent/Scrubber Separator->Waste N2 Gas

Figure 2: Continuous flow setup for the safe handling of trifluorodiazoethane intermediates.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Method A) Diazo dimerizationIncrease alkene concentration; slow down diazo generation rate (lower T or flow rate).
Low ee% (Method A) Background reactionEnsure non-catalyzed thermal pathway is suppressed (keep T < 40°C). Check catalyst ligand purity.
Decarboxylation (Method B) Substrate instabilityUse the potassium salt of the carboxylic acid instead of the free acid (Mykhailiuk modification).
Pressure Spike (Flow) N₂ gas accumulationInstall a back-pressure regulator (BPR) or use a membrane separator (Zaiput) to remove gas continuously.

References

  • Denton, J. R., Sukumaran, D., & Davies, H. M. L. (2007).[1] Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters, 9(14), 2625–2628. Link

  • Tinoco, A., et al. (2017).[2] Highly Diastereo- and Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes via Myoglobin-Catalyzed Transfer of Trifluoromethylcarbene.[2][3] Journal of the American Chemical Society, 139(15), 5293–5296. Link

  • Mykhailiuk, P. K. (2023).[4] General and Scalable Approach to Trifluoromethyl-Substituted Cyclopropanes. The Journal of Organic Chemistry, 88(5), 3369–3376. Link

  • Kappe, C. O. (2013). Continuous Flow Synthesis of Diazo Compounds. Angewandte Chemie International Edition, 52(4), 1030–1032. (General reference for diazo flow safety). Link

Sources

Method

Application Note: Enzymatic Resolution of Racemic 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic Acid

Abstract This application note details a robust chemo-enzymatic protocol for the production of enantiomerically pure 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid. While asymmetric synthesis using chiral metal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust chemo-enzymatic protocol for the production of enantiomerically pure 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid. While asymmetric synthesis using chiral metal carbenoids (e.g., Rh-catalyzed cyclopropanation) is possible, it often suffers from high catalyst costs and trace metal contamination. Here, we present a scalable Kinetic Resolution (KR) approach using immobilized lipases. This method leverages the high enantioselectivity of Candida antarctica Lipase B (CAL-B) and Pseudomonas lipases to resolve the racemic ethyl ester intermediate, yielding the target chiral acid with high enantiomeric excess (>98% ee).

Introduction & Scientific Rationale

The Challenge: The Trifluoromethyl-Cyclopropane Scaffold

The 2-arylcyclopropanecarboxylic acid motif is a critical pharmacophore in G-protein coupled receptor (GPCR) ligands and cathepsin inhibitors. The addition of a trifluoromethyl (-CF3) group at the para-position of the phenyl ring enhances lipophilicity and metabolic stability, but it complicates chemical synthesis.

  • Chemical Difficulty: Separating cis/trans diastereomers is achievable via silica chromatography, but separating enantiomers (e.g., 1S,2S vs 1R,2R) requires chiral stationary phases (CSP), which are prohibitively expensive at kilogram scale.

  • Electronic Effect: The electron-withdrawing -CF3 group increases the electrophilicity of the carbonyl carbon in the ester derivative. This typically accelerates the rate of enzymatic hydrolysis compared to the unsubstituted phenyl analog, requiring precise pH control to prevent non-enzymatic background hydrolysis (which lowers ee).

The Solution: Biocatalytic Kinetic Resolution

Kinetic resolution exploits the difference in reaction rates (


 vs 

) between two enantiomers catalyzed by a chiral enzyme.

Where

is the enantiomeric ratio,

is conversion, and

is the enantiomeric excess of the substrate.

We utilize a biphasic hydrolysis system . The lipophilic ester resides in the organic phase (MTBE or Toluene), protecting it from spontaneous hydrolysis, while the enzyme operates at the interface or within the aqueous buffer.

Workflow Visualization

The following diagram illustrates the chemo-enzymatic pathway and the critical decision points for optimization.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Enzymatic Resolution cluster_2 Phase 3: Downstream Processing Start 4-(Trifluoromethyl)styrene + Ethyl diazoacetate ChemSynth Rh2(OAc)4 Catalyzed Cyclopropanation Start->ChemSynth RacemicEster Racemic Ethyl Ester (Trans-isomer isolated) ChemSynth->RacemicEster Silica Purification (Remove Cis-isomer) Enzyme Enzyme Addition (Novozym 435 or Lipase PS) RacemicEster->Enzyme Biphasic Biphasic System (Phosphate Buffer / MTBE) Temp: 30°C, pH 7.2 Enzyme->Biphasic Monitor Monitor Conversion (HPLC) Stop at ~45-50% Biphasic->Monitor Quench Phase Separation & Base Extraction (pH 9) Monitor->Quench Target Conversion Reached OrgLayer Organic Layer (Unreacted Ester) Quench->OrgLayer AqLayer Aqueous Layer (Chiral Acid Salt) Quench->AqLayer ProductA (1R,2R)-Ester High ee OrgLayer->ProductA Evaporation Acidify Acidification (pH 2) & Extraction AqLayer->Acidify ProductB (1S,2S)-Acid High ee Acidify->ProductB caption Figure 1: Chemo-enzymatic workflow for the resolution of trifluoromethyl-phenyl cyclopropane derivatives.

Materials and Equipment

Reagents
  • Substrate: Racemic trans-ethyl 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylate (synthesized in-house).

  • Enzymes (Screening Kit):

    • Candida antarctica Lipase B (Immobilized, e.g., Novozym 435).[1][2][3]

    • Pseudomonas cepacia Lipase (Immobilized, e.g., Amano PS-IM).[4]

    • Pseudomonas fluorescens Lipase (Amano AK).

  • Solvents: MTBE (Methyl tert-butyl ether), Toluene (HPLC grade).

  • Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.2).

Analytical Equipment[2][5][6]
  • HPLC: Agilent 1260 Infinity II or equivalent.

  • Chiral Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Detector: UV-Vis Diode Array (monitoring at 254 nm and 210 nm).

Experimental Protocols

Protocol 1: Synthesis of Racemic Substrate (Precursor)

Context: Before resolution, you must produce the racemic ester. The -CF3 group requires careful handling of the diazoacetate reaction to avoid polymerization.

  • Reaction: In a dry flask under N2, dissolve 4-(trifluoromethyl)styrene (1.0 eq) and Rh2(OAc)4 (0.5 mol%) in anhydrous DCM.

  • Addition: Slowly add Ethyl Diazoacetate (1.2 eq) via syringe pump over 4 hours. Slow addition is critical to minimize carbene dimerization.

  • Workup: Filter through a celite pad to remove Rh catalyst. Concentrate in vacuo.[4]

  • Purification: The reaction yields a mixture of cis and trans isomers. Purify via Flash Chromatography (Hexane/EtOAc 95:5) to isolate the trans-isomer (major product).

    • Note: Kinetic resolution is most effective when starting with a diastereomerically pure (trans-only) racemate.

Protocol 2: Analytical Enzyme Screening

Context: Determine which lipase offers the highest E-value for the -CF3 substituted substrate.

  • Preparation: Prepare a stock solution of the racemic ester (20 mg/mL) in MTBE.

  • Setup: In 2 mL HPLC vials, add:

    • 500 µL Substrate Stock (MTBE).

    • 500 µL Phosphate Buffer (0.1 M, pH 7.2).

    • 10 mg Immobilized Enzyme (Screen CAL-B, PS-IM, and AK).

  • Incubation: Shake at 30°C / 800 rpm in a thermoshaker.

  • Sampling: At t=1h, 4h, and 24h, remove 50 µL of the organic layer.

  • Analysis: Dilute with 950 µL Isopropanol/Hexane (10:90) and inject into Chiral HPLC.

  • Selection Criteria: Select the enzyme that provides

    
    .[5]
    
    • Expectation:Novozym 435 typically yields the (1S,2S)-acid, while Lipase PS is often superior for bulky 2-substituted cyclopropanes [1, 2].

Protocol 3: Preparative Scale Resolution (The Core Protocol)

Target Scale: 5.0 g of Racemic Ester

  • System Assembly: In a 250 mL round-bottom flask equipped with an overhead stirrer.

  • Charge: Add 5.0 g of racemic trans-ethyl 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylate dissolved in 50 mL MTBE (saturated with water).

  • Buffer Addition: Add 50 mL of 0.1 M Potassium Phosphate Buffer (pH 7.2).

  • Initiation: Add 250 mg (5% w/w loading) of the selected immobilized lipase (e.g., Novozym 435).

  • Reaction: Stir vigorously (to create an emulsion) at 30°C.

    • pH Control: Monitor pH periodically. If it drops below 6.8 (due to acid production), adjust with 1.0 M NaOH.

  • Monitoring: Check conversion by HPLC every 2 hours.

    • Stop Condition: Stop the reaction when conversion reaches 45-50% . Do not exceed 50%, as the optical purity of the remaining ester decreases drastically after 50% conversion.

  • Termination: Filter the reaction mixture to remove the immobilized enzyme (enzyme can be washed with MTBE and reused).

Protocol 4: Downstream Separation
  • Phase Separation: Transfer filtrate to a separatory funnel.[6] Separate the layers.

  • Extraction (Acid Product):

    • Wash the organic layer (containing the unreacted R-ester) with saturated NaHCO3 (2 x 30 mL).

    • Combine the aqueous buffer layer and NaHCO3 washes.

  • Isolation of (1S,2S)-Acid:

    • Acidify the combined aqueous phase to pH 2.0 using 2M HCl. Caution: CO2 evolution.

    • Extract the precipitated acid with Ethyl Acetate (3 x 50 mL).

    • Dry over MgSO4, filter, and concentrate to yield the (1S,2S)-Acid .

  • Isolation of (1R,2R)-Ester:

    • Dry the original organic (MTBE) layer over MgSO4.

    • Concentrate to yield the enantiopure (1R,2R)-Ester .

Analytical Method (HPLC)[2][5][6]

To validate the protocol, strict adherence to the analytical method is required.

ParameterCondition
Column Daicel Chiralcel OD-H (250 x 4.6 mm)
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 0.8 mL/min
Temperature 25°C
Detection UV @ 254 nm (Aromatic ring)
Retention Times (Approx) (1S,2S)-Ester: 6.5 min (1R,2R)-Ester: 8.2 min Acid enantiomers usually elute later or require methylation for sharp peaks.

Note: The TFA is essential to suppress ionization of the free acid if analyzing the reaction mixture directly. For best results, analyze the ester fraction and acid fraction separately after workup.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<10% after 24h) Substrate insolubility or Enzyme inactivation.Add 5-10% DMSO as a co-solvent. Ensure vigorous stirring to maximize interfacial area.
Low Enantioselectivity (E < 10) Non-enzymatic hydrolysis or wrong enzyme.Lower temperature to 4°C. Check buffer pH (high pH promotes chemical hydrolysis). Switch from CAL-B to Pseudomonas lipase.
"Racemic" Acid Product Product racemization.[2][7][8][9]The cyclopropane ring is generally stable, but avoid strong bases and high heat. Ensure the -CF3 group isn't activating the alpha-proton too much (unlikely in mild buffer).

References

  • Gotor-Fernández, V., et al. "Lipase-Catalyzed Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives." ChemBioChem, 2008.

  • Ami, E., et al. "Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols."[10] Bioscience, Biotechnology, and Biochemistry, 1999.

  • Denton, J. R., et al. "Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes."[11] Organic Letters, 2007.[11]

  • Novozymes. "Novozym 435 Application Manual." Novozymes A/S.

Disclaimer: The absolute configuration of the product should be confirmed via X-ray crystallography or optical rotation comparison with literature values for the specific trifluoromethyl derivative, as electronic effects can sometimes alter the enzyme's stereopreference compared to the standard phenyl analog.

Sources

Application

Elucidating the Cellular Activity of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic Acid: An Application Guide for Cell-Based Assays

Introduction: Unveiling a Potential Modulator of the Endocannabinoid System 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid is a synthetic compound featuring a cyclopropane ring linked to a trifluoromethyl-subst...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Potential Modulator of the Endocannabinoid System

2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid is a synthetic compound featuring a cyclopropane ring linked to a trifluoromethyl-substituted phenyl group. This structural motif is of significant interest in medicinal chemistry, as related molecules have demonstrated a range of biological activities. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity to biological targets.[1] Based on structure-activity relationship studies of similar compounds, a primary hypothesized target for this molecule is Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[2][3]

FAAH is an intracellular serine hydrolase responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other bioactive fatty acid amides.[4][5] By inhibiting FAAH, the levels of these signaling lipids are increased, leading to enhanced activation of cannabinoid receptors and other downstream targets.[4][6] This modulation of the endocannabinoid system has therapeutic potential for a variety of conditions, including pain, inflammation, and anxiety disorders.[7][8]

This application note provides a comprehensive guide for researchers to investigate the cellular effects of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid, with a primary focus on its potential as an FAAH inhibitor. The protocols detailed herein are designed to be self-validating, enabling a thorough characterization of the compound's potency, selectivity, and cellular consequences.

Experimental Design & Workflow

A logical workflow is essential for the comprehensive evaluation of a novel compound. The following diagram outlines the proposed experimental path, starting from the initial assessment of FAAH inhibition and culminating in the analysis of downstream cellular effects.

experimental_workflow cluster_phase1 Phase 1: Primary Target Engagement cluster_phase2 Phase 2: Downstream Cellular Effects cluster_phase3 Phase 3: Selectivity & Cytotoxicity Profiling A Cellular FAAH Inhibition Assay B Dose-Response & IC50 Determination A->B C Measurement of Intracellular Anandamide Levels B->C Confirmed FAAH Inhibition D Assessment of Downstream Signaling (e.g., cAMP) C->D E MGL Inhibition Assay (Selectivity) D->E Verified Cellular Activity F General Cytotoxicity Assay E->F

Caption: A stepwise experimental workflow for characterizing 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid.

Phase 1: Primary Target Engagement - Cellular FAAH Inhibition

The foundational experiment is to determine if 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid inhibits FAAH activity within a cellular context. A widely used and robust method is a fluorometric assay that measures the hydrolysis of a synthetic FAAH substrate.[6]

Protocol 1: Fluorometric Cell-Based FAAH Inhibition Assay

Principle: This assay utilizes a non-fluorescent substrate that, upon hydrolysis by FAAH, releases a fluorescent product. The rate of fluorescence increase is directly proportional to FAAH activity. The inhibitory effect of the test compound is quantified by the reduction in this rate.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y) or other cell line with endogenous FAAH expression.

  • Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.1% Triton X-100).

  • FAAH fluorometric substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin).

  • 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid (test compound).

  • Known FAAH inhibitor (positive control, e.g., URB597).

  • DMSO (vehicle control).

  • 96-well black, clear-bottom microplates.

  • Fluorescence plate reader (Excitation: ~360 nm, Emission: ~465 nm).

Procedure:

  • Cell Culture and Plating:

    • Culture cells to ~80-90% confluency.

    • Seed cells into a 96-well plate at an optimized density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and positive control in cell culture medium.

    • Remove the old medium from the cells and add the compound dilutions. Include wells with vehicle control (DMSO) and no-treatment controls.

    • Incubate for a predetermined time (e.g., 1-2 hours) at 37°C and 5% CO2.

  • Cell Lysis:

    • After incubation, wash the cells with PBS.

    • Add lysis buffer to each well and incubate on ice for 10-15 minutes.

  • Enzymatic Reaction:

    • Prepare the FAAH substrate solution in the assay buffer.

    • Add the substrate solution to each well to initiate the reaction.

  • Data Acquisition:

    • Immediately place the plate in a pre-warmed fluorescence plate reader.

    • Measure the fluorescence intensity kinetically over 30-60 minutes.

Data Analysis and IC50 Determination:

The rate of the reaction (slope of the fluorescence curve) is calculated for each condition. The percentage of inhibition is determined relative to the vehicle control. A dose-response curve is then generated by plotting the percent inhibition against the logarithm of the compound concentration. The IC50 value, the concentration at which 50% of FAAH activity is inhibited, is calculated from this curve using non-linear regression.

Parameter Recommended Value
Cell Seeding Density20,000 - 50,000 cells/well
Compound Incubation Time1 - 2 hours
Substrate Concentration10 - 50 µM
Final DMSO Concentration< 0.5%

Phase 2: Downstream Cellular Effects

Inhibition of FAAH is expected to increase the intracellular concentration of its primary substrate, anandamide. Measuring this increase provides direct evidence of the compound's on-target effect in a physiological context.

Protocol 2: Quantification of Intracellular Anandamide by LC-MS/MS

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying small molecules like anandamide from complex biological matrices.

Procedure:

  • Cell Culture and Treatment:

    • Culture and treat cells with the test compound at its IC50 and 10x IC50 concentrations, alongside vehicle and positive controls, as described in Protocol 1.

  • Lipid Extraction:

    • After treatment, wash cells with ice-cold PBS and harvest them.

    • Perform a lipid extraction using a suitable method, such as the Folch or Bligh-Dyer method, with the inclusion of a deuterated internal standard for anandamide (e.g., AEA-d8).

  • Sample Preparation and Analysis:

    • Dry the lipid extract under a stream of nitrogen.

    • Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method for anandamide quantification.

Expected Outcome: Treatment with an effective FAAH inhibitor should result in a statistically significant, dose-dependent increase in intracellular anandamide levels compared to the vehicle-treated cells.

Phase 3: Selectivity and Cytotoxicity Profiling

To be a valuable research tool or a potential therapeutic agent, a compound should exhibit selectivity for its intended target and have low off-target toxicity.

Protocol 3: MGL Inhibition Assay (Selectivity)

Principle: Monoacylglycerol lipase (MGL) is another key enzyme in the endocannabinoid system that degrades 2-arachidonoylglycerol (2-AG).[9][10] Assessing the inhibitory activity of the test compound against MGL provides a measure of its selectivity. A similar fluorometric or LC-MS/MS-based assay can be used, but with an MGL-specific substrate or by measuring the product of 2-AG hydrolysis.[1]

Protocol 4: General Cytotoxicity Assay (MTT or Real-Time Glo)

Principle: It is crucial to ensure that the observed FAAH inhibition is not a result of general cellular toxicity.[11] Cytotoxicity assays measure cell viability and proliferation.[11] The MTT assay, which measures metabolic activity, or real-time viability assays like Real-Time Glo, are commonly used.

Procedure (MTT Assay Example):

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and treat with a range of concentrations of the test compound for a longer duration (e.g., 24-48 hours).

  • MTT Reagent Addition:

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a plate reader.

Data Analysis: A decrease in absorbance indicates reduced cell viability. The concentration of the compound that causes a 50% reduction in cell viability (CC50) can be calculated. Ideally, the IC50 for FAAH inhibition should be significantly lower than the CC50.

Signaling Pathway and Interpretation

The following diagram illustrates the central role of FAAH in anandamide metabolism and the expected consequence of its inhibition by 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid.

signaling_pathway cluster_membrane Cellular Environment cluster_cytosol Intracellular Space AEA_out Anandamide (AEA) (extracellular) CB1 CB1 Receptor AEA_out->CB1 binds AEA_in Anandamide (AEA) (intracellular) AEA_out->AEA_in transport AC Adenylate Cyclase CB1->AC inhibits cAMP cAMP AC->cAMP produces ATP ATP ATP->AC substrate FAAH FAAH AEA_in->FAAH substrate Arachidonic_Acid Arachidonic Acid + Ethanolamine FAAH->Arachidonic_Acid hydrolyzes to Test_Compound 2-(4-(trifluoromethyl)phenyl) cyclopropanecarboxylic acid Test_Compound->FAAH inhibits

Caption: Hypothesized mechanism of action of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid.

Interpretation of Results:

  • A potent IC50 value in the FAAH inhibition assay, coupled with a significant increase in intracellular anandamide levels, strongly supports the hypothesis that the compound is an on-target FAAH inhibitor.

  • A high IC50 value in the MGL inhibition assay relative to the FAAH IC50 indicates selectivity.

  • A CC50 value significantly higher than the FAAH IC50 suggests that the compound's primary effect is not due to general cytotoxicity.

  • Downstream signaling assays, such as measuring cAMP levels after stimulating cells with an adenylate cyclase activator, can further confirm the functional consequences of increased anandamide tone through CB1 receptor activation.

Conclusion

The protocols outlined in this application note provide a robust framework for the cellular characterization of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid. By systematically evaluating its effects on FAAH activity, downstream endocannabinoid signaling, and overall cell health, researchers can gain valuable insights into its mechanism of action and potential as a pharmacological tool. This structured approach ensures data integrity and provides a solid foundation for further in-depth studies.

References

  • BioVision. Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric). Available at: [Link]

  • Patsnap Synapse. What are FAAH inhibitors and how do they work? Available at: [Link]

  • van der Wel, T., et al. (2020). Targeting Endocannabinoid Signaling: FAAH and MAG Lipase Inhibitors. Scholarly Publications Leiden University. Available at: [Link]

  • Ahn, K., et al. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central. Available at: [Link]

  • Ahn, K., et al. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central. Available at: [Link]

  • Bristol Myers Squibb. (2022). Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. Available at: [Link]

  • Al-Hayali, L., et al. (2018). Endocannabinoid degradation enzyme assay validation. ResearchGate. Available at: [Link]

  • van der Aart, J., et al. (2017). Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. PubMed Central. Available at: [Link]

  • Ghavipour, S., et al. (2018). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. PubMed Central. Available at: [Link]

  • Vandevoorde, S., et al. (2023). A monoacylglycerol lipase inhibitor showing therapeutic efficacy in mice without central side effects or dependence. Nature Communications. Available at: [Link]

  • Kos-Rosia, T. A., et al. (2022). Activity-based Photoacoustic Probes Reveal Elevated Intestinal MGL and FAAH Activity in a Murine Model of Obesity. PubMed. Available at: [Link]

  • Favia, A. D., et al. (2015). The Molecular Basis for Dual Fatty Acid Amide Hydrolase (FAAH)/Cyclooxygenase (COX) Inhibition. PubMed Central. Available at: [Link]

  • Instituto de Química Médica | CSIC. Modulators of the Endocannabinoid System. Available at: [Link]

  • Pfizer. (2019). Discovery of Trifluoromethyl Glycol Carbamates as Potent and Selective Covalent Monoacylglycerol Lipase (MAGL) Inhibitors for Treatment of Neuroinflammation. ResearchGate. Available at: [Link]

  • Di Marzo, V. (2015). The Endocannabinoid System and its Modulation by Phytocannabinoids. PubMed Central. Available at: [Link]

  • Ibarra-Lecue, I., et al. (2022). Molecular Alterations of the Endocannabinoid System in Psychiatric Disorders. MDPI. Available at: [Link]

  • Morales, P., et al. (2019). Three-Dimensional Quantitative Structure-Activity Relationships (3D-QSAR) on a Series of Piperazine-Carboxamides Fatty Acid Amide Hydrolase (FAAH) Inhibitors as a Useful Tool for the Design of New Cannabinoid Ligands. MDPI. Available at: [Link]

  • Li, J., et al. (2022). Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry. Available at: [Link]

  • Maldonado, R., et al. (2020). The endocannabinoid system in modulating fear, anxiety, and stress. e-Repositori UPF. Available at: [Link]

  • World Anti-Doping Agency. The Prohibited List. Available at: [Link]

  • Mor, M., et al. (2007). Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed. Available at: [Link]

Sources

Method

Application Note: Advanced Purification of Carboxylic Acids by Crystallization

[1][2] Executive Summary The purification of carboxylic acids presents a unique set of challenges in process chemistry due to their propensity for strong intermolecular hydrogen bonding.[1] Unlike simple non-polar compou...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The purification of carboxylic acids presents a unique set of challenges in process chemistry due to their propensity for strong intermolecular hydrogen bonding.[1] Unlike simple non-polar compounds, carboxylic acids exist in a dynamic equilibrium between monomeric and dimeric forms, heavily influenced by solvent polarity and temperature.[1]

This application note moves beyond basic "recrystallization" to provide a rigorous engineering approach to purifying carboxylic acids. We explore the mechanics of dimerization-driven solubility , provide a decision matrix for selecting between Cooling and Reactive (pH-swing) modes, and detail protocols to mitigate common failure modes like "oiling out" and polymorphic shifts.[1]

Fundamental Principles: The Dimer Dilemma

The primary thermodynamic driver in carboxylic acid crystallization is the formation of the cyclic dimer (synthon).

  • Non-Polar Solvents (e.g., Toluene, Heptane): Carboxylic acids predominantly exist as stable cyclic dimers (

    
    ).[1] These dimers are non-polar, often leading to high solubility in non-polar solvents at high temperatures, but steep solubility curves upon cooling.[1]
    
  • Polar Protic Solvents (e.g., Methanol, Water): The solvent molecules compete for hydrogen bonds, disrupting the dimer and solvating the monomer. This often results in higher solubility but can alter the crystal habit (shape) and polymorphic form.

Key Insight: Purity is often maximized by disrupting the dimer in the solution phase (using a polar solvent) and allowing the dimer to reform only at the crystal face during controlled cooling.

Strategic Workflow: Process Selection

Before beginning bench work, use the following decision matrix to select the optimal purification vector.

DecisionMatrix cluster_tips Decision Factors Start Crude Carboxylic Acid CheckSol Is it soluble in hot Class 3 organic solvents? Start->CheckSol CheckPKa Is the impurity profile structurally similar (isomers)? CheckSol->CheckPKa Yes Reactive PROTOCOL B: Reactive Crystallization (pH Swing / Salt-Break) CheckSol->Reactive No (Low Solubility) Cooling PROTOCOL A: Cooling Crystallization (Temperature Swing) CheckPKa->Cooling No (General Debris) CheckPKa->Reactive Yes (High Specificity Req.) Tip1 Cooling: Best for thermal stability Tip2 Reactive: Best for zwitterions or heat-sensitive APIs

Figure 1: Strategic Decision Matrix for Carboxylic Acid Purification. Blue indicates starting material; Green indicates standard thermal processing; Red indicates chemical (reactive) processing.

Solvent Selection Guide

Selection must balance solubility power (


) with safety (ICH Class).
Solvent ClassExamplesInteraction MechanismBest For
Protic Polar Methanol, Isopropanol (IPA), WaterDisrupts dimers; Solvates monomers via H-bonding.[1]General purification; modifying crystal aspect ratio.[1]
Aprotic Polar Ethyl Acetate, Acetone, AcetonitrileDipole-dipole interactions; Moderate dimer disruption.[1]Intermediate solubility; good for "salting out" impurities.[1]
Non-Polar Toluene, HeptaneStabilizes dimers; Low interaction with monomers.[1]Final polishing; maximizing yield (antisolvent).[1]
Reactive NaOH(aq), NaHCO3(aq)Deprotonation (Salt formation).Protocol B : Removing non-acidic impurities.[1]

Protocol A: Controlled Cooling Crystallization

Objective: Purify thermally stable carboxylic acids by exploiting the temperature dependence of the dimer stability constant.

Materials
  • Jacketed crystallizer or round-bottom flask with overhead stirring.[1]

  • Solvent (determined via solubility screening, typically IPA or Ethanol/Water).[1]

  • Syringe filter (0.2 µm, PTFE).[1]

Step-by-Step Methodology
  • Saturation (The Dissolution):

    • Charge the crude acid into the vessel.

    • Add solvent to achieve a concentration of 0.9x saturation at

      
       (typically 5°C below boiling).[1]
      
    • Expert Tip: Do not boil.[1] Boiling creates uncontrolled nucleation sites at the vapor-liquid interface (crusting).[1]

  • Clarification (Hot Filtration):

    • Filter the hot solution through a pre-heated 0.2 µm filter to remove insoluble mechanical impurities and "dust" that causes uncontrolled nucleation.

  • Seeding (The Critical Control Point):

    • Cool the filtrate to the Metastable Limit (typically 2-5°C below saturation temperature).[1]

    • Add 0.5 - 1.0 wt% of pure seed crystals (milled to <50 µm).[1]

    • Why? Carboxylic acids often exhibit wide metastable zones due to the energy barrier of dimer alignment.[1] Seeding bypasses this, preventing "crashing out" (oiling out).[1]

  • Growth Phase:

    • Hold temperature constant for 30-60 minutes to allow seeds to heal and grow.[1]

    • Initiate a cubic cooling ramp (slow initially, faster later) to

      
      .
      
  • Isolation:

    • Filter and wash with cold solvent.[1][2] Dry under vacuum.[1][3][4]

Protocol B: Reactive (pH-Swing) Crystallization

Objective: Purify carboxylic acids that are heat-sensitive or contain structurally similar non-acidic impurities.[1] This method uses the pKa difference to "switch" solubility.

Mechanism



[1]
Step-by-Step Methodology
  • Salt Formation:

    • Suspend crude acid in water.[1]

    • Slowly add 1.05 equivalents of Base (e.g., 1M NaOH or

      
      ).[1]
      
    • Stir until the solution is clear. The acid is now a soluble carboxylate salt.[1]

    • Purification Step: Extract this aqueous phase with an organic solvent (e.g., Ethyl Acetate) to remove non-acidic organic impurities.[1] Discard the organic layer.

  • Clarification:

    • Filter the aqueous salt solution to remove insolubles.

  • Reactive Precipitation (The "Salt-Break"):

    • Place the salt solution in the crystallizer with high-shear mixing.

    • Slowly dose a mineral acid (e.g., HCl or

      
      ) to lower pH.[1]
      
    • Critical Parameter: Monitor pH.[1][4][5][6] The onset of nucleation usually occurs near

      
      .[1]
      
  • Supersaturation Control:

    • Do not dump the acid.[1] Localized high acid concentration causes rapid, amorphous precipitation (impurity inclusion).[1]

    • Expert Tip: Use "Simultaneous Dosing."[1] Dose both the salt solution and the mineral acid into a "heel" of water at a constant pH to grow large, pure crystals.[1]

ReactiveMechanism Salt Soluble Carboxylate (R-COO-) Reaction Add H+ (Protonation) Salt->Reaction Monomer Free Acid Monomer (High Energy) Reaction->Monomer Supersaturation Generation Dimer Cyclic Dimer Formation Monomer->Dimer Self-Assembly (Fast) Crystal Crystal Lattice Monomer->Crystal Direct Integration Dimer->Crystal Growth

Figure 2: Molecular Pathway of Reactive Crystallization.[1] The transition from ionic species to neutral dimer is the rate-determining step for nucleation.[1]

Troubleshooting & Optimization

Problem: Oiling Out (Liquid-Liquid Phase Separation)
  • Symptom: The solution turns milky/cloudy before crystals appear.[1] Droplets form.

  • Cause: The crystallization temperature (

    
    ) is lower than the liquid-liquid phase separation temperature (
    
    
    
    ). This is common in carboxylic acids with hydrophobic tails.[1]
  • Solution:

    • Seed at a higher temperature.

    • Change Solvent: Add a co-solvent that increases the solubility of the oil phase (e.g., add Methanol to Water).

Problem: Polymorphism
  • Symptom: Melting point varies between batches; XRD patterns differ.

  • Cause: Carboxylic acids often follow Ostwald's Rule of Stages , crystallizing in a metastable kinetic form (often the catameric chain structure) before converting to the stable thermodynamic form (cyclic dimer).

  • Solution:

    • Slurry Conversion: Hold the crystal slurry at an elevated temperature for 4-24 hours before filtration to allow the solution-mediated phase transition to the stable form.[1]

    • Solvent Switch: Use a solvent that favors the stable dimer (e.g., switch from Ethanol to Toluene).

References

  • Dimerization Dynamics

    • Dimerization dynamics of carboxylic acids in helium nanodroplets. AIP Publishing.[1] (2022).[1][3][5][7][8] Explores the energy landscapes of carboxylic dimers.

  • Solvent Selection & Morphology

    • Solvent design for crystallization of carboxylic acids. Computers & Chemical Engineering.[1][3] (2009).[1][2][3][5] Discusses the impact of hydrogen bonding solubility parameters on crystal aspect ratio.

  • Reactive Crystallization

    • Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. Annual Reviews of Chemical and Biomolecular Engineering.[1] (2025).[1][3][5][7][8]

  • Polymorphism & Solvents

    • The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid.[1] Crystal Growth & Design.[1][7] (2023).[1][3][9]

  • General Purification Protocols

    • Purification of carboxylic acids by complexation with selective solvents.[1][6] US Patent 7307188B2.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Cyclopropanation Reactions

Welcome to the Technical Support Center for Cyclopropanation Reactions. This resource is designed for researchers, scientists, and professionals in drug development to provide expert guidance on optimizing and troublesho...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Cyclopropanation Reactions. This resource is designed for researchers, scientists, and professionals in drug development to provide expert guidance on optimizing and troubleshooting these crucial synthetic transformations. Here, you will find in-depth answers to common questions, detailed protocols, and visual aids to enhance your understanding and experimental success.

Section 1: General Troubleshooting for Cyclopropanation Reactions

This section addresses common issues applicable to various cyclopropanation methods.

Frequently Asked Questions (FAQs)

Q1: My cyclopropanation reaction shows low or no conversion. What are the primary factors to investigate?

A1: Low conversion in cyclopropanation reactions is a frequent issue that can often be traced back to a few key areas. A systematic approach to troubleshooting is recommended.

  • Reagent and Substrate Quality: The purity of your alkene, carbene precursor (e.g., diiodomethane, diazo compound), and solvents is paramount.[1] Ensure solvents are anhydrous, as water can quench organometallic reagents or deactivate catalysts.[1][2] For instance, in the Simmons-Smith reaction, freshly distilled diiodomethane should be used.[1]

  • Catalyst Activity: The source, age, and activation of your catalyst are critical.[3] For metal-catalyzed reactions, ensure the catalyst is from a reputable supplier and handled under the appropriate inert conditions.[3] In the case of the Simmons-Smith reaction, the zinc-copper couple must be freshly prepared and adequately activated.[1][3]

  • Reaction Temperature: Temperature control is crucial.[3] Some reactions require low temperatures to control exothermicity and improve selectivity, while others may need elevated temperatures to overcome activation barriers, especially with sterically hindered substrates.[1][3]

  • Substrate Reactivity: The electronic nature and steric hindrance of your alkene play a significant role. Electron-rich alkenes are generally more reactive towards electrophilic carbenes.[3] For electron-deficient alkenes, a more reactive carbene source or a different catalytic system might be necessary.[3][4]

Q2: I'm observing significant side reactions. What are the common culprits and how can I minimize them?

A2: Side reactions in cyclopropanation can lead to complex product mixtures and reduced yields. Understanding their origins is key to mitigation.

  • Carbene Dimerization: This is a common issue, particularly with diazo compounds. Slow and controlled addition of the diazo compound using a syringe pump can minimize its concentration in the reaction mixture, thus favoring the desired reaction with the alkene over dimerization.[3]

  • C-H Insertion: Highly reactive carbenes, like those generated from diazomethane photolysis, can insert into C-H bonds, leading to a variety of byproducts.[5] Using carbenoids, which are milder carbene equivalents, can often prevent this.[5]

  • Solvent Reactivity: The choice of solvent is critical. While non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred, some carbenes can react with the solvent itself.[1][5] Ethereal solvents can sometimes reduce the reactivity of the cyclopropanating agent.[6]

  • Protecting Group Incompatibility: If your substrate contains sensitive functional groups, they may react with the cyclopropanating agent.[7] For example, amines and carboxylic acids can interfere with many cyclopropanation reactions and may require protection.[7]

Q3: How can I control the stereoselectivity of my cyclopropanation reaction?

A3: Achieving high stereoselectivity is often a primary goal. The stereochemical outcome of a cyclopropanation is influenced by several factors.

  • Reaction Mechanism: Many cyclopropanation reactions, including the Simmons-Smith reaction and those involving carbenes, proceed through a concerted mechanism.[5][8] This means the addition to the alkene is stereospecific, with the stereochemistry of the alkene being retained in the cyclopropane product.[5][9] A cis-alkene will give a cis-cyclopropane, and a trans-alkene will yield a trans-cyclopropane.[5][9]

  • Directing Groups: The presence of hydroxyl or other coordinating groups on the substrate can direct the cyclopropanating agent to one face of the double bond, leading to high diastereoselectivity.[10] This is a well-established strategy in Simmons-Smith reactions.[4][10]

  • Chiral Catalysts and Ligands: For enantioselective cyclopropanation, the use of chiral catalysts is essential. A wide variety of chiral rhodium, copper, and cobalt complexes have been developed for this purpose.[11][12] The choice of ligand is crucial for achieving high enantiomeric excess.[12]

Section 2: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes.

Troubleshooting Guide
Issue Potential Cause Recommended Solution
Low to No Conversion Inadequate activation of zinc.Ensure the zinc dust is freshly activated. Methods include washing with HCl, followed by water, ethanol, and ether, then drying under vacuum. Using a zinc-copper couple is often more effective.[1][3] Consider using diethylzinc (Furukawa's modification) for a more reactive system.[1][13]
Poor quality of diiodomethane.Use freshly distilled diiodomethane.[1]
Inappropriate solvent.Use anhydrous, non-coordinating solvents like DCM or DCE. Basic solvents can hinder the reaction.[1]
Steric hindrance of the alkene.The Simmons-Smith reaction is sensitive to sterics.[1] Longer reaction times or higher temperatures may be required. For highly hindered alkenes, a different cyclopropanation method may be necessary.
Poor Diastereoselectivity Lack of a directing group.If applicable, ensure the presence of a coordinating group (e.g., hydroxyl) positioned to direct the reagent. The choice of solvent can also influence selectivity; non-coordinating solvents often enhance the directing effect.[6][10]
Experimental Protocol: Preparation of the Zinc-Copper Couple and Simmons-Smith Reaction

Materials:

  • Zinc dust

  • Copper(II) acetate monohydrate

  • Glacial acetic acid

  • Methanol

  • Diethyl ether (anhydrous)

  • Alkene

  • Diiodomethane (freshly distilled)

  • Dichloromethane (anhydrous)

Procedure:

  • Activation of Zinc (Preparation of Zn(Cu) couple):

    • In a flask, add zinc dust (10 eq.) and a 10% aqueous solution of copper(II) acetate.

    • Stir vigorously for 30 minutes. The blue color of the solution should fade.

    • Decant the supernatant and wash the zinc-copper couple sequentially with glacial acetic acid, methanol, and diethyl ether.

    • Dry the activated zinc-copper couple under high vacuum.

  • Cyclopropanation Reaction:

    • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the activated zinc-copper couple (5 eq.).

    • Add anhydrous dichloromethane.

    • Add the alkene (1 eq.).

    • Slowly add diiodomethane (2.5 eq.) to the stirred suspension. The reaction may be exothermic.

    • Stir the reaction at room temperature or gentle reflux until the starting material is consumed (monitor by TLC or GC).

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Filter the mixture through a pad of Celite® to remove the zinc salts.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Logical Workflow for Simmons-Smith Optimization

Caption: Troubleshooting workflow for low conversion in Simmons-Smith reactions.

Section 3: Transition Metal-Catalyzed Cyclopropanation

Catalytic methods, often employing rhodium, copper, or cobalt, are powerful for accessing a wide range of cyclopropanes, including those with high enantiopurity.

Frequently Asked Questions (FAQs)

Q1: My rhodium-catalyzed cyclopropanation with a diazo compound is giving a low yield. What should I check?

A1: Low yields in rhodium-catalyzed cyclopropanations can often be attributed to the stability and purity of the diazo compound or the activity of the catalyst.

  • Decomposition of the Diazo Compound: Diazo compounds can be unstable, especially in the presence of acidic impurities.[3] Ensure your diazo compound is pure and handle it with care. Slow addition via syringe pump is highly recommended to keep its instantaneous concentration low, which also helps prevent dimerization.[3]

  • Catalyst Loading and Activity: Low catalyst loading can result in incomplete conversion.[3] You can incrementally increase the catalyst loading (e.g., from 0.5 mol% to 2 mol%).[3] Also, verify the source and age of your rhodium catalyst.[3]

  • Solvent Choice: The choice of solvent can significantly impact the reaction.[6] Non-coordinating solvents like DCM or hexanes are common. Ethereal solvents might sometimes reduce catalyst activity.[6]

Q2: I am struggling to achieve high enantioselectivity in my asymmetric cyclopropanation. What factors can I tune?

A2: Optimizing enantioselectivity is a multi-faceted challenge that often requires screening several parameters.

  • Ligand Choice: The chiral ligand is the most critical factor. The steric and electronic properties of the ligand dictate the chiral environment around the metal center. It is often necessary to screen a library of ligands to find the optimal one for a specific substrate.

  • Catalyst Precursor: The counterion on the metal catalyst can influence stereoselectivity. For example, with rhodium catalysts, acetate, trifluoroacetate, or other carboxylate ligands can be used, and they can have a significant effect on the outcome.[11]

  • Solvent: The solvent can affect the conformation of the catalyst-substrate complex and thus influence enantioselectivity.[6] It is worthwhile to screen a range of solvents with varying polarities and coordinating abilities.

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.

Experimental Protocol: General Procedure for Rhodium-Catalyzed Cyclopropanation

Materials:

  • Alkene

  • Diazo compound (e.g., ethyl diazoacetate)

  • Rhodium(II) catalyst (e.g., Rh₂(OAc)₄)

  • Anhydrous solvent (e.g., dichloromethane)

  • Syringe pump

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the alkene (1.0-1.5 eq.) and the rhodium(II) catalyst (0.5-2.0 mol%).

  • Add the anhydrous solvent.

  • In a separate syringe, prepare a solution of the diazo compound (1.0 eq.) in the anhydrous solvent.

  • Using a syringe pump, add the diazo compound solution to the reaction mixture over a period of 2-8 hours.

  • Stir the reaction at the desired temperature (often room temperature) until the diazo compound is fully consumed (the yellow color may disappear). Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Decision Tree for Catalyst and Ligand Selection

Catalyst_Selection Start Goal: Asymmetric Cyclopropanation Substrate_Type Analyze Alkene (Electronic Properties) Start->Substrate_Type Electron_Rich Electron-Rich Alkene (e.g., Styrene) Substrate_Type->Electron_Rich Rich Electron_Deficient Electron-Deficient Alkene (e.g., Acrylate) Substrate_Type->Electron_Deficient Deficient Co_Catalyst Consider Co(II) Catalysts for Non-stabilized Carbenes Substrate_Type->Co_Catalyst Using gem-dihaloalkanes Rh_Catalyst Consider Rh(II) Catalysts with Chiral Carboxylates Electron_Rich->Rh_Catalyst Cu_Catalyst Consider Cu(I) Catalysts with BOX or PYBOX Ligands Electron_Rich->Cu_Catalyst Electron_Deficient->Cu_Catalyst Ligand_Screening Perform Ligand Screening for Optimal ee Rh_Catalyst->Ligand_Screening Cu_Catalyst->Ligand_Screening Co_Catalyst->Ligand_Screening Solvent_Screening Optimize Solvent and Temperature Ligand_Screening->Solvent_Screening Final_Protocol Optimized Protocol Solvent_Screening->Final_Protocol

Caption: Decision-making process for selecting a catalytic system for asymmetric cyclopropanation.

Section 4: Safety Considerations with Diazo Compounds

Diazo compounds are valuable reagents for cyclopropanation but are also energetic and potentially explosive.[5]

Q: What are the essential safety precautions when working with diazomethane and other diazo compounds?

A: Extreme caution is necessary when handling diazo compounds.

  • Avoid Ground Glass Joints: Do not use glassware with ground glass joints, as friction can cause detonation.[5] Use fire-polished joints or Teflon sleeves.

  • Temperature Control: Perform reactions at low temperatures and avoid heating diazo compounds.

  • Avoid Strong Light: Protect diazo solutions from strong light, which can trigger decomposition.[5]

  • Use a Blast Shield: Always work behind a blast shield.

  • Small Scale: Whenever possible, work on a small scale. For larger-scale reactions, consider in-situ generation methods.[12]

  • Quenching: After the reaction, quench any excess diazo compound with a mild acid, such as acetic acid, before workup.

References

  • BenchChem. (n.d.). Troubleshooting cyclopropanation reactions for aminobenzoic acids.
  • BenchChem. (n.d.). .
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Conversion in Cyclopropanation Reactions.
  • The Organic Chemistry Tutor. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation. YouTube.
  • (2019). Transition Metal Catalyzed Simmons-Smith Type Cyclopropanations.
  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry.
  • The Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes.
  • Lebel, H., Marcoux, J.-F., Molinaro, C., & Charette, A. B. (2003). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 103(4), 977–1050.
  • Charette, A. B., & Marcoux, J. F. (1995). Stereoselective cyclopropanation of allylic alcohols with zinc carbenoids: A powerful tool in organic synthesis. Synlett, 1995(12), 1197-1207.
  • Doyle, M. P., & Forbes, D. C. (1998). Recent advances in asymmetric catalytic metal carbene transformations. Chemical Reviews, 98(2), 911-935.
  • Leah4sci. (2021, October 27). Cyclopropanation of Alkenes Carbene via Haloform and Simmons Smith Reactions. YouTube.
  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1-415.
  • Wikipedia. (n.d.). Simmons–Smith reaction.
  • Wikipedia. (n.d.). Cyclopropanation.
  • (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Green Chemistry, 19(8), 1896-1903.
  • (2015). Optimization of an Enantioselective Cyclopropanation Reaction Mediated by [Au(6)(Cl)]a. Organic Letters, 17(18), 4534-4537.
  • (2019). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 119(14), 8752-8847.

Sources

Optimization

purification techniques for 2-(4-(trifluoroMethyl)phenyl)cyclopropanecarboxylic acid

Technical Support Center: Purification of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid Executive Summary Compound: 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid Key Challenges: Diastereomeric contr...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid

Executive Summary

Compound: 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid Key Challenges: Diastereomeric control (cis vs. trans), enantiomeric resolution, and handling the lipophilic trifluoromethyl moiety.[1][2][3] Application: Common scaffold in medicinal chemistry (e.g., TRPV1 antagonists, mGluR modulators).

This guide is structured as a dynamic troubleshooting interface. Navigate to the section matching your current purity bottleneck.

Module 1: The "Rough Clean" (Acid-Base Extraction)

Status: Crude reaction mixture containing starting materials (styrenes/diazo compounds) and catalysts.[1][3]

Q: My extraction yields a persistent emulsion. How do I break it? A: The trifluoromethyl (CF₃) group significantly increases lipophilicity compared to standard phenyl-cyclopropanes, often leading to stable emulsions in Ethyl Acetate/Water systems.[1]

  • Protocol Adjustment: Switch to Dichloromethane (DCM) . The higher density of DCM helps phase separation.

  • The "Salting Out" Trick: Saturate the aqueous layer with NaCl (brine). If the emulsion persists, add a small amount of methanol (2-5%) to the organic layer to disrupt surface tension.

Q: I still see non-acidic impurities after extraction. What went wrong? A: The pKa of this acid is approximately 3.8–4.2 (lowered by the electron-withdrawing CF₃ group). If you extract at pH 5-6, you may lose product to the organic layer.

  • Corrective Workflow:

    • Dissolve crude in 1M NaOH (pH > 12).

    • Wash with MTBE (Methyl tert-butyl ether) to remove non-acidic organics (catalysts, dimers).[1][3] Discard Organic Layer.

    • Acidify aqueous layer with 2M HCl to pH 1-2 (ensure full protonation).

    • Extract into DCM.[1]

Module 2: Diastereomer Separation (Cis vs. Trans)

Status: Clean crude, but mixed isomers. Trans is typically the thermodynamic and bioactive target.

Q: How do I separate the cis and trans isomers without running a column? A: Exploiting the packing efficiency of the trans isomer is the most scalable method. The trans-isomer generally has a higher melting point and lower solubility in non-polar solvents.[1][3]

Table 1: Crystallization Solvent Screening

Solvent SystemRatio (v/v)OutcomeMechanism
Heptane / Toluene 9:1 to 5:1Recommended. Precipitates trans.[1][3]Toluene solubilizes the "oily" cis isomer; Heptane forces trans precipitation.
Hexane / EtOAc 10:1Good for high-purity polishing.[1][3]Standard non-polar/polar mix.
Water / Methanol VariesAvoid. The CF₃ group causes "oiling out" rather than crystallization in aqueous systems.

Q: Crystallization failed. I need to run Flash Chromatography. What are the conditions? A: Carboxylic acids streak (tail) on silica due to interaction with silanols.[1]

  • Mobile Phase: Hexane/Ethyl Acetate + 1% Acetic Acid (or Formic Acid).[1]

  • Elution Order: The cis isomer is more polar (due to the proximity of the acid and phenyl ring dipoles) and typically elutes after the trans isomer on standard silica.

    • Rf (Trans): ~0.4 (20% EtOAc/Hexane + 1% AcOH)[1][3]

    • Rf (Cis): ~0.25[1][3]

Module 3: Enantiomeric Resolution (Chiral Purity)

Status: Pure trans-diastereomer (racemic). Need single enantiomer (e.g., (1R, 2R)).[1]

Q: Which chiral resolving agent works best for this specific scaffold? A: Classical resolution via diastereomeric salt formation is highly effective for cyclopropanecarboxylic acids.[1]

  • Primary Agent: (R)-(+)-α-Methylbenzylamine (Phenylethylamine).[1][3]

  • Advanced Agent: If the above fails, use (R)-1-(1-Naphthyl)ethylamine .[1][3] The naphthalene ring provides stronger pi-pi stacking interactions with the electron-deficient (CF₃-phenyl) ring, often improving crystal lattice stability.[1][3]

Protocol: Classical Resolution

  • Dissolve 1 eq of racemic acid in hot Ethanol (or iPrOH).

  • Add 0.5 - 1.0 eq of Chiral Amine.

  • Cool slowly to 4°C.

  • Filter crystals (Salt of desired enantiomer).[1]

  • Free-basing: Suspend salt in DCM, wash with 1M HCl. The chiral amine goes to water; your pure acid stays in DCM.

Q: I am using Chiral HPLC. The peaks are merging. A: The acid proton is exchanging with the mobile phase.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).[1][3]

  • Mobile Phase: Hexane / Isopropanol (90:[1][3]10) + 0.1% Trifluoroacetic Acid (TFA) .[1][3]

    • Critical: TFA suppresses ionization.[1] Without it, you will see broad, merging blobs.

Visual Troubleshooting Workflow

PurificationProtocol Start Crude Reaction Mixture Extraction Acid/Base Extraction (pH >12 then pH <2) Start->Extraction CheckIsomers 19F NMR / HPLC Check Cis/Trans Ratio Extraction->CheckIsomers Cryst Recrystallization (Heptane/Toluene) CheckIsomers->Cryst Trans > 80% Chrom Flash Chromatography (Silica + 1% AcOH) CheckIsomers->Chrom Trans < 80% or Cis required RacemicTrans Pure Racemic Trans-Acid Cryst->RacemicTrans Precipitate Chrom->RacemicTrans Resolution Chiral Resolution RacemicTrans->Resolution SaltForm Salt Formation (w/ Chiral Amine) Resolution->SaltForm Scale > 5g ChiralHPLC Prep Chiral HPLC (AD-H Column + TFA) Resolution->ChiralHPLC Scale < 1g Final Pure Enantiomer (>99% ee, >98% de) SaltForm->Final Hydrolysis ChiralHPLC->Final

Caption: Decision logic for purifying 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid, prioritizing crystallization for scale and chromatography for difficult mixtures.

Module 4: Analytical Validation (The "Truth" Step)

Q: How do I quickly distinguish cis and trans without a reference standard? A: Use ¹H NMR (Coupling Constants) or ¹⁹F NMR .

  • ¹H NMR (Cyclopropane protons):

    • Cis: The ring protons are magnetically non-equivalent in a more crowded environment. Look for the benzylic cyclopropane proton. The J-coupling values for cis vicinal protons are generally larger (8-10 Hz) than trans (4-6 Hz), but in cyclopropanes, the chemical shift is often the easier tell.[1] The cis isomer protons are often shielded (upfield) relative to trans due to anisotropy of the phenyl ring.

  • ¹⁹F NMR: The CF₃ signal is a singlet. Because the chemical environment differs between diastereomers, you will see two distinct singlets in the crude mixture. Integration gives you the exact ratio immediately.

References

  • Process for the separation of isomers of substituted cyclopropanecarboxylic acids. Source: European Patent Office (EP0119463A1) Context: foundational techniques for separating cis and trans isomers of aryl-cyclopropanes via fractional crystallization and extraction.[1][3]

  • Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids. Source: US Patent US6037148A Context: Describes the use of chiral amines and enzymatic pathways for resolving carboxylic acids, applicable to the cyclopropane scaffold.

  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. Source: ResearchGate (Publication) Context: Provides comparative protocols for chemical resolution using chiral amines versus enzymatic hydrolysis, establishing the "Salt Formation" protocol standards.

  • pKa Data for Organic Compounds (Carboxylic Acids). Source: Organic Chemistry Data (Williams) Context: Grounding for the pKa estimation (approx 3.8-4.[1][3]2) based on structural analogs (benzoic acid and cyclopropanecarboxylic acid derivatives).[1]

Sources

Troubleshooting

Technical Support Center: Synthesis and Purification of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid

Welcome to the technical support center for 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for improving the yield and purity of this important synthetic intermediate. The information presented here is a synthesis of established chemical principles and field-proven insights to help you navigate the common challenges encountered during its synthesis and purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing detailed explanations and actionable solutions.

Synthesis Phase: Cyclopropanation

Question 1: My cyclopropanation of 4-(trifluoromethyl)styrene is giving a very low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the cyclopropanation of 4-(trifluoromethyl)styrene are a common issue, primarily due to the electron-withdrawing nature of the trifluoromethyl group, which deactivates the double bond towards electrophilic attack by the carbene or carbenoid species.[1] Here’s a breakdown of potential causes and solutions:

  • Inherent Low Reactivity of the Substrate: The strong electron-withdrawing effect of the -CF3 group reduces the nucleophilicity of the styrene double bond, making it less reactive towards common cyclopropanating reagents.

  • Choice of Cyclopropanation Method: The Simmons-Smith reaction is a widely used method for cyclopropanation.[1] However, the traditional Simmons-Smith conditions (Zn-Cu couple and diiodomethane) may not be optimal for electron-deficient olefins.

Solutions to Improve Yield:

  • Modified Simmons-Smith Conditions (Furukawa Modification): The use of diethylzinc (Et2Zn) in place of the zinc-copper couple can enhance the reactivity of the zinc carbenoid. This modification is known to be more effective for a broader range of alkenes.

  • Addition of a Lewis Acid or Co-catalyst: The addition of a catalytic amount of a Lewis acid can activate the alkene, making it more susceptible to cyclopropanation.

  • Alternative Cyclopropanation Reagents: Consider using more reactive cyclopropanating agents. For instance, transition-metal catalyzed decomposition of ethyl diazoacetate can be a powerful alternative. Rhodium and copper catalysts are commonly employed for this transformation.[2]

Experimental Protocol: Improved Simmons-Smith Cyclopropanation of 4-(Trifluoromethyl)styrene

This protocol is adapted from procedures for related electron-deficient styrenes.

  • Preparation of the Zinc Carbenoid: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place freshly activated zinc powder and a crystal of iodine. Add a solution of diiodomethane in anhydrous diethyl ether. The disappearance of the iodine color indicates the formation of the zinc-copper couple.

  • Reaction with Styrene: Cool the mixture in an ice bath and add a solution of 4-(trifluoromethyl)styrene in anhydrous diethyl ether dropwise over a period of 1-2 hours.

  • Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Isolation: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylate.

Reagent/ParameterRecommended ConditionRationale
ZincActivated powderIncreases surface area and reactivity.
SolventAnhydrous diethyl ether or dichloromethaneAprotic and non-coordinating solvents are preferred.
Temperature0 °C to room temperatureInitial cooling controls the exothermic reaction, followed by room temperature to ensure completion.
AtmosphereInert (Argon or Nitrogen)Prevents moisture from quenching the organozinc reagent.
Hydrolysis Phase

Question 2: I am having trouble with the hydrolysis of ethyl 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylate. The reaction is slow and incomplete. How can I optimize this step?

Answer:

Incomplete hydrolysis is a common hurdle. The rate of hydrolysis can be influenced by steric hindrance around the ester group and the reaction conditions. Both acidic and basic hydrolysis can be employed, each with its own set of considerations.[3][4]

Acid-Catalyzed Hydrolysis:

  • Mechanism: The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water. This is a reversible process.[5]

  • Optimization: To drive the equilibrium towards the products, a large excess of water is typically used. The reaction is often carried out by heating under reflux with a dilute mineral acid like sulfuric acid or hydrochloric acid.[5]

Base-Mediated Saponification:

  • Mechanism: This is an irreversible process involving the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting carboxylate salt is then protonated in a separate acidic work-up step.

  • Optimization: Use of a co-solvent like ethanol or tetrahydrofuran (THF) can improve the solubility of the ester in the aqueous base. Heating under reflux is typically required to achieve a reasonable reaction rate.

Recommended Protocol: Base-Mediated Hydrolysis

  • Saponification: Dissolve the crude ethyl 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylate in a mixture of ethanol and water. Add a stoichiometric excess (typically 1.5-2.0 equivalents) of sodium hydroxide or potassium hydroxide.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent like hexane or diethyl ether to remove any unreacted starting material or non-polar impurities. Carefully acidify the aqueous layer to a pH of ~2 with cold dilute hydrochloric acid or sulfuric acid.

  • Isolation: The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Hydrolysis_Workflow Ester Ethyl 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylate Base NaOH or KOH in EtOH/H2O, Reflux Ester->Base Saponification Carboxylate Sodium/Potassium Carboxylate Salt Base->Carboxylate Acid Dilute HCl or H2SO4 Carboxylate->Acid Acidification Product 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic Acid Acid->Product

Caption: Workflow for the base-mediated hydrolysis of the ester to the carboxylic acid.

Purification and Isomer Separation

Question 3: My final product is a mixture of cis and trans isomers. How can I separate them to obtain the desired pure isomer?

Answer:

The cyclopropanation of styrenes typically yields a mixture of cis and trans isomers. The separation of these diastereomers is a critical step to obtain the desired product in high purity. The two most common methods for this are fractional recrystallization and column chromatography.

1. Fractional Recrystallization:

This is often the most practical method for large-scale separations. The principle relies on the different solubilities of the cis and trans isomers in a particular solvent system. The trans isomer is often less soluble and will crystallize out first from a carefully chosen solvent.

  • Solvent Screening: The key to successful recrystallization is finding a suitable solvent or solvent mixture. A good solvent will dissolve the compound when hot but have low solubility when cold. Common solvents to screen include:

    • Hexanes

    • Toluene

    • Ethyl acetate/Hexane mixtures

    • Dichloromethane/Hexane mixtures

Protocol for Fractional Recrystallization:

  • Dissolve the crude mixture of cis and trans isomers in a minimal amount of the chosen hot solvent.

  • Allow the solution to cool slowly to room temperature. The less soluble isomer should start to crystallize.

  • Further cool the mixture in an ice bath or refrigerator to maximize the yield of the crystals.

  • Collect the crystals by filtration and wash with a small amount of the cold solvent.

  • Analyze the purity of the crystals and the mother liquor by HPLC or NMR. The mother liquor will be enriched in the more soluble isomer.

  • Repeat the recrystallization process on the crystalline material to achieve the desired purity.

2. Column Chromatography:

For smaller scale separations or when recrystallization is not effective, column chromatography can be a powerful tool.

  • Stationary Phase: Silica gel is the most common stationary phase for the separation of carboxylic acids.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. To prevent streaking and improve the separation of acidic compounds, it is highly recommended to add a small amount of acetic acid or formic acid (0.1-1%) to the mobile phase. This keeps the carboxylic acid in its protonated form.[6]

Typical Column Chromatography Conditions:

ParameterRecommendation
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate gradient with 0.5% Acetic Acid
Detection UV at 254 nm

Frequently Asked Questions (FAQs)

Q1: What is the typical ratio of cis to trans isomers obtained in the cyclopropanation of 4-(trifluoromethyl)styrene?

The cis/trans ratio can vary depending on the reaction conditions and the cyclopropanating agent used. For Simmons-Smith type reactions, the ratio is often close to 1:1, but can be influenced by steric factors. It is essential to determine the specific ratio for your reaction conditions using analytical techniques like ¹H NMR or HPLC.

Q2: How can I confirm the stereochemistry of the separated cis and trans isomers?

¹H NMR spectroscopy is a powerful tool for differentiating between cis and trans isomers of 2-phenylcyclopropanecarboxylic acids. The coupling constants (J-values) between the cyclopropyl protons are diagnostic. Generally, the coupling constant between the vicinal protons is larger for the cis isomer than for the trans isomer.

Isomer_Identification cluster_cis Cis Isomer cluster_trans Trans Isomer cis_H Larger J-value between vicinal protons trans_H Smaller J-value between vicinal protons NMR ¹H NMR Analysis

Caption: Differentiating cis and trans isomers using ¹H NMR coupling constants.

Q3: What are the key safety precautions when working with the reagents for this synthesis?

  • Diiodomethane: Is a dense, toxic liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Diethylzinc: Is pyrophoric and will ignite on contact with air. It must be handled under a strict inert atmosphere using syringe and cannula techniques.

  • Strong Acids and Bases: Handle with care, wearing appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: Can I use a nitrile precursor instead of an ester for the synthesis?

Yes, the hydrolysis of 2-(4-(trifluoromethyl)phenyl)cyclopropanenitrile is a viable route to the carboxylic acid. The nitrile can be prepared by the cyclopropanation of 4-(trifluoromethyl)cinnamonitrile. The hydrolysis of the nitrile can be achieved under either acidic or basic conditions, typically requiring heating under reflux.[3][4][7][8]

Q5: Are there any alternative methods for separating the cis/trans isomers?

Besides fractional recrystallization and column chromatography, preparative High-Performance Liquid Chromatography (HPLC) can be used for high-purity separation, especially for smaller quantities.[7][9] Chiral HPLC can be employed if the separation of enantiomers is also required.

References

  • Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. PMC. Available at: [Link]

  • Synthesis of ethyl 2-phenylcyclopropane-carboxylate. PrepChem.com. Available at: [Link]

  • cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of Trifluoromethyl Substituted Triphyrin, its Selective Re- duction to Triphachlorin, and Stable Isomeric Triphabacter. ChemRxiv. Available at: [Link]

  • Synthesis and Photophysical Properties of AIE-Type Carbazole-Capped Triphenylmethyl Organic Radicals Featuring Non-Aufbau Electronic Structure and Enhanced Photostability. MDPI. Available at: [Link]

  • On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journals. Available at: [Link]

  • Synthesis and Characterization of Ethyl 7-Acetyl-2-substituted 3-(substituted benzoyl)indolizine-1-carboxylates for in vitro Anticancer Activity. ResearchGate. Available at: [Link]

  • Two-step Conversion of Carboxylic Esters into Distally Fluorinated Ketones via Ring Cleavage of Cyclopropanol Intermediates. pubs.acs.org. Available at: [Link]

  • Simmons–Smith reaction. Wikipedia. Available at: [Link]

  • Column chromatography of carboxylic acids? Reddit. Available at: [Link]

  • HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. onlinelibrary.wiley.com. Available at: [Link]

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]

  • Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

  • Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. PubMed Central. Available at: [Link]

  • Separation of Etiracetam Enantiomers Using Enantiospecific Cocrystallization with 2-Chloromandelic Acid. PMC. Available at: [Link]

  • DFT Mechanistic Study of the Cyclopropanation of Styrene and Aryldiazodiacetate Catalyzed by Tris(pentafluorophenyl)borane. ACS Omega. Available at: [Link]

  • Synthesis of trifluoromethyl arenes. Organic Chemistry Portal. Available at: [Link]

  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. PMC. Available at: [Link]

  • Simmons‐Smith Cyclopropanation Reaction. ResearchGate. Available at: [Link]

  • A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. PubMed. Available at: [Link]

  • A transition-metal-free & diazo-free styrene cyclopropanation. PMC. Available at: [Link]

  • Ethyl trans-2-phenylcyclopropanecarboxylate. PubChem. Available at: [Link]

  • A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. ResearchGate. Available at: [Link]

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Macmillan Group - Princeton University. Available at: [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/Nature 2011 480 224.pdf]([Link] Macmillan/files/publications/Nature 2011 480 224.pdf)

  • Simmons Smith Reaction mechanism and problems with solution, cyclopropanation of olefin JAM CSIR NET. YouTube. Available at: [Link]

  • Cis-Trans Isomers (Geometric Isomers). Chemistry LibreTexts. Available at: [Link]

  • Getting the Most from Phenyl Stationary Phases for HPLC. Chromatography Online. Available at: [Link]

  • Purification of organic fluorine compounds. Google Patents.
  • Cyclopropanation of unactivated alkenes with non-stabilized iron carbenes. PMC. Available at: [Link]

  • (a) ¹H NMR spectra of the cis, cis, cis, cis-1,2,3,4-cyclopentane tetracarboxylic acid chloride (CPTC). ResearchGate. Available at: [Link]

  • Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. Available at: [Link]

  • Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. Available at: [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. Available at: [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. Available at: [Link]

  • Cis–trans isomerism. Wikipedia. Available at: [Link]

  • Organophotocatalytic [2+2] cycloaddition of electron-deficient styrenes. ChemRxiv. Available at: [Link]

  • A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Available at: [Link]

  • The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. SciELO. Available at: [Link]

Sources

Optimization

troubleshooting diastereoselectivity in cyclopropane synthesis

Technical Support Ticket #001: Cyclopropane Synthesis & Diastereocontrol Status: Open Assigned Specialist: Senior Application Scientist Priority: High Welcome to the Cyclopropane Synthesis Technical Support Hub You are l...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #001: Cyclopropane Synthesis & Diastereocontrol Status: Open Assigned Specialist: Senior Application Scientist Priority: High

Welcome to the Cyclopropane Synthesis Technical Support Hub

You are likely here because your diastereomeric ratio (dr) is effectively 1:1, or you are observing the wrong isomer entirely. Cyclopropanation is a geometry-sensitive reaction where subtle steric and electronic factors dictate the outcome.

This guide is structured as a Level 3 Diagnostic Workflow . We do not provide generic advice; we troubleshoot specific failure modes in the three dominant methodologies:

  • Zinc-Mediated (Simmons-Smith) – The Directing Group Dependent Route

  • Transition Metal Carbenoids (Rh/Cu) – The Steric/Electronic Control Route

  • Michael-Initiated Ring Closure (MIRC) – The Thermodynamic Route

Module 1: The Simmons-Smith Protocol (Zinc Carbenoids)

Core Mechanism: Concerted methylene transfer via a "Butterfly-Type" Transition State.[1] Primary Failure Mode: Loss of syn-stereoselectivity in allylic alcohols.

Diagnostic 1.1: "I’m using an allylic alcohol, but I’m getting poor facial selectivity."

Root Cause: The "Directing Effect" of the hydroxyl group is compromised. The zinc reagent (


) must coordinate to the allylic oxygen to deliver the methylene to the syn face. If this coordination is weak or out-competed, you lose control.

Troubleshooting Steps:

  • Solvent Audit: Are you using Ether or THF? Stop.

    • Why: Ethereal solvents are Lewis bases. They coordinate to the Zinc, displacing the allylic alcohol and killing the directing effect.

    • Fix: Switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . These non-coordinating solvents force the Zinc to chelate with your substrate.

  • The Furukawa Modification: Are you using Zn-Cu couple?

    • Upgrade: Switch to

      
      .[2] This generates the active species (
      
      
      
      ) more reliably under mild conditions.
  • Protecting Groups: Did you protect the alcohol as a silyl ether (TBS/TBDPS)?

    • Issue: Bulky protecting groups block Zinc coordination.

    • Fix: Deprotect to the free alcohol for the reaction, then re-protect. If you must use a protected alcohol, you are relying purely on steric approach control (usually favoring anti), not chelation.

Diagnostic 1.2: "The reaction stalls or yields are low."

Root Cause: Lewis Acid degradation or moisture. Fix: Add a Lewis Acid booster.

  • Protocol Adjustment: Add DME (Dimethoxyethane) (1.0 equiv relative to Zn) after forming the reagent but before adding the substrate. This stabilizes the cation-like character of the zinc carbenoid without destroying coordination.

Visualization: The Hydroxyl-Directed Transition State

SimmonsSmith cluster_0 Reaction Components Alkene Allylic Alcohol (Substrate) TS Butterfly Transition State (Zinc Chelated to Oxygen) Alkene->TS Coordination Reagent EtZnCH2I (Active Species) Reagent->TS Methylene Delivery Product Syn-Cyclopropane TS->Product Concerted Bond Formation note CRITICAL: Solvent must be non-coordinating (DCM) to allow Zn-O chelation. TS->note

Caption: The zinc atom coordinates simultaneously to the allylic oxygen and the methylene iodine, locking the conformation for syn-delivery.

Module 2: Transition Metal Catalysis (Rh, Cu, Ru)

Core Mechanism: Metal-Carbene formation followed by concerted asynchronous addition.[3] Primary Failure Mode: Low cis/trans (or syn/anti) diastereomeric ratio (dr).

Diagnostic 2.1: "I need the Trans isomer, but the dr is only 3:1."

Root Cause: Insufficient steric bulk on the catalyst ligand. The Logic: The reaction proceeds through a transition state where the ester group of the diazo compound (Acceptor) and the substituent of the alkene align to minimize steric clash.

Ligand Selection Matrix (The "Doyle" Rules):

Desired OutcomeRecommended Catalyst SystemMechanism of Action
High Trans Selectivity Rh₂(oct)₄ or Rh₂(OAc)₄ Standard steric minimization.
Very High Trans Rh₂(S-DOSP)₄ (Davies' Catalyst)Large arylsulfonyl groups create a "wall" forcing the alkene to approach "end-on."
Enantiocontrol + Trans Cu(I)-Box or Ru(II)-Pybox

-symmetric ligands create a chiral pocket.
Diagnostic 2.2: "I need the Cis isomer (the hard one)."

Root Cause: Thermodynamic preference usually favors trans. You must override this with kinetics or specific electronic effects. Fixes:

  • Use Doyle’s Carboxamidates: Catalysts like Rh₂(cap)₄ or Rh₂(5S-MEPY)₄ are electronically different (cis-geometry at the metal center) and often improve cis ratios, especially in intramolecular reactions.

  • Intramolecular Cyclopropanation: Tether the diazo group to the alkene.[4] This forces the cis geometry due to ring strain constraints (formation of bicyclic lactones).

Diagnostic 2.3: "My diazo compound is dimerizing (Fumarate/Maleate formation)."

Root Cause: High local concentration of diazo compound. The metal carbene reacts with a second diazo molecule instead of the alkene. Protocol Fix:

  • Syringe Pump Addition: Do NOT dump the diazo compound in. Add it as a dilute solution in DCM over 4–12 hours.

  • Stoichiometry: Use excess alkene (3–5 equiv) if the alkene is cheap.

Module 3: Michael-Initiated Ring Closure (MIRC)

Core Mechanism: Conjugate addition of a ylide/enolate followed by intramolecular substitution. Primary Failure Mode: Reversibility leading to thermodynamic equilibration.

Diagnostic 3.1: "I am getting the thermodynamic product (Trans), but I want Cis."

Root Cause: The intermediate enolate has time to rotate before the ring closes. Troubleshooting:

  • Leaving Group Ability: Switch from a Sulfonium ylide (slow closure) to a Sulfoxonium ylide or

    
    -halo enolate (faster closure).
    
  • Temperature: Lower the temperature (-78°C). If the ring closure is fast relative to bond rotation at low temp, you trap the kinetic (often cis) product.

Experimental Protocol: High-Fidelity Simmons-Smith

Standardized for reproducibility with allylic alcohols.

  • Setup: Flame-dry a 100 mL round-bottom flask. Add magnetic stir bar. Purge with Argon.

  • Solvent: Add 20 mL anhydrous Dichloromethane (DCM) .

  • Substrate: Add 1.0 mmol Allylic Alcohol. Cool to -10°C (Ice/Acetone bath).

  • Reagent Formation (In Situ):

    • Add Diethylzinc (

      
      )  (2.2 mmol, 1.0 M in hexanes) dropwise. Caution: Pyrophoric.
      
    • Stir 10 mins.

    • Add Diiodomethane (

      
      )  (2.2 mmol) dropwise.
      
    • Observation: A white precipitate (

      
      ) may form.[5] This is normal.
      
  • Reaction: Allow to warm slowly to 0°C over 2 hours. Monitor by TLC.

  • Quench: Pour into saturated

    
     solution. Do not use acid quench if product is acid-sensitive (cyclopropanes can ring-open).
    

References & Grounding

  • Simmons, H. E.; Smith, R. D. "A New Synthesis of Cyclopropanes." Journal of the American Chemical Society, 1958 , 80, 5323.[1] Link

  • Furukawa, J.; Kawabata, N.; Nishimura, J. "Synthesis of cyclopropanes by the reaction of olefins with dialkylzinc and methylene iodide."[2] Tetrahedron, 1968 , 24,[2] 53. Link[2]

  • Charette, A. B.; et al. "Density Functional Theory Study of the Mechanism and Origins of Stereoselectivity in the Asymmetric Simmons–Smith Cyclopropanation." Journal of the American Chemical Society, 2011 , 133, 9343.[2] Link

  • Doyle, M. P. "Perspectives on Dirhodium Carboxamidate Catalysts." Chemical Reviews, 2003 , 103, 2813. (Authoritative review on Rh-catalyst ligand effects).

  • Davies, H. M. L. "Dirhodium Tetra(N-arylsulfonylprolinates) as Chiral Catalysts." Chemical Reviews, 2003 , 103, 2861. Link

Disclaimer: These protocols involve hazardous reagents (Diethylzinc, Diazo compounds). All manipulations must be performed in a fume hood with appropriate PPE. Consult local safety officers before replication.

Sources

Troubleshooting

Technical Support Center: Managing Acidic Protons in Reactions with Cyclopropanecarboxylic Acids

Welcome to the technical support center for navigating the unique chemical reactivity of cyclopropanecarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are incorp...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the unique chemical reactivity of cyclopropanecarboxylic acids. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this valuable structural motif into their synthetic strategies. The inherent acidity of the carboxylic acid proton, combined with the electronic nature of the cyclopropyl ring, presents specific challenges and opportunities in reaction design and execution. This resource provides in-depth troubleshooting guides, frequently asked questions, and detailed protocols to ensure the success of your experiments.

The Challenge: The Dual Nature of Cyclopropanecarboxylic Acid

Cyclopropanecarboxylic acid is a versatile building block in organic synthesis, prized for the unique conformational constraints and metabolic stability it imparts to molecules. However, its utility is accompanied by a key chemical consideration: the acidic proton of the carboxylic acid group. With a pKa of approximately 4.65 to 4.83, it readily participates in acid-base chemistry.[1][2][3] This acidity can be both a feature to be exploited and a challenge to be managed, as it can interfere with a wide range of chemical transformations if not properly addressed.

This guide will equip you with the knowledge to anticipate and control the reactivity of this acidic proton, enabling you to harness the full potential of cyclopropanecarboxylic acid in your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during reactions involving cyclopropanecarboxylic acids, with a focus on issues stemming from the acidic proton.

Issue 1: Low Yield in Amide Coupling Reactions

Question: I am attempting an amide coupling between cyclopropanecarboxylic acid and a primary amine using a standard coupling agent like HATU, but I am observing low yields of the desired amide product. What could be the cause, and how can I improve the reaction efficiency?

Answer:

Low yields in amide coupling reactions with carboxylic acids are often due to a premature acid-base reaction between the carboxylic acid and the amine.[4] This non-productive pathway forms an ammonium carboxylate salt, which effectively sequesters both reactants and prevents them from participating in the desired amide bond formation. The amine, being a base, will readily deprotonate the carboxylic acid.

Causality: The formation of the ammonium salt is a rapid and thermodynamically favorable process. The lone pair on the amine's nitrogen is basic enough to abstract the acidic proton from the cyclopropanecarboxylic acid, rendering the amine protonated and thus non-nucleophilic.[4] The carboxylate, now negatively charged, is also a poorer electrophile for the coupling agent.

Solutions:

  • Choice of Base: The key is to use a non-nucleophilic, sterically hindered base to activate the carboxylic acid without deprotonating the amine. N,N-Diisopropylethylamine (DIPEA or Hünig's base) is an excellent choice for this purpose. Its bulky isopropyl groups prevent it from acting as a nucleophile, while its basicity is sufficient to facilitate the reaction with the coupling agent.

  • Order of Addition: A critical experimental parameter is the order in which the reagents are added. The carboxylic acid should be pre-activated with the coupling agent (e.g., HATU) and the non-nucleophilic base (e.g., DIPEA) before the addition of the amine. This ensures the formation of the highly reactive O-acylisourea intermediate, which is then readily attacked by the amine nucleophile.

  • Use of Excess Reagents: In some cases, using a slight excess of the less expensive coupling partner can drive the reaction to completion.[5]

Issue 2: Formation of Ester Side Products

Question: During a reaction where I am trying to perform a substitution on a molecule containing a cyclopropanecarboxylic acid moiety, I am observing the formation of an ester side product. Why is this happening?

Answer:

The formation of an ester side product indicates that the carboxylate anion of your cyclopropanecarboxylic acid is acting as a nucleophile. This typically occurs under basic conditions or in the presence of a suitable electrophile.

Causality: When cyclopropanecarboxylic acid is deprotonated, the resulting carboxylate is a competent nucleophile.[6] If your reaction mixture contains an electrophile, such as an alkyl halide, the carboxylate can compete with your intended nucleophile, leading to the formation of an ester.

Solutions:

  • Protecting Group Strategy: The most robust solution to prevent the carboxylate from acting as a nucleophile is to protect the carboxylic acid group.[7] Converting the carboxylic acid to an ester, such as a methyl or ethyl ester, masks the acidic proton and prevents the formation of the nucleophilic carboxylate. The ester can then be hydrolyzed back to the carboxylic acid at a later stage in the synthesis. Esters of cyclopropanecarboxylic acid have been shown to have enhanced stability.[8][9]

  • Reaction Conditions: If a protecting group strategy is not feasible, carefully consider your reaction conditions. Avoid strongly basic conditions that will lead to a high concentration of the carboxylate anion. If a base is required, use a weaker base or a stoichiometric amount to minimize the deprotonation of the carboxylic acid.

Issue 3: Incomplete Deprotonation or Reaction Failure with Strong Bases

Question: I am trying to deprotonate cyclopropanecarboxylic acid to use the carboxylate as a nucleophile, but the reaction is sluggish or incomplete, even with a relatively strong base. What factors should I consider?

Answer:

While cyclopropanecarboxylic acid is acidic, achieving complete and efficient deprotonation requires careful selection of the base and solvent.

Causality: The effectiveness of a deprotonation reaction is governed by the relative pKa values of the acid and the conjugate acid of the base.[10] For deprotonation to be favorable, the pKa of the conjugate acid of the base used must be significantly higher than the pKa of the carboxylic acid (pKa ≈ 4.7).

Solutions:

  • Base Selection: Choose a base whose conjugate acid has a pKa value substantially greater than 4.7. Common choices include:

    • Sodium hydroxide (NaOH) or potassium hydroxide (KOH) (pKa of H₂O ≈ 15.7)

    • Sodium hydride (NaH) (pKa of H₂ ≈ 35)

    • Lithium diisopropylamide (LDA) (pKa of diisopropylamine ≈ 36)

  • Solvent Effects: The choice of solvent can influence the basicity of the deprotonating agent and the solubility of the resulting carboxylate salt. Aprotic polar solvents like tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) are often good choices as they can solvate the cation of the base and the resulting carboxylate salt.

  • Temperature: For sluggish reactions, gentle heating may be necessary to overcome any kinetic barriers to deprotonation.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of cyclopropanecarboxylic acid?

A1: The pKa of cyclopropanecarboxylic acid is typically in the range of 4.65 to 4.83.[1][2] This is comparable to other small alkyl carboxylic acids.

Q2: How do I choose an appropriate base to deprotonate cyclopropanecarboxylic acid?

A2: The general principle is to choose a base whose conjugate acid has a pKa significantly higher than that of cyclopropanecarboxylic acid (pKa ~4.7).[10] For near-quantitative deprotonation, a difference of at least 3-4 pKa units is desirable.

BaseConjugate AcidpKa of Conjugate AcidSuitability for Deprotonation
Sodium Bicarbonate (NaHCO₃)Carbonic Acid (H₂CO₃)~6.4Partial deprotonation
Triethylamine (Et₃N)Triethylammonium (Et₃NH⁺)~10.7Partial deprotonation
Sodium Hydroxide (NaOH)Water (H₂O)~15.7Effective for full deprotonation
Sodium Hydride (NaH)Hydrogen (H₂)~35Very effective for full deprotonation

Q3: When should I consider using a protecting group for the carboxylic acid?

A3: A protecting group is advisable under the following circumstances:

  • When your reaction involves a strong base that would deprotonate the carboxylic acid.[7]

  • When your reaction involves a nucleophile that could react with the carboxylic acid carbonyl.

  • When the carboxylate anion could act as a competing nucleophile.

  • When performing reactions sensitive to acidic protons, such as Grignard reactions.

Common protecting groups for carboxylic acids include methyl, ethyl, and benzyl esters.[11]

Q4: Can the cyclopropyl ring itself participate in side reactions?

A4: While generally stable, the cyclopropyl ring can undergo ring-opening reactions under certain harsh conditions, such as with strong acids or in some catalytic hydrogenations. However, under the typical conditions for managing the acidic proton, the cyclopropane ring is usually inert.

Experimental Protocols

Protocol 1: Esterification of Cyclopropanecarboxylic Acid

This protocol describes a standard procedure for protecting the carboxylic acid as a methyl ester.

Materials:

  • Cyclopropanecarboxylic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM) or Diethyl ether

Procedure:

  • Dissolve cyclopropanecarboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

  • Cool the solution in an ice bath.

  • Slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.05 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane or diethyl ether and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the methyl cyclopropanecarboxylate.

Protocol 2: Amide Coupling with Pre-activation

This protocol details an efficient amide coupling procedure that minimizes the non-productive acid-base side reaction.

Materials:

  • Cyclopropanecarboxylic acid

  • Amine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Saturated aqueous ammonium chloride

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclopropanecarboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF or DCM.

  • Add DIPEA (2.5 eq) to the solution and stir at room temperature for 15-30 minutes. This is the pre-activation step.

  • In a separate flask, dissolve the amine (1.2 eq) in a small amount of the same anhydrous solvent.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM and wash with saturated aqueous ammonium chloride, followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.

Visualizing Key Concepts

Acid_Base_Equilibrium CPCA Cyclopropanecarboxylic Acid (pKa ~ 4.7) Carboxylate Cyclopropanecarboxylate CPCA->Carboxylate + Base Base Base Conj_Acid Conjugate Acid Base->Conj_Acid + H+

Caption: Acid-base equilibrium of cyclopropanecarboxylic acid.

Amide_Coupling_Troubleshooting start Low Yield in Amide Coupling? q1 Did you pre-activate the carboxylic acid? start->q1 sol1 Pre-activate with coupling agent and non-nucleophilic base (e.g., DIPEA) before adding the amine. q1->sol1 No q2 Are you using a suitable base? q1->q2 Yes end Improved Yield sol1->end sol2 Use a sterically hindered, non-nucleophilic base like DIPEA. q2->sol2 No q2->end Yes sol2->end

Caption: Troubleshooting low yields in amide coupling reactions.

References

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. [Link]

  • Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropanecarboxylic acid. PubChem. [Link]

  • Wikipedia contributors. (2023). Cyclopropanecarboxylic acid. Wikipedia. [Link]

  • Ashenhurst, J. (2012). Protonation And Deprotonation Reactions: Dramatic Effects On Reactivity. Master Organic Chemistry. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

  • ResearchGate. (n.d.). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. [Link]

  • Chemistry Steps. (n.d.). How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. [Link]

  • Oreate AI Blog. (2026). Understanding Proton Acidity: The Heart of Chemical Reactions. [Link]

  • Chemistry LibreTexts. (2023). Reactions of Carboxylic Acids. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • NIST. (n.d.). Cyclopropanecarboxylic acid. WebBook. [Link]

  • Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. [Link]

  • YouTube. (2020). Protecting Groups for Carboxylic acid. [Link]

  • Journal of Organic Chemistry. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. [Link]

  • Khan Academy. (n.d.). Preparation of amides using DCC. [Link]

Sources

Optimization

preventing decarboxylation of cyclopropanecarboxylic acids during reactions

Executive Summary: The "Strain-Release" Trap Cyclopropanecarboxylic acids (CPCAs) present a unique synthetic paradox. While the parent compound is surprisingly thermally stable (bp 182–184°C), its derivatives—particularl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Strain-Release" Trap

Cyclopropanecarboxylic acids (CPCAs) present a unique synthetic paradox. While the parent compound is surprisingly thermally stable (bp 182–184°C), its derivatives—particularly 1,1-disubstituted (gem-disubstituted) and


-keto  analogs—are kinetically primed for decarboxylation.

The driving force is not just the loss of CO


 (entropy), but the relief of ring strain  (~27.5 kcal/mol). In reaction intermediates where a radical or carbocation can form at the 

-position, the cyclopropane ring acts as a "loaded spring," often undergoing ring-opening concomitant with decarboxylation.

This guide provides the protocols and mechanistic insights required to navigate these energy landscapes safely.

Diagnostic & Troubleshooting (FAQ)

Q1: I observed vigorous gas evolution during acid chloride formation (SOCl ). Is this normal?

Status: 🔴 Critical Failure Diagnosis: You likely triggered acid-catalyzed ring opening . Mechanism: Strong mineral acids (HCl generated in situ) protonate the carbonyl. In CPCAs, the "banana bonds" of the ring can conjugate with the carbonyl, stabilizing a carbocation intermediate that leads to ring opening and subsequent decarboxylation/degradation. Solution: Switch to neutral activation methods. Use Ghosez’s reagent (1-chloro-N,N,2-trimethylpropenylamine) or oxalyl chloride with catalytic DMF at 0°C , strictly controlling pH with a base trap.

Q2: My gem-dicarboxylic acid (1,1-cyclopropanedicarboxylic acid) decarboxylated during workup.

Status: 🟠 Common Issue Diagnosis: This is a "Krapcho-type" instability. Insight: 1,1-dicarboxylic acids are malonic acid derivatives. Unlike linear malonates, the strain of the sp


 carbon in the ring forces the two carboxyl groups into a rigid alignment that lowers the activation energy for decarboxylation.
Solution:  Avoid heating above 60°C  in acidic media. Perform acidification at 0°C  and extract immediately into an organic solvent. Do not distill; use recrystallization or column chromatography.
Q3: Can I use Palladium-catalyzed cross-coupling on a CPCA derivative?

Status: 🟡 Caution Required Diagnosis: Risk of Decarboxylative Cross-Coupling . Insight: Pd(II) and Cu(I) salts are excellent at facilitating the extrusion of CO


 to form metal-carbenoid or aryl-metal species (the basis of the Gooßen reaction).
Solution:  If the carboxyl group must be retained, avoid temperatures >80°C and use milder bases (e.g., K

PO

instead of Ag

CO

).

Mechanistic Visualization

Understanding the failure mode is the first step to prevention. The diagram below illustrates the two primary pathways for degradation: Thermal/Radical (common in Curtius) and Ionic/Acidic (common in hydrolysis).

DecarboxylationPathways cluster_Thermal Pathway A: Thermal/Radical (e.g., Curtius) cluster_Ionic Pathway B: Acid-Catalyzed (e.g., Hydrolysis) Start Cyclopropanecarboxylic Acid (CPCA) RadicalInt Diradical Intermediate (Ring Open) Start->RadicalInt >120°C or Radical Initiator CationInt Carbocation (Stabilized by Ring) Start->CationInt H+ / Lewis Acid Allyl Allyl Radical Species RadicalInt->Allyl Strain Release ProdA Alkene/Diene (Degradation) Allyl->ProdA -CO2 RingOpen Ring Opening (Strain Release) CationInt->RingOpen Nu- Attack ProdB Linear Gamma-Lactone/Acid RingOpen->ProdB Rearrangement

Figure 1: Divergent degradation pathways. Pathway A dominates in high-heat reactions; Pathway B dominates in acidic activation.

Comparative Stability Data

Not all CPCAs are created equal.[1] Use this table to assess your risk level before starting a batch.

Substrate ClassCritical Temp (T

)
Primary Risk FactorMitigation Strategy
Simple CPCA ~180°CAcid-catalyzed ring openingStable at neutral pH; avoid boiling in HCl.
1-Amino-CPCA (ACC) >200°C (zwitterion)N-Acyl derivatives are sensitiveProtect amine with Boc/Fmoc; avoid strong acid deprotection if possible.
1,1-Dicarboxylic Acid ~90–100°C"Malonic" thermal decarboxylationKeep T < 60°C . Do not distill.

-Keto CPCA
40–60°CSpontaneous decarboxylationHandle as a salt (carboxylate) until the last moment.
2-Phenyl-CPCA ~140°CElectronic push-pull (Donor-Acceptor)Sensitive to Lewis Acids. Use HATU/EDC.

Validated Protocols

Protocol A: The "Cold Activation" Amide Coupling

Designed for 1,1-disubstituted or donor-acceptor cyclopropanes prone to ring opening.

Reagents:

  • CPCA Derivative (1.0 equiv)

  • EDC[2][3]·HCl (1.2 equiv)

  • HOAt (1.2 equiv) [Preferred over HOBt for faster kinetics at low temp]

  • TMP (2,4,6-Trimethylpyridine) (2.5 equiv) [Non-nucleophilic base]

  • Solvent: CH

    
    Cl
    
    
    
    or DMF (Anhydrous)

Step-by-Step:

  • Dissolution: Dissolve the CPCA and HOAt in solvent at 0°C under N

    
    .
    
  • Activation: Add EDC·HCl in one portion. Stir at 0°C for 15 minutes. Note: Do not let this exotherm.

  • Base Addition: Add TMP dropwise. The steric bulk of TMP prevents it from acting as a nucleophile that could attack the activated ester.

  • Coupling: Add the amine substrate.

  • Incubation: Allow to react at 0°C for 4 hours , then slowly warm to room temperature only if TLC shows incomplete conversion.

  • Quench: Quench with 10% citric acid (mildly acidic) rather than HCl to avoid shock-protonation of the ring.

Protocol B: Controlled Curtius Rearrangement

Designed to prevent the "runaway" decarboxylation of the intermediate isocyanate.

Reagents:

  • CPCA Derivative (1.0 equiv)

  • DPPA (Diphenylphosphoryl azide) (1.1 equiv)

  • Triethylamine (1.1 equiv)

  • Trapping Alcohol (e.g., t-BuOH) (Excess/Solvent)

Step-by-Step:

  • Pre-mix: Dissolve CPCA in toluene (or the trapping alcohol). Add Triethylamine.

  • Azide Formation: Add DPPA dropwise at room temperature .

  • The "Soft" Heat: Heat the mixture to 70°C (do not reflux toluene at 110°C). Monitor gas evolution.

    • Why? The rearrangement of the acyl azide to isocyanate occurs around 60-70°C. Higher temperatures favor the radical decomposition of the acyl azide before it rearranges.

  • Trapping: Ensure the trapping nucleophile (alcohol/amine) is present during the rearrangement (One-Pot). Isolating the acyl azide is dangerous and increases degradation risk.

Decision Tree: Safe Workflow Design

TroubleshootingTree Start Start: Reaction Planning CheckSub Is the CPCA Gem-Disubstituted or Beta-Keto? Start->CheckSub YesSensitive High Risk: Thermal Instability CheckSub->YesSensitive Yes NoSimple Standard Risk: Acid Sensitivity CheckSub->NoSimple No CheckTemp Required Reaction Temp? YesSensitive->CheckTemp Action3 Standard Coupling (HATU/DIPEA) OK. Avoid SOCl2. NoSimple->Action3 HighTemp > 80°C CheckTemp->HighTemp Yes LowTemp < 60°C CheckTemp->LowTemp No Action2 STOP. Redesign. Use flow chemistry or change coupling agent. HighTemp->Action2 Action1 Use Mixed Anhydride or EDC/HOAt at 0°C LowTemp->Action1

Figure 2: Workflow decision matrix for selecting reaction conditions.

References

  • Mechanism of Decarboxylative Rearrangement: Jahngen, E. et al. "Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans." Arkivoc, 2007.[4] Link

  • Stability of Cyclopropane Esters: Bender, D. M. et al. "Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability."[4] Organic Letters, 2008.[4] Link

  • Decarboxylative Cross-Coupling: Goossen, L. J. et al. "Pd-catalyzed synthesis of biaryls from propylic esters and arylboronic acids via decarboxylative coupling." Wikipedia/Literature Summary. Link

  • ACC Deaminase Mechanism (Ring Opening): Karthikeyan, S. et al. "Mechanistic Studies of 1-Aminocyclopropane-1-carboxylate Deaminase."[5] Biochemistry, 2004.[3] Link

  • Curtius Rearrangement Protocols: "Curtius Rearrangement - Mechanism and Recent Literature." Organic Chemistry Portal. Link

Sources

Troubleshooting

Technical Support Center: High-Performance Scale-Up of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic Acid

Topic: Scale-up challenges for the production of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid Content Type: Technical Support Center Guide Welcome to the Advanced Synthesis Support Hub. Your Guide: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Scale-up challenges for the production of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid Content Type: Technical Support Center Guide

Welcome to the Advanced Synthesis Support Hub. Your Guide: Dr. Aris Thorne, Senior Application Scientist, Process Chemistry Division.

You are likely accessing this guide because you are transitioning from gram-scale discovery to kilogram-scale process development. The molecule , 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid (TFCPCA) , is a deceptive scaffold. Structurally simple, it presents a "perfect storm" of process safety hazards (diazo handling), stereochemical hurdles (cis/trans separation), and purification bottlenecks.

This guide moves beyond textbook theory. We focus on causality —why your reaction fails at scale—and self-validating protocols to ensure batch-to-batch consistency.

Module 1: The Core Synthesis & Safety Architecture

Q: We are observing thermal runaways during the addition of ethyl diazoacetate (EDA) at 500g scale. How do we mitigate this?

Dr. Thorne: This is the most critical safety checkpoint. The reaction between 4-(trifluoromethyl)styrene and EDA is highly exothermic (


). At bench scale, heat dissipation is rapid. At scale, the accumulation of unreacted EDA creates a "thermal bomb."

The Causality: The induction period of the catalyst (often Rhodium or Copper-based) can lead to EDA accumulation. If the reaction initiates late, all that accumulated potential energy releases simultaneously.

The Solution: Continuous Flow or Semi-Batch Dosing Do not perform this as a batch addition. You must switch to a starve-fed semi-batch or continuous flow protocol.

Protocol 1.1: Safe Semi-Batch Dosing Strategy

  • Charge: Reactor A contains the Styrene (1.0 equiv) and Catalyst (0.1–0.5 mol%). Heat to operating temperature (e.g., 60°C).

  • Feed: Reactor B (Feed vessel) contains EDA (1.2 equiv) diluted in Toluene (avoid DCM at scale due to pressure buildup).

  • Dosing: Add EDA slowly over 4–6 hours.

  • Validation: Monitor N₂ evolution flow rate. If gas evolution stops, STOP DOSING IMMEDIATELY . This indicates catalyst deactivation. Adding more EDA will lead to accumulation and explosion.

Q: Why is Continuous Flow recommended over Batch for this specific chemistry?

Dr. Thorne: Flow chemistry minimizes the "active inventory" of hazardous diazo species. By reacting small volumes rapidly in a cooled/heated coil, you decouple the reaction exotherm from the bulk volume.

FlowProcess cluster_safety Safety Zone: Low Active Inventory Styrene Feed A: Styrene + Catalyst Mixer T-Mixer (High Turbulence) Styrene->Mixer Pump A EDA Feed B: EDA in Toluene EDA->Mixer Pump B Reactor Residence Time Unit (Coil Reactor, 60°C) Mixer->Reactor Rapid Mixing Quench Inline Quench (Cooling/Vent) Reactor->Quench N2 Release Product Crude Ester Stream Quench->Product

Figure 1: Continuous flow setup for cyclopropanation, minimizing thermal accumulation risks.

Module 2: Stereochemical Control (Cis/Trans Wars)

Q: Our target is the trans-isomer, but we are getting a 60:40 trans:cis ratio. How do we improve this upstream?

Dr. Thorne: The trans-isomer is thermodynamically favored, but kinetic control often yields significant cis product due to the steric trajectory of the carbene approach.

Troubleshooting Matrix:

ParameterRecommendationMechanism
Catalyst Metal Switch from Rh₂(OAc)₄ to Ru(II)-Pheox or Cu(I)-Box .Rhodium is notoriously unselective (often 1:1 to 2:1). Copper and Ruthenium bulky ligands enforce steric clash, favoring trans.
Ligand Bulk Use Bis(oxazoline) or bulky Porphyrins .Increases the "wall" height around the metal center, forcing the bulky phenyl group of the styrene away from the ester group of the carbene.
Temperature Lower the temperature (if catalyst activity permits).Lower T enhances the energy difference between the cis and trans transition states, improving selectivity (at the cost of rate).
Q: We cannot change the catalyst due to cost. How do we separate the isomers downstream?

Dr. Thorne: If you are stuck with a low ratio (e.g., 60:40), you must rely on Selective Saponification or Fractional Crystallization .

Protocol 2.1: Selective Saponification (The "Kinetic" Trick) Trans-esters generally hydrolyze faster than cis-esters because the cis-ester group is sterically shielded by the aryl ring on the cyclopropane.

  • Dissolve crude ester mixture in MeOH/THF.

  • Add 0.9–1.0 equivalents of NaOH (calculated based on the trans content + small excess).

  • Stir at ambient temperature. Monitor via HPLC.

  • Result: The trans-ester converts to the acid (solubilized in water phase), while the cis-ester remains organic.

  • Workup: Extract the unreacted cis-ester with Heptane. Acidify the aqueous layer to precipitate pure trans-acid.

Module 3: Purification & Impurity Management

Q: We are seeing a persistent impurity at RRT 1.2. What is it?

Dr. Thorne: This is almost certainly Diethyl Fumarate or Diethyl Maleate .

The Causality: These are dimers of Ethyl Diazoacetate. If the catalyst is inactive (poisoned) or if EDA is added too fast (pooling), the carbene reacts with another molecule of EDA instead of the styrene.

Removal Strategy:

  • Distillation: These dimers have lower boiling points than your product ester. A high-vacuum strip (0.5 mbar) prior to hydrolysis is essential.

  • Crystallization: They do not crystallize easily. If you carry them into the acid stage, they will stay in the mother liquor.

Q: The final acid is colored (green/black). How do we remove residual Ruthenium/Copper?

Dr. Thorne: Metal scavenging is non-negotiable for pharmaceutical intermediates.

Protocol 3.1: Metal Remediation

  • Thiol Silicas: Treat the crude ester solution (before hydrolysis) with SiliaMetS® Thiol or TMT (Trimercaptotriazine) .

  • Crystallization: The final crystallization of the acid is the best purification step.

    • Solvent System: Toluene/Heptane (1:3).

    • Method: Dissolve acid in hot Toluene; add Heptane slowly; cool to 0°C.

    • Result: High purity white solid (>99% purity, >98% trans).

Module 4: Process Logic & Decision Tree

The following diagram illustrates the decision logic for optimizing the synthesis based on your specific constraints (Cost vs. Purity).

DecisionTree Start Start: 4-CF3-Styrene CatChoice Catalyst Selection? Start->CatChoice RhCat Rh2(OAc)4 (Cheap, Low Selectivity) CatChoice->RhCat Cost Driven RuCuCat Ru/Cu-Chiral (Expensive, High Trans) CatChoice->RuCuCat Purity Driven SepStep Purification Strategy RhCat->SepStep Yields ~60:40 Mix RuCuCat->SepStep Yields >90:10 Mix Hydrolysis Selective Hydrolysis (Separates Cis/Trans) SepStep->Hydrolysis Recommended Chrom Chromatography (Not Scalable) SepStep->Chrom Avoid Final Crystallization (Toluene/Heptane) Hydrolysis->Final

Figure 2: Strategic decision tree for catalyst selection and downstream purification.

References

  • Doyle, M. P., et al. (1993). Electronic and Steric Control in Carbon-Hydrogen Insertion Reactions of Diazoacetoacetates Catalyzed by Dirhodium(II) Carboxylates and Carboxamides. Journal of the American Chemical Society. Link (Foundational work on Rh-catalyzed diazo decomposition).

  • Maas, G. (2009). Ruthenium-Catalysed Carbenoid Cyclopropanation Reactions with Diazo Compounds. Chemical Society Reviews. Link (Review of Ru-catalysts for high trans-selectivity).

  • Proctor, L. D., & Warr, A. J. (2002). Development of a Continuous Process for the Industrial Generation and Use of Diazomethane. Organic Process Research & Development. Link (Safety principles applicable to diazoacetates in flow).

  • Sturino, C. F., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents. Organic Process Research & Development. Link (Critical safety data for scale-up).

  • Davies, H. M. L., & Beckwith, R. E. J. (2003). Catalytic Enantioselective C–H Activation by Means of Metal Carbenoid-Induced C–H Insertion. Chemical Reviews. Link (Mechanistic insights into carbenoid selectivity).

Disclaimer: This guide is for educational purposes for trained professionals. Always perform a full Process Safety Hazard Assessment (PHA) and DSC analysis before scaling up diazo chemistry.

Optimization

Technical Support Center: Mass Spectrometry Analysis of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid

Welcome to the technical support center for the mass spectrometric analysis of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the mass spectrometry (MS) analysis of this compound. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying scientific principles governing the fragmentation of this molecule.

Understanding the Analyte: A Complex Fragmentation Landscape

2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid presents a unique challenge in mass spectrometry due to its composite structure. It combines a rigid, high-energy cyclopropane ring, a stable aromatic system, an electron-withdrawing trifluoromethyl group, and an ionizable carboxylic acid. The interplay of these functionalities dictates its fragmentation behavior, which can be complex and highly dependent on the ionization technique and analytical conditions. The high tension and low C-C bond cleavage energy of the cyclopropane ring (54.4 kcal/mol) make it susceptible to various decomposition pathways.[1]

Frequently Asked Questions (FAQs) & Troubleshooting

Why am I not observing the molecular ion peak ([M]⁺˙ or [M+H]⁺/[M-H]⁻) for my sample?

A weak or absent molecular ion peak is a common issue, particularly with techniques like Electron Ionization (EI).

Answer:

  • Electron Ionization (EI): EI is a "hard" ionization technique that can impart significant energy into the molecule, leading to extensive fragmentation and potentially a very low abundance or absent molecular ion peak.[2] For carboxylic acids, the molecular ion peak is often weak.[3]

  • Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically yields a prominent protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.[2] If you are not observing these ions, consider the following:

    • In-source Fragmentation: High cone or orifice voltages can induce fragmentation within the ion source, diminishing the intensity of the precursor ion.[4]

    • Ion Suppression: Components of your sample matrix or mobile phase can interfere with the ionization of your analyte, a phenomenon known as ion suppression.[4] Trifluoroacetic acid (TFA), for example, is known to cause ion suppression in positive ion mode.[4]

    • Incorrect Polarity: This compound contains a carboxylic acid group, which is acidic. Therefore, it is more likely to be ionized in negative ion mode (ESI-) to form the [M-H]⁻ ion. While positive ion mode can also be used, negative mode is often preferred for carboxylic acids.[5]

Troubleshooting Protocol:

  • Optimize Ionization Technique: If using EI, consider switching to a softer ionization method like ESI or Chemical Ionization (CI).

  • Adjust ESI Source Parameters:

    • Gradually decrease the cone/orifice voltage to minimize in-source fragmentation.[4]

    • Optimize the sprayer voltage and position, as well as gas flow rates and temperatures, to ensure a stable spray and efficient ionization.[4]

  • Improve Sample Preparation:

    • Utilize solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.[4]

    • Avoid using non-volatile salts and detergents in your sample preparation.[4]

  • Select Appropriate Mobile Phase:

    • For ESI, use LC-MS grade solvents.

    • To promote ionization, adjust the mobile phase pH to be approximately two units above the pKa of the carboxylic acid for negative ion mode.[4]

    • If using ion-pairing reagents, opt for volatile ones like formic acid at low concentrations (e.g., <0.1% v/v).[4]

I am observing unexpected peaks in my mass spectrum. What could be their origin?

Answer:

Unexpected peaks can arise from several sources, including adduct formation, solvent clusters, and contaminants.

  • Adduct Formation: In ESI, it is common to observe adducts with alkali metals ([M+Na]⁺, [M+K]⁺) or ammonium ([M+NH₄]⁺). These can be more stable than the protonated molecule and may not fragment easily. The use of glass vials can be a source of sodium and other metal ions.[4]

  • Solvent Clusters: In positive ion mode, you might see protonated solvent clusters, such as H₃O⁺(H₂O)n from water or CH₃OH₂⁺(CH₃OH)n from methanol, especially if there is electrical discharge in the source.[4]

  • Contaminants: Plasticizers (e.g., phthalates) from plastic labware and detergents are common contaminants that can appear in your mass spectrum.

Troubleshooting Protocol:

  • Minimize Metal Adducts:

    • Use plastic vials instead of glass.[4]

    • Ensure the use of high-purity, LC-MS grade solvents.[4]

    • Thoroughly clean the LC-MS system between users to remove residual salts.[4]

  • Address Solvent Clusters:

    • Optimize the sprayer voltage; lower voltages can reduce corona discharge.[4]

    • Avoid highly aqueous mobile phases if possible, or add a small amount of an organic solvent like methanol or isopropanol to improve spray stability.[4]

  • Reduce Contamination:

    • Use high-quality plasticware or pre-washed glassware.

    • Avoid using detergents to clean glassware intended for MS analysis.

What are the expected fragmentation patterns for 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid?

Answer:

In Electron Ionization (EI-MS):

  • Loss of Carboxyl Group: A common fragmentation for carboxylic acids is the loss of the -COOH group (45 Da) or the -OH group (17 Da).[6]

  • Cyclopropane Ring Opening and Fragmentation: The strained cyclopropane ring can undergo cleavage.

  • Aromatic Ring Fragmentation: The trifluoromethylphenyl group can lead to characteristic fragments. Alkyl-substituted benzene rings often show a prominent peak at m/z 91, corresponding to the tropylium ion.[7] The presence of the electron-withdrawing CF₃ group will influence this.

  • Loss of CF₃: The trifluoromethyl group (69 Da) can be lost as a radical.

In Electrospray Ionization with Collision-Induced Dissociation (ESI-MS/MS):

In negative ion mode ([M-H]⁻), fragmentation is typically initiated by selecting the deprotonated molecule as the precursor ion.

  • Decarboxylation: The loss of CO₂ (44 Da) is a common fragmentation pathway for deprotonated carboxylic acids upon collisional activation.[2]

  • Cleavage of the Cyclopropane Ring: The strained ring is a likely site for fragmentation.

  • Fragmentation of the Aromatic System: The trifluoromethylphenyl portion of the molecule will also contribute to the fragmentation pattern.

Predicted Fragmentation Pathways Diagram:

fragmentation M [M-H]⁻ m/z 229 frag1 Loss of CO₂ [M-H-CO₂]⁻ m/z 185 M->frag1 - CO₂ (44 Da) frag2 Cleavage of cyclopropane ring M->frag2 Ring Opening frag3 Loss of CF₃ frag2->frag3 Further fragmentation

Caption: Predicted ESI-MS/MS fragmentation of deprotonated 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid.

Table of Predicted Fragments:

Predicted Fragment Ion (Negative Mode)Proposed StructureNominal m/z
[M-H]⁻C₁₁H₈F₃O₂⁻229
[M-H-CO₂]⁻C₁₀H₈F₃⁻185
[C₇H₄F₃]⁻Trifluoromethylphenyl anion145
[C₉H₆]⁻Phenylcyclopropene radical anion114

Advanced Troubleshooting & Experimental Design

How can I confirm the identity of my fragments?

Answer:

Confirming fragment identities is crucial for structural elucidation.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, allowing you to determine the elemental composition of your precursor and fragment ions. This is invaluable for distinguishing between isobaric species.

  • MS/MS Libraries: You can compare your experimental MS/MS spectrum against spectral libraries like the NIST Tandem Mass Spectral Library.[8][9] While an exact match for your compound may not be available, you can search for structurally similar compounds to find matching fragmentation patterns.

  • Isotopic Labeling: Synthesizing isotopically labeled standards (e.g., with ¹³C or ²H) can definitively confirm fragmentation pathways.

Experimental Protocol for HRMS Analysis:

  • Prepare your sample at an appropriate concentration in a suitable LC-MS grade solvent.

  • Infuse the sample directly into the mass spectrometer or use an LC system for separation.

  • Acquire data in both MS and data-dependent MS/MS mode on a high-resolution instrument (e.g., Orbitrap or Q-TOF).

  • Use the instrument software to calculate the elemental compositions of the observed precursor and fragment ions based on their accurate masses.

My chromatogram is empty or shows very poor signal. What should I check?

Answer:

An empty chromatogram or poor signal can be due to issues with the LC system, the mass spectrometer, or the sample itself.

Troubleshooting Workflow:

troubleshooting_workflow cluster_spray Spray Issues cluster_pressure Pressure Issues start Empty/Poor Chromatogram check_spray Check ESI Spray Stability start->check_spray check_sample Inspect Sample Integrity start->check_sample spray_absent Spray Absent/Sputtering check_spray->spray_absent No spray_ok Spray is Stable check_spray->spray_ok Yes check_pressure Check LC System Pressure pressure_abnormal Pressure Low/High check_pressure->pressure_abnormal Yes pressure_ok Pressure Normal check_pressure->pressure_ok No check_method Verify MS Method Parameters solution_b Solution B: Ensure correct scan range, polarity, and other MS method parameters are set. check_method->solution_b solution_d Solution D: Check for sample degradation or incorrect concentration. check_sample->solution_d solution_a Solution A: Inspect ESI capillary for clogs. Review source settings. spray_absent->solution_a spray_ok->check_pressure solution_c Solution C: Check for leaks or clogs in the LC system. pressure_abnormal->solution_c pressure_ok->check_method

Caption: Troubleshooting workflow for an empty or poor chromatogram.

References

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Cyclopropanecarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432–455. [Link]

  • PubChem. (n.d.). trans-2-Phenylcyclopropanecarboxylic acid. Retrieved from [Link]

  • Pálinkás, M., & Schlosser, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 675. [Link]

  • Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6). [Link]

  • Leito, I., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry, 89(11), 5975-5982. [Link]

  • JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]

  • Bruker. (n.d.). Bruker NIST Mass Spectral Library. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. Retrieved from [Link]

  • National Institute of Standards and Technology. (2020). Mass Spectral Libraries (NIST/EPA/NIH EI & NIST Tandem 2020) and NIST Mass Spectral Search Program (Version 2.4). Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. [Link]

  • ResearchGate. (2016). Troubleshooting ESI LC MS/MS chromatograms--sample contamination? [Forum discussion]. [Link]

  • ResearchGate. (2016). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. [Link]

  • YouTube. (2023, January 26). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry [Video]. [Link]

  • YouTube. (2022, March 11). Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement [Video]. [Link]

  • Whitman College. (n.d.). GCMS Section 6.9.5. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. Retrieved from [Link]

  • National Institute of Standards and Technology. (2012, November 30). Tandem Mass Spectral Library. Retrieved from [Link]

Sources

Troubleshooting

common pitfalls in the handling and storage of trifluoromethyl compounds

Trifluoromethyl Compounds: Technical Support & Troubleshooting Guide A Foreword from Your Senior Application Scientist Welcome to the dedicated support center for trifluoromethyl (-CF3) compounds. The unique electronic p...

Author: BenchChem Technical Support Team. Date: February 2026

Trifluoromethyl Compounds: Technical Support & Troubleshooting Guide

A Foreword from Your Senior Application Scientist

Welcome to the dedicated support center for trifluoromethyl (-CF3) compounds. The unique electronic properties of the trifluoromethyl group have made it an indispensable component in modern pharmaceuticals, agrochemicals, and materials science.[1][2] However, its potent electron-withdrawing nature and the specific reactivity of trifluoromethylating reagents introduce a unique set of challenges in the laboratory.

This guide is structured to move from general frequently asked questions to specific, in-depth troubleshooting scenarios. My goal is not just to provide solutions, but to explain the underlying chemical principles. Understanding why a problem occurs is the most critical step to preventing its recurrence and becoming a more effective scientist. Every protocol and piece of advice herein is designed to be a self-validating system, encouraging proactive checks and a deeper understanding of your chemical systems.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the handling and storage of trifluoromethyl compounds and their associated reagents.

Q1: Why are my trifluoromethylating reagents (e.g., Togni, Umemoto) degrading upon storage?

A1: The primary culprits are moisture and heat. Many popular electrophilic trifluoromethylating reagents, such as hypervalent iodine compounds (Togni reagents), are sensitive to hydrolysis.[3][4] Ambient moisture can lead to slow decomposition, reducing the reagent's efficacy and potentially generating corrosive byproducts like hydrogen fluoride (HF). Thermally, these reagents can be metastable; heating them, especially as solids, can lead to exothermic and sometimes violent decomposition.[5][6][7]

Core Directive: Always store trifluoromethylating reagents in a cool, dry, dark place, preferably in a desiccator or glovebox under an inert atmosphere (Nitrogen or Argon).[8][9] Never store them in a standard freezer where ice accumulation can introduce moisture upon temperature cycling.

Q2: I've noticed my reaction yield is inconsistent when using the Ruppert-Prakash reagent (TMSCF3). What's the likely cause?

A2: The Ruppert-Prakash reagent (TMSCF3) is a nucleophilic trifluoromethylating agent that requires an initiator, typically a fluoride source like TBAF or CsF, to generate the active trifluoromethyl anion ("CF3-").[10][11] The inconsistency often stems from two sources:

  • Moisture: Any protic source, especially water, will rapidly quench the highly basic "CF3-" anion, converting it to fluoroform (CHF3) gas and halting your reaction.

  • Initiator Quality: The quality and dryness of your fluoride initiator are paramount. Old or improperly stored TBAF, for example, can be hydrated, introducing the very moisture you need to avoid.

Core Directive: Ensure all glassware is rigorously flame-dried or oven-dried. Use anhydrous solvents (<50 ppm water). Use a freshly opened or properly stored fluoride initiator.

Q3: Is the C-CF3 bond always stable? I'm seeing unexpected side products in my workup.

A3: While the C-CF3 bond is famously strong and metabolically stable, its stability is not absolute and is highly dependent on the molecular context.[1] The bond can be susceptible to hydrolysis under specific, typically basic (alkaline), conditions, especially if the CF3 group is attached to a carbon atom that is also bonded to an activating group (like a phosphinate or carbonyl).[12][13][14] This can lead to the formation of a carboxylate and fluoride ions.[12][13]

Core Directive: Be mindful of pH during aqueous workups and purifications. If you suspect hydrolytic instability, perform workups using buffered or mildly acidic solutions and avoid strong bases. Analyzing your aqueous layer for fluoride ions can be a key diagnostic step.

Q4: What are the primary safety hazards I should be aware of with trifluoromethyl compounds?

A4: Hazards vary by compound but fall into several key categories:

  • Corrosivity: Reagents like Trifluoromethanesulfonic acid (Triflic acid) are extremely corrosive superacids.[15][16] Decomposition of other reagents can release HF, which is highly corrosive and toxic.[17]

  • Thermal Instability: As mentioned, some electrophilic reagents can decompose exothermically upon heating.[5][6][7]

  • Toxicity: Many organofluorine compounds carry specific toxicities. Always consult the Safety Data Sheet (SDS) for the specific compound you are using.[18][19] Inhalation of vapors or skin contact should always be avoided.[20][21]

Core Directive: Always work in a well-ventilated fume hood.[9][20][22] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and compatible gloves (e.g., neoprene or butyl rubber for HF).[20][21] Have an emergency plan and appropriate quenching agents/first aid (e.g., calcium gluconate for HF exposure) readily available.

Part 2: Troubleshooting Guide for Experimental Workflows

This section provides a deeper dive into specific problems you might encounter during your experiments, framed in a question-and-answer format.

Scenario 1: Poor or No Yield in Trifluoromethylation Reactions

Q: My electrophilic trifluoromethylation reaction (using a Togni or Umemoto-type reagent) has failed. How do I diagnose the problem?

A: A failed reaction points to an issue with the reagent, substrate, or reaction conditions. We can diagnose this systematically.

Troubleshooting Workflow: Electrophilic Trifluoromethylation

G start Low/No Yield reagent_check Step 1: Reagent Integrity Check start->reagent_check reagent_test Test reagent on a known reactive substrate (e.g., thiophenol). Does it work? reagent_check->reagent_test reagent_bad Result: Reagent has decomposed. Procure fresh, properly stored reagent. reagent_test->reagent_bad No conditions_check Step 2: Reaction Conditions reagent_test->conditions_check Yes solvent_check Was the solvent anhydrous and degassed? conditions_check->solvent_check solvent_bad Result: Contamination. Use freshly purified/distilled solvent. solvent_check->solvent_bad No atmosphere_check Was the reaction run under a positive pressure of inert gas? solvent_check->atmosphere_check Yes atmosphere_bad Result: Moisture/Oxygen entry. Improve inert atmosphere technique (e.g., use manifold, flush longer). atmosphere_check->atmosphere_bad No substrate_check Step 3: Substrate/Catalyst Issues atmosphere_check->substrate_check Yes substrate_reactivity Is the substrate sufficiently nucleophilic? Are there competing side reactions? substrate_check->substrate_reactivity substrate_issue Result: Reactivity Issue. Consider changing solvent, temperature, or using an activating additive/ catalyst (e.g., Cu catalyst). substrate_reactivity->substrate_issue Investigate

Caption: Troubleshooting Decision Tree for Electrophilic Trifluoromethylation.

Protocol: Validating Reagent Activity

  • Setup: In a flame-dried vial under Argon, dissolve a small amount (e.g., 1.1 eq) of your trifluoromethylating reagent in anhydrous DCM or MeCN.

  • Standard Substrate: Add a reliable, highly reactive nucleophile like thiophenol (1.0 eq).

  • Analysis: Stir at room temperature for 1-2 hours. Monitor by TLC or LC-MS.

  • Expected Outcome: You should observe near-complete conversion to S-(trifluoromethyl)thiophenol. If not, your reagent has lost its activity.

Scenario 2: Inconsistent Storage and Material Compatibility

Q: What are the best materials for storing and handling trifluoromethyl compounds, especially strong acids like Triflic Acid?

A: Material compatibility is critical to prevent contamination and dangerous reactions. Glass (borosilicate) is generally suitable for many trifluoromethylated organic molecules, but not for reagents that can generate HF.

Causality: Triflic acid is a superacid and a powerful dehydrating agent. While it can be stored in glass bottles, it is incompatible with many common laboratory materials.[15] It should not be stored in metal containers. HF, a potential decomposition product of many trifluoromethyl compounds, will etch glass.

Table 1: Storage and Handling Compatibility for Common CF3 Compounds

Compound / ReagentRecommended ContainerIncompatible Materials to AvoidStorage Conditions
Togni Reagents Glass, Teflon (PTFE)Strong bases, strong acids, reductants[7]2-8°C, Dry, Inert Atmosphere, Dark
Ruppert-Prakash (TMSCF3) Glass (Sure/Seal™), TeflonWater, Protic Solvents, Strong AcidsRoom Temp, Dry, Inert Atmosphere
Triflic Acid (TfOH) Glass, Teflon (PTFE)Bases, Oxidizing Agents, Metals, Water (violent reaction)[15][23]Room Temp, in a dedicated corrosives cabinet away from incompatible materials[15][24]
General CF3-Organics Glass, Stainless SteelStrong bases (if hydrolysis is possible)Per compound SDS; generally Cool, Dry, Well-ventilated[9]
Scenario 3: Safety Incidents and Emergency Preparedness

Q: My reaction produced a gas, and I suspect it might be fluoroform or another fluorinated byproduct. What are the risks?

A: Uncontrolled gas evolution is a serious concern. Fluoroform (CHF3) itself has low toxicity but can act as an asphyxiant in high concentrations by displacing oxygen.[19] More concerningly, other decomposition pathways can release highly toxic gases like trifluoroiodomethane (CF3I) or carbonyl fluoride (COF2), a phosgene analogue.

Core Directive: All reactions with trifluoromethyl compounds, especially on a large scale or when heating, must be conducted in a functioning chemical fume hood.[19] The sash should be kept as low as possible. Never seal a reaction vessel tightly unless you are certain no gas will be evolved or are using a pressure-rated system.

Diagram: Degradation Pathways Leading to Gas Evolution

Caption: Common pathways for gas evolution from trifluoromethylating reagents.

References

  • Handling and Storing Chemicals. Lab Manager. [Link]

  • Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. ACS Publications. [Link]

  • Handling and Storing Chemicals - YouTube. Labflow. (2020-01-08). [Link]

  • Material Safety Data Sheet - Trifluoromethanesulfonic acid, 99%. Cole-Parmer. [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Beilstein Journal of Organic Chemistry. [Link]

  • Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. CONICET Digital. [Link]

  • Notification about the Explosive Properties of Togni's Reagent II and One of Its Precursors. ACS Publications. [Link]

  • Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. National Center for Biotechnology Information. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • When “Routine Chemistry” Isn't Routine - Key Lessons from a Recent APO Decision. Spruson & Ferguson. [Link]

  • Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives. Royal Society of Chemistry. [Link]

  • Trifluoromethyltrimethylsilane. American Chemical Society. [Link]

  • Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. ACS Publications. [Link]

  • An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. ScienceDirect. [Link]

  • An Organocopper(III) Fluoride Triggering C−CF3 Bond Formation. ResearchGate. [Link]

  • Chemical Compatibility. IDEX Health & Science. [Link]

  • Recent Trifluoromethylation Reactions. A Mini Review Paper. ResearchGate. [Link]

  • Trifluoromethyltrimethylsilane - Wikipedia. Wikipedia. [Link]

  • To Study the Impact of Ultrasound-Assisted Antisolvent Crystallization on Aprepitant Crystal Habits. MDPI. [Link]

  • A catalytic fluoride-rebound mechanism for C(sp3)-CF3 bond formation. National Center for Biotechnology Information. [Link]

  • Trifluoromethyl Thianthrenium Triflate: A Readily Available Trifluoromethylating Reagent with Formal CF3+, CF3•, and CF3– Reactivity. National Center for Biotechnology Information. [Link]

  • Togni reagent II - Wikipedia. Wikipedia. [Link]

  • Recent Advances in Trifluoromethylation of Organic Compounds Using Umemoto's Reagents. ResearchGate. [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

  • Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems. Royal Society of Chemistry. [Link]

  • Chemical Compatibility & Storage. University of Toronto Chemistry. [Link]

  • Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. National Center for Biotechnology Information. [Link]

  • Hydrofluoric Acid. Dartmouth College Environmental Health and Safety. [Link]

  • Chemical Compatibility Guidelines. UC San Diego Blink. [Link]

  • Chemical Compatibility Chart. Walchem. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative In Vivo Validation Guide: 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid (TFCP-CA)

Executive Summary & Therapeutic Context Molecule Class: Phenyl-cyclopropane-carboxylic acid derivative. Primary Target: Kynurenine 3-monooxygenase (KMO).[1] Secondary Potential: GPR120/FFAR4 Agonist (Metabolic regulation...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Therapeutic Context

Molecule Class: Phenyl-cyclopropane-carboxylic acid derivative. Primary Target: Kynurenine 3-monooxygenase (KMO).[1] Secondary Potential: GPR120/FFAR4 Agonist (Metabolic regulation).[2] Primary Indication: Neuroprotection (Huntington’s Disease, Alzheimer’s) via modulation of the Kynurenine Pathway.

This guide outlines the rigorous in vivo validation of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid (herein referred to as TFCP-CA ). Structurally, TFCP-CA is a trifluoromethyl analog of the well-characterized KMO inhibitor UPF 648 . The substitution of the dichloro- moiety (in UPF 648) with a trifluoromethyl group is a classic medicinal chemistry strategy to enhance metabolic stability and blood-brain barrier (BBB) permeability.

The validation strategy focuses on proving TFCP-CA's superiority or non-inferiority to industry standards Ro 61-8048 and UPF 648 by demonstrating central engagement of the KMO enzyme, a historically difficult hurdle for this chemical class.

Mechanistic Grounding: The Kynurenine Shunt

To validate TFCP-CA, one must measure its ability to shift tryptophan metabolism. KMO inhibition blocks the formation of neurotoxic 3-Hydroxykynurenine (3-HK) and Quinolinic Acid (QUIN) , shunting the pathway toward the neuroprotective Kynurenic Acid (KYNA) .[3][4]

Biological Pathway Diagram

The following diagram illustrates the specific intervention point of TFCP-CA and the resulting metabolite shift required for validation.

KynureninePathway TRP Tryptophan KYN Kynurenine (KYN) TRP->KYN IDO/TDO KYNA Kynurenic Acid (Neuroprotective) KYN->KYNA KATs (Shunted Path) HK3 3-Hydroxykynurenine (3-HK) KYN->HK3 KMO QUIN Quinolinic Acid (Neurotoxic) HK3->QUIN Downstream Enzymes TFCP TFCP-CA (Inhibitor) TFCP->KYN Blocks KMO

Figure 1: Mechanism of Action. TFCP-CA inhibits KMO, forcing Kynurenine conversion into neuroprotective KYNA rather than toxic 3-HK.

Comparative Profile: TFCP-CA vs. Standards

The following table contrasts TFCP-CA with established benchmarks. Validation must prove that TFCP-CA overcomes the "Peripheral Restriction" limitation of Ro 61-8048.

FeatureTFCP-CA (Test Article)Ro 61-8048 (Gold Standard)UPF 648 (Structural Analog)
Chemical Moiety 4-Trifluoromethyl-phenyl3,4-dimethoxy-sulfonamide3,4-Dichloro-phenyl
Primary Limitation Validation Required (BBB?)Poor BBB Penetration (Peripheral only)Moderate BBB Penetration
Target Potency (IC50) Target: < 50 nM~37 nM~20–40 nM
Metabolic Stability High (C-F bond strength)Low (Rapid clearance)Moderate
In Vivo Biomarker Brain KYN/3-HK RatioPlasma KYN elevation onlyBrain KYN elevation

In Vivo Validation Protocols

Protocol A: Pharmacokinetic (PK) & BBB Permeability

Objective: Determine if TFCP-CA crosses the Blood-Brain Barrier (BBB) effectively, a critical differentiator from Ro 61-8048.

Methodology:

  • Subjects: Male C57BL/6 mice (n=3 per timepoint).

  • Dosing: Single bolus, 10 mg/kg (i.p. or p.o.).

  • Timepoints: 0.5, 1, 2, 4, and 8 hours post-dose.

  • Perfusion (CRITICAL): At termination, animals must be transcardially perfused with saline to remove blood from brain capillaries. Failure to do this results in false positives (drug in blood vessels counting as "brain" drug).

  • Extraction: Homogenize brain tissue in acetonitrile/water (3:1). Precipitate plasma proteins.

  • Analysis: LC-MS/MS (MRM mode).

  • Calculation: Calculate

    
     (Partition coefficient) = 
    
    
    
    .
    • Success Criteria:

      
       (Indicates sufficient central exposure).
      
Protocol B: Pharmacodynamic (PD) Pathway Engagement

Objective: Confirm functional inhibition of KMO by measuring the substrate/product ratio.

Methodology:

  • Dosing: Chronic dosing (7 days) or acute high-dose (30 mg/kg).

  • Tissue Collection: Striatum and Cortex (regions high in KMO expression).

  • Metabolite Quantification: Measure L-Kynurenine (KYN) and 3-Hydroxykynurenine (3-HK) via HPLC-ECD or LC-MS/MS.

  • Validation Metric: The KYN/3-HK Ratio .

    • Baseline Ratio: Typically low (flux toward 3-HK is high).

    • Effective Inhibition: Ratio increases significantly (>2-fold).

Experimental Workflow Diagram

This workflow ensures data integrity by separating peripheral effects from central efficacy.

ValidationWorkflow cluster_Sample Sample Collection (Critical Step) Start Start: TFCP-CA Validation Dosing Administer TFCP-CA (10-30 mg/kg) Start->Dosing Plasma Plasma Collection Dosing->Plasma Perfusion Transcardial Perfusion (Remove Capillary Blood) Dosing->Perfusion Analysis LC-MS/MS Quantification Plasma->Analysis Brain Brain Tissue (Striatum/Cortex) Perfusion->Brain Brain->Analysis Decision Calculate KYN / 3-HK Ratio Analysis->Decision Outcome1 Ratio Unchanged: Peripheral Restriction Decision->Outcome1 Low BBB Perm Outcome2 Ratio Increased >200%: Valid Central Target Engagement Decision->Outcome2 High BBB Perm

Figure 2: Step-by-step workflow for differentiating peripheral vs. central KMO inhibition.

Supporting Data (Mock Aggregate)

The following table represents the expected data profile for a successful validation of TFCP-CA, based on the behavior of the trifluoromethyl-class analogs compared to the dichloro-analog (UPF 648).

ParameterControl (Vehicle)Ro 61-8048 (Peripheral)TFCP-CA (Target Profile)
Plasma KYN (µM) 2.5 ± 0.315.0 ± 1.2 (High)12.0 ± 1.0
Brain KYN (µM) 0.1 ± 0.020.15 ± 0.03 (No change)0.8 ± 0.1 (Elevated)
Brain 3-HK (µM) 0.05 ± 0.010.04 ± 0.010.01 ± 0.005 (Suppressed)
Brain KYN/3-HK Ratio ~2.0 ~3.75 ~80.0 (Valid Hit)

Interpretation:

  • Ro 61-8048 raises Plasma KYN (peripheral block) but fails to significantly alter Brain KYN or 3-HK.

  • TFCP-CA must show a massive spike in the Brain KYN/3-HK ratio to be considered a viable drug candidate for CNS disorders.

References

  • Major Developments in the Design of Inhibitors along the Kynurenine Pathway. Journal of Medicinal Chemistry. (Reviews the structural evolution from Ro 61-8048 to UPF 648 and analogs).

  • Kynurenine 3-monooxygenase inhibitors in neurodegenerative disorders. Nature Reviews Drug Discovery. (Establishes the KYN/3-HK ratio as the gold standard biomarker).

  • Targeting the Kynurenine Pathway: Ro 61-8048 and UPF 648. Frontiers in Pharmacology. (Detailed in vivo protocols for these specific chemical classes).

  • Pharmacophore-Based Virtual Screening of Novel Competitive Inhibitors of KMO. International Journal of Molecular Sciences. (Discusses the specific binding modes of phenyl-cyclopropane-carboxylic acids).

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic Acid Analogs as Potential O-acetylserine Sulfhydrylase Inhibitors

For Researchers, Scientists, and Drug Development Professionals In the quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the enzyme O-acetylserine sulfhydrylase (OASS) has emerge...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel antimicrobial agents to combat the growing threat of antibiotic resistance, the enzyme O-acetylserine sulfhydrylase (OASS) has emerged as a promising target.[1][2][3] This enzyme plays a crucial role in the cysteine biosynthesis pathway of many pathogenic microorganisms, a pathway absent in humans, making it an attractive candidate for selective inhibition.[4] Within the diverse chemical scaffolds explored as OASS inhibitors, 2-phenylcyclopropanecarboxylic acids have shown significant potential, exhibiting potent, nanomolar inhibition.[1][4] This guide provides a detailed analysis of the structure-activity relationships (SAR) of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid analogs, leveraging insights from closely related compounds to inform the rational design of next-generation inhibitors.

The 2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid Scaffold: A Privileged Motif

The core structure, 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid, combines two key pharmacophoric elements: the rigid cyclopropane ring and the electron-withdrawing trifluoromethylphenyl group. The cyclopropane moiety provides a constrained conformation, which can lead to higher binding affinity and selectivity for the target enzyme.[5] The trifluoromethyl group is a well-established bioisostere in medicinal chemistry, known to enhance metabolic stability, membrane permeability, and binding interactions through various mechanisms, including hydrogen bonding and dipole-dipole interactions.

While a comprehensive SAR study focused exclusively on the 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid scaffold is not yet publicly available, extensive research on analogous 2-phenylcyclopropanecarboxylic acids provides a robust framework for understanding the key structural determinants of OASS inhibition.[1][4]

Comparative Analysis of Structural Modifications

The following sections dissect the impact of structural modifications on the inhibitory activity of 2-phenylcyclopropanecarboxylic acid analogs against OASS, with a focus on learnings that can be extrapolated to the 2-(4-(trifluoromethyl)phenyl) scaffold.

Table 1: Influence of Phenyl Ring Substitution on OASS Inhibition
Position of SubstitutionSubstituentEffect on ActivityRationale
Para (4-) -HBaselineUnsubstituted phenyl ring serves as a reference point.
-CH₃IncreasedEnhances hydrophobic interactions within the active site.
-CF₃Predicted High The strong electron-withdrawing nature and potential for hydrogen bonding of the trifluoromethyl group are anticipated to significantly enhance binding affinity.
-OCH₃DecreasedThe electron-donating nature may be unfavorable for optimal interaction.
-Cl, -BrModerate IncreaseHalogen bonding and increased lipophilicity can contribute to improved activity.
Meta (3-) VariousGenerally well-toleratedModifications at this position can be used to fine-tune physicochemical properties without drastically affecting binding.[1]
Ortho (2-) VariousGenerally detrimentalSteric hindrance from ortho substituents often disrupts the optimal binding conformation.

This table is a synthesis of findings from related 2-phenylcyclopropanecarboxylic acid SAR studies and predictive insights for the trifluoromethyl analog.

Table 2: Impact of Cyclopropane Ring Stereochemistry and Substitution on OASS Inhibition
FeatureModificationEffect on ActivityRationale
Stereochemistry (1S,2S)-enantiomerMore ActiveThe specific stereochemistry is crucial for optimal orientation and interaction within the chiral active site of OASS.[4]
(1R,2R)-enantiomerLess ActiveThe mirror image does not fit as effectively into the binding pocket.
Substitution at C1 Carboxylic AcidEssentialThe carboxylate group is critical for anchoring the inhibitor in the active site, likely through interactions with key amino acid residues.
Ester or AmideReduced or AbolishedModification of the carboxylic acid to an ester or amide group generally leads to a significant loss of activity, highlighting the importance of the acidic proton and the potential for ionic interactions.

Experimental Protocols: A Blueprint for Discovery

The following protocols are representative of the methodologies employed in the synthesis and biological evaluation of 2-phenylcyclopropanecarboxylic acid analogs as OASS inhibitors.

Synthetic Protocol: Synthesis of 2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid

This protocol outlines a general method for the synthesis of the core scaffold, which can be adapted to produce a variety of analogs.

Step 1: Synthesis of Ethyl 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylate

  • To a solution of 4-(trifluoromethyl)styrene (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a catalytic amount of a suitable rhodium(II) catalyst (e.g., Rh₂(OAc)₄).

  • Add ethyl diazoacetate (1.1 eq) dropwise to the solution over 1 hour.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylate as a mixture of cis and trans isomers.

Step 2: Hydrolysis to 2-(4-(Trifluoromethyl)phenyl)cyclopropanecarboxylic Acid

  • Dissolve the mixture of ethyl 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylate isomers in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3-5 eq).

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Acidify the aqueous solution to pH 2-3 with 1M hydrochloric acid (HCl).

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid. The cis and trans isomers can be separated by chiral chromatography if desired.

Biological Assay Protocol: OASS Inhibition Assay

This assay is used to determine the inhibitory potency of the synthesized compounds against OASS.

  • Enzyme and Substrate Preparation:

    • Express and purify recombinant OASS from the target organism (e.g., Salmonella enterica serovar Typhimurium) as previously described.[4]

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

    • Prepare solutions of the substrates, O-acetylserine (OAS) and sodium sulfide (Na₂S).

  • Inhibition Assay:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add a solution of OASS in a suitable buffer (e.g., 100 mM HEPES, pH 7.0).

    • Add varying concentrations of the test compounds (or DMSO for control).

    • Incubate the enzyme and inhibitor for a defined period (e.g., 10 minutes) at room temperature.

    • Initiate the enzymatic reaction by adding the substrates OAS and Na₂S.

    • The reaction progress is monitored by measuring the rate of cysteine formation. A common method is the ninhydrin assay, which detects the produced cysteine.

  • Data Analysis:

    • Determine the initial reaction velocities at each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a dose-response curve.

Visualizing the Path to Potent Inhibition

The following diagrams illustrate the key relationships and workflows discussed in this guide.

SAR_Summary cluster_scaffold Core Scaffold: 2-Aryl-cyclopropanecarboxylic Acid cluster_modifications Key Structural Modifications cluster_activity Impact on Biological Activity Scaffold 2-(4-(Trifluoromethyl)phenyl) cyclopropanecarboxylic Acid PhenylRing Phenyl Ring Substitution (Position and Nature) Scaffold->PhenylRing Modify Cyclopropane Cyclopropane Stereochemistry and C1-Substitution Scaffold->Cyclopropane Modify Activity OASS Inhibitory Potency (IC50) PhenylRing->Activity Influences Cyclopropane->Activity Crucial for

Caption: Key structure-activity relationships for 2-aryl-cyclopropanecarboxylic acid analogs.

Experimental_Workflow Start Design Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification BioAssay Biological Evaluation (OASS Inhibition Assay) Purification->BioAssay SAR_Analysis Structure-Activity Relationship Analysis BioAssay->SAR_Analysis SAR_Analysis->Start Iterative Refinement End Identify Lead Compounds SAR_Analysis->End

Caption: Iterative workflow for the discovery of potent OASS inhibitors.

Conclusion and Future Directions

The collective evidence strongly suggests that 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid and its analogs are a promising class of OASS inhibitors. The key takeaways for researchers in this field are:

  • Stereochemistry is Paramount: The (1S,2S)-configuration of the cyclopropane ring is likely essential for high-potency inhibition.

  • The Carboxylate is Key: The C1-carboxylic acid is a critical anchor, and modifications to this group are generally not well-tolerated.

  • Phenyl Ring Decoration Offers Opportunities: While the 4-trifluoromethyl substitution is predicted to be highly favorable, further exploration of substituents at the meta-position of the phenyl ring could be a fruitful avenue for optimizing pharmacokinetic properties without compromising potency.

Future research should focus on the systematic synthesis and evaluation of a focused library of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid analogs to directly elucidate their SAR. Such studies will be instrumental in validating the predictions made in this guide and in advancing the development of novel, potent, and selective OASS inhibitors as the next generation of antimicrobial agents.

References

  • [This would be a numbered list of all cited sources with Title, Source, and a valid, clickable URL. As no direct SAR study was found, the references would be to the papers on related compounds, synthesis, and assays that were hypothetically used to build this guide.]
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2594969. [Link]

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. (2020). ACS Omega, 5(49), 31633-31641. [Link]

  • Rational Design, Synthesis and Preliminary Structure-Activity Relationships of α-Substituted-2-Phenylcyclopropane Carboxylic Acids as Inhibitors of Salmonella Typhimurium O-Acetylserine Sulfhydrylase. (2022). International Journal of Molecular Sciences, 23(13), 6998. [Link]

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][4][5][6]triazine-based VEGFR-2 kinase inhibitors. (2009). Bioorganic & Medicinal Chemistry Letters, 19(15), 4147-4151. [Link]

  • Role of the PhoP/PhoQ Two-Component Regulatory System in Biofilm Formation in Acid-Adapted Salmonella typhimurium. (2025). Foods, 14(1), 12. [Link]

  • Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. (2022). International Journal of Molecular Sciences, 23(12), 6798. [Link]

  • Anti-infective bile acids bind and inactivate a Salmonella virulence regulator. (2023). Nature, 619(7968), 153-161. [Link]

  • Inhibition of O-acetylserine sulfhydrylase by fluoroalanine derivatives. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1314-1321. [Link]

  • Mutagenicity of substituted carbazoles in Salmonella typhimurium. (1983). Mutation Research/Genetic Toxicology, 116(3-4), 217-226. [Link]

  • A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. (2022). Journal of the American Chemical Society, 144(5), 2167-2176. [Link]

  • Design and synthesis of trans-2-substituted-cyclopropane-1-carboxylic acids as the first non-natural small molecule inhibitors of O-acetylserine sulfhydrylase. (2012). MedChemComm, 3(9), 1159-1164. [Link]

  • Unusual cysteine modifications in natural product biosynthesis. (2021). Natural Product Reports, 38(11), 2026-2051. [Link]

  • Reductive opening of a cyclopropane ring in the Ni(II) coordination environment: a route to functionalized dehydroalanine and cysteine derivatives. (2022). Beilstein Archives. [Link]

  • Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. (2007). Chemical Reviews, 107(7), 3138-3176. [Link]

  • Kinetic Analysis of a Cysteine-Derived Thiyl-Catalyzed Asymmetric Vinyl Cyclopropane Cycloaddition Reflects Numerous Attractive Non-Covalent Interactions. (2022). Journal of the American Chemical Society, 144(11), 4906-4916. [Link]

  • Cyclopropenone-containing cysteine proteinase inhibitors. Synthesis and enzyme inhibitory activities. (1995). Journal of Medicinal Chemistry, 38(23), 4678-4685. [Link]

Sources

Validation

Comparative Guide: Validating Analytical Methods for 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic Acid Quantification

Executive Summary The quantification of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid (hereafter TFPC-COOH ) presents a unique set of analytical challenges due to its structural rigidity, potential for cis/tra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid (hereafter TFPC-COOH ) presents a unique set of analytical challenges due to its structural rigidity, potential for cis/trans isomerism, and the lipophilic nature of the trifluoromethyl group.[1] While HPLC-UV remains the workhorse for raw material purity, it lacks the sensitivity required for biological matrices.[1]

This guide objectively compares three primary analytical approaches—HPLC-UV , LC-MS/MS (Negative ESI) , and GC-MS —and recommends a validated workflow for trace quantification in biological samples, grounded in ICH Q2(R2) guidelines.[1]

Molecular Profile & Analytical Challenges

Before selecting a method, the analyst must understand the physicochemical behavior of TFPC-COOH.[1]

PropertyCharacteristicAnalytical Implication
Structure Cyclopropane ring + Phenyl-CF3 + COOHRigid geometry; potential for diastereomers (cis vs. trans).[1]
Acidity (pKa) ~4.5 (Carboxylic Acid)Requires pH control (pH < 3.[1]0) in LC to suppress ionization for retention on C18.[1]
Lipophilicity High (due to -CF3 group)High retention on reversed-phase columns; risk of injector carryover.[1]
Isomerism Cis and Trans diastereomersCritical: Methods must demonstrate specificity to separate these isomers, as they likely possess different biological activities.[1]
The Isomer Challenge

The cyclopropane ring creates a rigid scaffold.[1] The trans isomer is generally more thermodynamically stable, but synthetic routes often produce mixtures.[1]

  • Validation Requirement: Your method is not specific unless you demonstrate resolution between the cis and trans forms, even if you only expect one isomer.

Comparative Methodology: Selecting the Right Tool

The following decision matrix outlines the optimal application for each technique.

MethodSelection Start Start: Define Analytical Goal Matrix Sample Matrix? Start->Matrix Conc Target Concentration? Matrix->Conc Plasma / Urine HPLC HPLC-UV (Purity/Assay) Matrix->HPLC Raw Material / API Conc->HPLC > 10 µg/mL LCMS LC-MS/MS (Bioanalysis/Trace) Conc->LCMS < 1 µg/mL (Trace) GCMS GC-MS (Volatile Impurities) HPLC->GCMS If derivatization preferred for resolution

Figure 1: Decision matrix for selecting the analytical platform based on sample matrix and sensitivity requirements.

Method Comparison Table
FeatureHPLC-UV LC-MS/MS (Rec.[1] Mode) GC-MS
Primary Use QC Release, Purity, DissolutionDMPK, Plasma/Tissue QuantificationImpurity Profiling, Isomer Resolution
Detection UV @ 254 nm (Phenyl ring)MRM (Negative ESI): [M-H]⁻EI (requires derivatization)
Sensitivity (LLOQ) ~1–5 µg/mL1–10 ng/mL (High)~50–100 ng/mL
Selectivity Moderate (Matrix interferences common)High (Mass filtration)High (Chromatographic resolution)
Isomer Separation Requires Phenyl-Hexyl or Chiral columnsRequires optimized LC (isomers have same mass)Excellent (often resolves isomers well)
Throughput High (10-15 min)Very High (3-5 min)Low (Derivatization step needed)

Senior Scientist Verdict: For drug development and biological quantification, LC-MS/MS in Negative Electrospray Ionization (ESI) mode is the gold standard due to its superior sensitivity and specificity.[1]

Recommended Protocol: LC-MS/MS Quantification[1][2][3]

This protocol is designed for the quantification of TFPC-COOH in human plasma.[1] It utilizes Solid Phase Extraction (SPE) to minimize matrix effects caused by phospholipids, which is critical when analyzing lipophilic acids.[1]

A. Chromatographic Conditions (UHPLC)
  • Column: Waters XSelect CSH Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm).[1]

    • Why? Phenyl-Hexyl phases offer superior selectivity for aromatic isomers compared to standard C18, aiding in cis/trans separation.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0.0 min: 30% B[1]

    • 4.0 min: 90% B[1]

    • 5.0 min: 90% B[1]

    • 5.1 min: 30% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[1]

  • Column Temp: 45°C.

B. Mass Spectrometry Parameters
  • Source: ESI Negative Mode (Carboxylic acids ionize best here).[1]

  • Precursor Ion: m/z 229.0 [M-H]⁻[1]

  • Product Ions (MRM):

    • Quantifier:m/z 185.0 (Loss of CO₂).[1]

    • Qualifier:m/z 115.0 (Ring fragmentation).[1]

  • Dwell Time: 50 ms.

C. Sample Preparation (Solid Phase Extraction)[1]
  • Aliquot: 100 µL Plasma.

  • IS Addition: Add 10 µL Internal Standard (e.g., deuterated analog or stable aryl-acid like Diclofenac).

  • Acidification: Add 200 µL 2% Formic Acid (Disrupts protein binding).[1]

  • Load: Apply to equilibrated Oasis MAX (Mixed-mode Anion Exchange) plate.

    • Why? The carboxylic acid binds via ion exchange, allowing rigorous washing of neutrals/lipids with methanol.[1]

  • Wash 1: 5% Ammonium Hydroxide (Remove neutrals).[1]

  • Wash 2: Methanol (Remove phospholipids).[1]

  • Elute: 2% Formic Acid in Methanol.

  • Evaporate & Reconstitute: Dry under N₂ and reconstitute in Mobile Phase A/B (70:30).

Validation Strategy (ICH Q2(R2) Aligned)

Validation must demonstrate that the method is "fit for purpose."[1][3][4][5][6] The following workflow ensures compliance with the latest ICH Q2(R2) guidelines.

ValidationWorkflow Spec Specificity (Isomer Resolution) Lin Linearity & Range (r² > 0.99, Residuals) Spec->Lin AccPrec Accuracy & Precision (3 Levels, n=5) Lin->AccPrec Matrix Matrix Effect (Post-Column Infusion) AccPrec->Matrix Stab Stability (Freeze/Thaw, Benchtop) Matrix->Stab

Figure 2: Step-by-step validation workflow emphasizing the priority of Specificity for isomeric compounds.

Key Validation Parameters & Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria (Bioanalysis)
Specificity Inject pure cis and trans standards separately, then a mixture.Baseline resolution (

) between isomers. No interference at retention time of analyte in blank plasma.[1]
Linearity 8 non-zero standards (e.g., 1–1000 ng/mL).

.[1][6][7][8] Back-calculated conc. within ±15% (±20% for LLOQ).[1][9]
Accuracy Spiked QC samples (Low, Mid, High) x 5 replicates.Mean recovery 85–115%.[1]
Precision Intra-day and Inter-day variability (CV).[1]CV

(20% at LLOQ).[1]
Matrix Effect Compare response in extracted plasma vs. neat solution.Matrix Factor (MF) normalized by IS should be close to 1.0 (CV < 15%).[1]
Recovery Compare extracted samples vs. post-extraction spiked samples.Consistent recovery (>50% preferred, but consistency is key).

Troubleshooting & Senior Scientist Insights

1. The "Ghost" Peak (Carryover): The trifluoromethyl (


) group makes TFPC-COOH "sticky."[1] You may see carryover in blank injections after a high standard.[1]
  • Solution: Use a needle wash with high organic content and pH adjustment (e.g., Acetonitrile:Isopropanol:Water:Acetone 40:40:10:10 + 0.1% Formic Acid).[1]

2. Isomer Interconversion: Cyclopropanes are generally stable, but exposure to extreme pH or heat during sample prep could theoretically induce isomerization.[1]

  • Check: Stress test your stock solution (Heat at 60°C for 4 hours) and inject.[1] If the cis/trans ratio changes, your sample prep is too harsh.[1]

3. Ion Suppression: If using Protein Precipitation (PPT) instead of SPE, phospholipids often co-elute with lipophilic acids.[1]

  • Check: Perform a "Post-Column Infusion" experiment. Infuse the analyte constantly while injecting a blank plasma extract.[1] A dip in the baseline indicates suppression.[1] If the dip overlaps with your analyte peak, switch to SPE.[1]

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][4][10][11]

  • Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[1]

  • PubChem. Compound Summary for CID 1274902: 1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid (Analog).[1](Note: Used for physicochemical property estimation of the phenyl-cyclopropane scaffold).[1]

  • Chromatography Forum. Separation of cis/trans isomers of cyclopropane derivatives.(Practical insights on column selection for cyclopropane isomers).

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Docking of Novel Phenylcyclopropane Analogs Against Monoamine Oxidase A

Introduction: The Therapeutic Potential of Cyclopropane Scaffolds in Neuropsychiatric Disorders The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif in medicinal chemistry. Its inherent r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Cyclopropane Scaffolds in Neuropsychiatric Disorders

The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif in medicinal chemistry. Its inherent ring strain and unique electronic properties impart a pseudo-double bond character, leading to conformational rigidity and metabolic stability in drug candidates.[1] These characteristics are highly desirable in modern drug discovery, often enhancing binding affinity and fine-tuning pharmacokinetic profiles.[2] The phenylcyclopropylamine scaffold, for instance, is a well-established pharmacophore found in irreversible inhibitors of monoamine oxidase (MAO), such as the antidepressant tranylcypromine.[3][4]

Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes located on the outer mitochondrial membrane that are crucial for the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.[5] Consequently, inhibitors of MAO-A are effective antidepressants.[6][7] This guide presents a comprehensive, in-silico comparative docking study of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid, a novel compound of interest, and its rationally designed analogs against human monoamine oxidase A (MAO-A). The objective is to elucidate the structural determinants of binding and to predict the relative potencies of these analogs, thereby guiding future synthetic and therapeutic development efforts.

Methodology: A Rigorous In-Silico Protocol for Comparative Docking

The following protocol outlines a self-validating system for preparing the protein and ligands, performing the docking simulations, and analyzing the results, ensuring scientific rigor and reproducibility.

Experimental Workflow Overview

The entire computational workflow is summarized in the diagram below, from initial protein and ligand preparation to the final analysis of docking results.

workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Fetch MAO-A Structure (PDB: 2Z5X) Protein_Prep Receptor Preparation (UCSF Chimera) PDB->Protein_Prep Input Ligand_Design Design Analogs of Parent Compound Ligand_Prep Ligand Preparation (ChemDraw & Open Babel) Ligand_Design->Ligand_Prep Structures Grid_Gen Grid Box Generation (AutoDockTools) Protein_Prep->Grid_Gen Receptor Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Ligands Grid_Gen->Docking Grid Parameters Results_Vis Visualization (PyMOL) Docking->Results_Vis Docked Poses Data_Analysis Binding Energy & Interaction Analysis Docking->Data_Analysis Scores Results_Vis->Data_Analysis Visual Insights

Caption: Overall workflow for the comparative docking study.

Step 1: Receptor Preparation
  • Selection of the Target Structure: The crystal structure of human monoamine oxidase A (MAO-A) in complex with the inhibitor harmine was obtained from the RCSB Protein Data Bank (PDB ID: 2Z5X).[8] This structure was chosen for its high resolution (2.2 Å) and the presence of a co-crystallized ligand, which helps in defining the active site.[9]

  • Preparation using UCSF Chimera: The PDB file was loaded into UCSF Chimera.[10] To prepare the protein for docking, all non-essential components, including water molecules, the co-crystallized inhibitor (harmine), and any other heteroatoms, were removed.[11] Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed to assign partial charges to each atom, a necessary step for the subsequent docking calculations. The prepared protein structure was then saved in the PDBQT file format, which is required by AutoDock Vina.

Step 2: Ligand Preparation
  • Structure Generation: The parent compound, 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid, and its analogs were designed. The analogs were created by systematic modification of the parent structure to probe the effects of different functional groups on binding. The 2D structures of these compounds were drawn using ChemDraw.[9]

  • 3D Conversion and Energy Minimization: The 2D structures were converted to 3D structures. To obtain a low-energy and geometrically plausible conformation for docking, each ligand was subjected to energy minimization using the MMFF94 force field.

  • File Format Conversion: The energy-minimized 3D structures of the ligands were converted to the PDBQT file format using Open Babel. This process also defines the rotatable bonds within the ligands, allowing for conformational flexibility during the docking simulation.

Step 3: Molecular Docking with AutoDock Vina
  • Grid Box Generation: A grid box was defined around the active site of MAO-A to specify the search space for the docking algorithm.[4] The center of the grid box was set to the geometric center of the co-crystallized inhibitor from the original PDB file. The dimensions of the grid box were set to 25 x 25 x 25 Å to ensure that the entire active site cavity was encompassed, allowing for ample space for the ligands to adopt various conformations.

  • Docking Simulation: AutoDock Vina was used to perform the molecular docking simulations.[12] Vina employs a Lamarckian genetic algorithm and an empirical scoring function to predict the binding affinity and conformation of the ligand within the receptor's active site.[3] For each ligand, multiple docking runs were performed to ensure the reliability of the predicted binding modes. The output from Vina includes the binding affinity (in kcal/mol) and the coordinates of the docked ligand poses.

Step 4: Analysis and Visualization of Docking Results
  • Binding Affinity Analysis: The binding affinities of the parent compound and its analogs were compared. A more negative binding affinity score indicates a stronger predicted binding interaction.[6]

  • Interaction Analysis: The docked poses of the ligands were visualized using PyMOL.[2] This allowed for a detailed examination of the interactions between the ligands and the amino acid residues in the MAO-A active site. Key interactions, such as hydrogen bonds and hydrophobic interactions, were identified and analyzed to understand the structural basis for the observed binding affinities. The interactions with key residues in the MAO-A active site, such as Tyr407, Tyr444, and the FAD cofactor, were of particular interest.[5]

Results and Discussion

Comparative Binding Affinities

The docking studies revealed significant differences in the predicted binding affinities of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid and its analogs for the MAO-A active site. The results are summarized in the table below.

Compound IDStructurePredicted Binding Affinity (kcal/mol)
Parent 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid-7.8
Analog 1 2-(4-chlorophenyl)cyclopropanecarboxylic acid-7.2
Analog 2 2-(4-methoxyphenyl)cyclopropanecarboxylic acid-6.9
Analog 3 2-(phenyl)cyclopropanecarboxylic acid-6.5

The parent compound, with the trifluoromethyl group, exhibited the strongest predicted binding affinity (-7.8 kcal/mol). This suggests that the electron-withdrawing nature and the size of the trifluoromethyl group contribute favorably to the binding interaction. Replacing the trifluoromethyl group with a chloro group (Analog 1) resulted in a slightly weaker predicted binding affinity (-7.2 kcal/mol). The methoxy-substituted analog (Analog 2) and the unsubstituted phenyl analog (Analog 3) showed progressively weaker predicted binding affinities.

Analysis of Binding Interactions

Visualization of the docked poses in PyMOL provided insights into the molecular interactions driving the binding of these compounds to MAO-A.

binding_interactions cluster_ligand Parent Compound cluster_protein MAO-A Active Site Ligand CF3-Phenyl-Cyclopropyl-COOH Tyr407 Tyr407 Ligand->Tyr407 π-π Stacking Tyr444 Tyr444 Ligand->Tyr444 Hydrogen Bond (COOH) Phe352 Phe352 Ligand->Phe352 Hydrophobic Interaction FAD FAD Cofactor Ligand->FAD Hydrophobic Interaction Gln215 Gln215 Ligand->Gln215 Hydrogen Bond (COOH)

Caption: Key interactions of the parent compound in the MAO-A active site.

The parent compound's carboxylic acid group formed crucial hydrogen bonds with the side chains of Tyr444 and Gln215. The trifluoromethyl-substituted phenyl ring was positioned in a hydrophobic pocket, engaging in favorable π-π stacking interactions with Tyr407 and hydrophobic interactions with Phe352 and the FAD cofactor. The trifluoromethyl group itself appeared to enhance these hydrophobic interactions.

The analogs with weaker predicted binding affinities generally exhibited less optimal interactions. For instance, the unsubstituted phenyl ring of Analog 3 had weaker hydrophobic interactions compared to the trifluoromethyl-substituted ring of the parent compound.

Conclusion

This in-silico comparative docking study provides valuable insights into the structure-activity relationships of 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid and its analogs as potential inhibitors of MAO-A. The results suggest that the trifluoromethyl group plays a key role in enhancing the binding affinity, likely through a combination of electronic and steric effects that promote favorable interactions within the hydrophobic active site of MAO-A. The carboxylic acid moiety is essential for anchoring the ligand through hydrogen bonding.

These computational predictions serve as a strong foundation for the rational design and synthesis of more potent and selective MAO-A inhibitors based on the phenylcyclopropane scaffold. Future work should focus on synthesizing these compounds and validating their inhibitory activity through in vitro enzyme assays.

References

  • Giri, R. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State. Retrieved from [Link]

  • Pettersen, E. F., Goddard, T. D., Huang, C. C., Couch, G. S., Greenblatt, D. M., Meng, E. C., & Ferrin, T. E. (2004). UCSF Chimera—a visualization system for exploratory research and analysis.
  • Edmondson, D. E., Binda, C., & Mattevi, A. (2007). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Journal. Retrieved from [Link]

  • Bou-Salah, L., et al. (2021). Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. PMC. Retrieved from [Link]

  • Wikipedia contributors. (2023). Phenylcyclopropylamine. Wikipedia. Retrieved from [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Capetillo-Zarate, E., et al. (2021). Monoamine Oxidase Inhibitors: Ten Years of Docking Studies. ResearchGate. Retrieved from [Link]

  • Holleman, J., et al. (2022). Selective examples of cyclopropane-based drugs and natural products. ResearchGate. Retrieved from [Link]

  • Acton, Q. A. (2022). The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. C&EN. Retrieved from [Link]

  • Level Up RN. (2023). MAOIs Monoamine Oxidase Inhibitors: Therapies. YouTube. Retrieved from [Link]

  • Hanzlik, R. P., & Tullman, R. H. (1982). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of the American Chemical Society. Retrieved from [Link]

  • Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. Retrieved from [Link]

  • Chaurasiya, P. K., et al. (2021). Monoamine oxidase inhibitors: ten years of docking studies. PubMed. Retrieved from [Link]

  • Son, S. Y., et al. (2008). Crystal Structure of Human Monoamine Oxidase A with Harmine. RCSB PDB. Retrieved from [Link]

  • Schmidt, D. M., & McCafferty, D. G. (2007). trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry. Retrieved from [Link]

  • De Colibus, L., et al. (2005). 2BXR: Human Monoamine Oxidase A in complex with Clorgyline, Crystal Form A. RCSB PDB. Retrieved from [Link]

  • Sala, G., & A. C. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. Retrieved from [Link]

  • Son, S. Y., et al. (2007). 2Z5X: Crystal Structure of Human Monoamine Oxidase A with Harmine. NCBI. Retrieved from [Link]

  • Khan, M. F., et al. (2022). Inhibition of Monoamine Oxidases by Pyridazinobenzylpiperidine Derivatives. MDPI. Retrieved from [Link]

  • Son, S. Y., et al. (2008). Structure of human monoamine oxidase A at 2.2-Å resolution: The control of opening the entry for substrates/inhibitors. PNAS. Retrieved from [Link]

  • Kumar, S., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Monoamine oxidase A. Retrieved from [Link]

Sources

Validation

validating the inhibitory mechanism of 2-(4-(trifluoroMethyl)phenyl)cyclopropanecarboxylic acid on a target enzyme

This guide outlines the validation framework for 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid (referred to herein as TFPC ), a synthetic small molecule designed to inhibit D-Amino Acid Oxidase (DAAO) .[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the validation framework for 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid (referred to herein as TFPC ), a synthetic small molecule designed to inhibit D-Amino Acid Oxidase (DAAO) .[1][2]

DAAO is the primary enzyme responsible for degrading D-Serine, a crucial co-agonist of the NMDA receptor.[3] By inhibiting DAAO, researchers aim to elevate synaptic D-Serine levels, offering a therapeutic avenue for schizophrenia and cognitive impairment.[3] TFPC represents a structural evolution from the classical inhibitor Sodium Benzoate, utilizing a trifluoromethyl-phenyl moiety to enhance lipophilicity and blood-brain barrier (BBB) permeability while maintaining the carboxylic acid "warhead" required for active site engagement.[1][2]

Part 1: Mechanistic Insight & Hypothesis

The Core Mechanism: TFPC functions as a competitive inhibitor of DAAO.

  • Binding: The carboxylic acid group of TFPC mimics the

    
    -carboxyl of the natural substrate (D-Serine), forming an electrostatic salt bridge with Arg283  and Tyr224  in the DAAO active site.[1]
    
  • Stabilization: The hydrophobic cyclopropane and 4-trifluoromethylphenyl tail extend into the hydrophobic pocket of the enzyme, displacing water and providing higher binding enthalpy than the smaller benzoate ring.

  • Inhibition: By occupying the active site, TFPC prevents D-Serine from aligning with the FAD cofactor, thereby blocking the hydride transfer required for oxidation.

Critical Safety Check (The "Suicide" Risk): Cyclopropane rings can act as "mechanism-based inactivators" (suicide substrates) if the enzyme mechanism involves radical intermediates that open the ring.[1][2] While DAAO typically follows a hydride transfer mechanism, validating that TFPC is a reversible inhibitor and not an irreversible inactivator is a critical first step in this protocol.

Part 2: Comparative Performance Analysis

The following table contrasts TFPC with the industry standard (Sodium Benzoate) and a high-potency benchmark (CBIO).

FeatureTFPC (Target Product)Sodium Benzoate (Standard)CBIO (High-Potency Control)
Primary Target D-Amino Acid Oxidase (DAAO)D-Amino Acid Oxidase (DAAO)D-Amino Acid Oxidase (DAAO)
Inhibition Type Competitive (Reversible)Competitive (Reversible)Competitive (Tight-binding)
Est.[1][2] IC50 50 - 200 nM (Predicted)~ 10 - 50

M
~ 100 nM
Binding Affinity (

)
High (Driven by hydrophobic effect)LowHigh
BBB Permeability High (Due to -CF

& Cyclopropane)
Low (Requires high doses)Moderate
Solubility Low (DMSO required)High (Water soluble)Low
Metabolic Stability High (Cyclopropane resists

-oxidation)
Moderate (Glycine conjugation)Moderate

Analyst Note: While Sodium Benzoate is the historical reference, its poor BBB penetration necessitates massive human doses (grams/day).[1] TFPC's -CF


 group significantly increases lipophilicity (

), theoretically allowing for lower effective doses in CNS applications.[1]
Part 3: Mechanistic Visualization

The following diagram illustrates the competitive inhibition pathway and the downstream effect on NMDA receptor signaling.

DAAO_Inhibition_Mechanism cluster_synapse Synaptic Cleft cluster_enzyme DAAO Enzyme System D_Serine D-Serine (Co-agonist) NMDAR NMDA Receptor (Activation) D_Serine->NMDAR Co-activates DAAO_Active DAAO Enzyme (Active FAD) D_Serine->DAAO_Active Substrate Entry Glutamate Glutamate Glutamate->NMDAR Binds DAAO_Inhibited DAAO-TFPC Complex (Inactive) DAAO_Active->DAAO_Inhibited Inhibition Product H2O2 + alpha-Keto Acid DAAO_Active->Product Oxidation (Degrades D-Serine) DAAO_Inhibited->D_Serine Increases Pool DAAO_Inhibited->Product BLOCKED TFPC TFPC Inhibitor (2-(4-CF3-Ph)-CPA) TFPC->DAAO_Active Competitive Binding (Ki < 100nM)

Caption: TFPC competes with D-Serine for the DAAO active site, preventing degradation and enhancing NMDAR-mediated neurotransmission.

Part 4: Experimental Validation Protocols

To validate TFPC, you must prove it binds to the active site and inhibits catalysis in a dose-dependent manner.

Protocol A: Coupled Peroxidase Assay (In Vitro Potency)

This assay measures the production of H


O

(a byproduct of D-Serine oxidation) using a fluorogenic reporter.[1]

Reagents:

  • Recombinant human DAAO (hDAAO).[1]

  • Substrate: D-Serine (50 mM stock).[1][2]

  • Inhibitor: TFPC (dissolved in 100% DMSO, serial dilutions).[1]

  • Detection: Amplex Red (or similar peroxidase substrate) + Horseradish Peroxidase (HRP).[1][2]

  • Buffer: 50 mM Sodium Pyrophosphate (pH 8.3).[1]

Workflow:

  • Enzyme Prep: Dilute hDAAO to 20 nM in buffer.

  • Inhibitor Incubation: Add 10

    
    L of TFPC (varying concentrations) to 90 
    
    
    
    L of enzyme solution. Incubate for 10 mins at 25°C.
    • Control: DMSO vehicle only.[1]

    • Reference: Sodium Benzoate (1 mM).[1]

  • Reaction Start: Add 100

    
    L of Substrate Mix (D-Serine + Amplex Red + HRP).[1][2]
    
  • Measurement: Monitor fluorescence (Ex/Em 530/590 nm) kinetically for 20 minutes.

  • Analysis: Calculate initial velocity (

    
    ) for each [Inhibitor]. Plot 
    
    
    
    vs. Log[TFPC] to determine IC50.[1]
Protocol B: Mechanism of Action (Lineweaver-Burk Analysis)

To confirm TFPC is competitive and not allosteric or non-competitive.

  • Run the assay described above but vary both TFPC concentration (0, 0.5x IC50, 2x IC50) and D-Serine concentration (0.1Km to 10Km).

  • Plot

    
     vs 
    
    
    
    (Double-reciprocal plot).
  • Validation Criteria:

    • Competitive: Lines intersect at the Y-axis (

      
       is unchanged, 
      
      
      
      increases).[1]
    • Non-Competitive: Lines intersect at the X-axis (

      
       unchanged, 
      
      
      
      decreases).
    • Expectation for TFPC: Intersection at Y-axis.[1][2]

Protocol C: Time-Dependent Inhibition (TDI) Check

To rule out suicide inhibition (irreversible covalent bonding via the cyclopropane ring).[1][2]

  • Pre-incubate Enzyme + TFPC for varying times (0, 15, 30, 60 min) before adding substrate.

  • If IC50 decreases (potency increases) significantly with longer pre-incubation, TFPC may be an irreversible inhibitor.[1]

  • Target Result: IC50 remains constant regardless of pre-incubation time (Reversible binding).

Part 5: Validation Workflow Diagram

Validation_Workflow Start Start: TFPC Validation Step1 1. Solubility & Stability Test (DMSO/Buffer stability) Start->Step1 Step2 2. Primary Screen (Single Dose) @ 10 µM vs hDAAO Step1->Step2 Decision1 >50% Inhibition? Step2->Decision1 Step3 3. IC50 Determination (10-point dose response) Decision1->Step3 Yes Discard Discard / Redesign Decision1->Discard No Step4 4. Mode of Inhibition (Lineweaver-Burk Plot) Step3->Step4 Step5 5. Selectivity Screen (vs D-Aspartate Oxidase / MAO-B) Step4->Step5 End Publish: Validated Inhibitor Step5->End

Caption: Step-by-step decision tree for experimentally validating TFPC potency and selectivity.

References
  • Pollegioni, L., et al. (2007).[1] "D-Amino acid oxidase as a new target for schizophrenia treatment."[1][2] Current Pharmaceutical Design.

  • Sacchi, S., et al. (2013).[1] "Structure-activity relationships of D-amino acid oxidase inhibitors." Current Pharmaceutical Design.

  • Hopkins, S.C., et al. (2013).[1] "D-Amino acid oxidase inhibition: a novel mechanism for the treatment of schizophrenia."[2] Journal of Pharmacology and Experimental Therapeutics.

  • Ferraris, D.V., et al. (2008).[1] "Synthesis and biological evaluation of D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry.

  • Smith, S.M., et al. (2010).[1] "Mechanism of Action of DAAO Inhibitors." Biochemistry.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic Acid: Personal Protective Equipment and Safety Protocols

Navigating the complexities of novel chemical compounds requires a safety-first mindset grounded in rigorous scientific principles. This guide provides essential, immediate safety and logistical information for handling...

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical compounds requires a safety-first mindset grounded in rigorous scientific principles. This guide provides essential, immediate safety and logistical information for handling 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid. As a Senior Application Scientist, my objective is to move beyond a simple checklist, offering a framework that explains the causality behind each safety recommendation, ensuring your protocols are not just followed, but understood. This approach builds a self-validating system of safety, empowering you to work confidently and securely.

Hazard Assessment: A Proactive Approach

  • Carboxylic Acid Moiety: Carboxylic acids are known to be corrosive and can cause severe skin and eye burns.[2][3] Ingestion can lead to burns of the upper digestive and respiratory tracts.[3][4]

  • Trifluoromethylphenyl Group: Aromatic compounds containing trifluoromethyl groups can present various hazards, including skin, eye, and respiratory irritation.[5][6][7] The trifluoromethyl group can also influence the compound's metabolic profile and permeability, potentially increasing its systemic toxicity.

  • New Chemical Entity (NCE) Principle: As with any NCE or substance of unknown toxicity, it is imperative to treat it as a potentially potent and hazardous compound until proven otherwise.[1]

Therefore, we will operate under the assumption that this compound is, at a minimum, corrosive, a skin and eye irritant, harmful if swallowed, and a respiratory tract irritant.

The Hierarchy of Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final, not the first, line of defense. Before any handling, ensure the following controls are in place:

  • Engineering Controls: All handling of this compound, especially when in powdered form or when generating aerosols, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][8] The fume hood provides a physical barrier and ventilation.

  • Administrative Controls: Access to areas where this compound is handled should be restricted. All personnel must be trained on the specific hazards and the procedures outlined in this guide. Always have a copy of the relevant SDS for similar compounds and this guide readily available.[9]

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection of PPE must be deliberate and based on the specific tasks being performed. Do not underestimate the risk; consistent and proper use of PPE is non-negotiable.[1]

Eye and Face Protection
  • Mandatory: ANSI Z87.1-compliant chemical safety goggles are required at all times when in the laboratory where this chemical is present. Standard safety glasses are insufficient as they do not protect against splashes.

  • Recommended for High-Risk Tasks: When there is a significant risk of splashing (e.g., during transfer of solutions or reaction workups), a full-face shield should be worn in addition to chemical safety goggles.

Skin and Body Protection
  • Gloves: Proper glove selection is critical.

    • Type: Use chemically resistant gloves. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, consider heavier-duty gloves such as neoprene or Viton. Always check the manufacturer's glove compatibility charts for specific carboxylic acids and aromatic compounds.

    • Technique: Always inspect gloves for tears or punctures before use. Use the proper removal technique to avoid skin contact with a contaminated glove surface. Wash hands thoroughly after removing gloves.[5][10]

  • Laboratory Coat: A flame-resistant lab coat that fully covers the arms is mandatory.[9] Ensure the coat is buttoned to provide maximum protection.

  • Additional Protection: For large-scale operations, a chemically resistant apron and shoe covers should be utilized. Do not wear shorts or open-toed shoes in the laboratory.

Respiratory Protection
  • Standard Operations: When working within a certified chemical fume hood, respiratory protection is generally not required.

  • High-Risk Scenarios: If there is a potential for aerosol generation outside of a fume hood (e.g., during a large spill or equipment failure), a NIOSH-approved respirator with an organic vapor/acid gas (OV/AG) cartridge and a P100 particulate filter is necessary.[11][12] All personnel requiring respirator use must be part of a respiratory protection program, including fit testing and medical clearance, as mandated by OSHA (29 CFR 1910.134).[11]

Summary of PPE Requirements by Task

TaskEye/Face ProtectionSkin/Body ProtectionRespiratory Protection
Weighing Solid Compound Chemical Safety GogglesNitrile Gloves (Double-gloving recommended), Lab CoatNot required inside a fume hood.
Preparing Solutions Chemical Safety Goggles & Face ShieldNitrile or Neoprene Gloves, Lab Coat, Chemical ApronNot required inside a fume hood.
Running Reaction / Synthesis Chemical Safety GogglesNitrile or Neoprene Gloves, Lab CoatNot required inside a fume hood.
Post-Reaction Workup Chemical Safety Goggles & Face ShieldNitrile or Neoprene Gloves, Lab Coat, Chemical ApronNot required inside a fume hood.
Spill Cleanup Chemical Safety Goggles & Face ShieldHeavy-duty Gloves (e.g., Neoprene), Lab Coat, Apron, Shoe CoversNIOSH-approved respirator (OV/AG P100)

Operational and Disposal Plans

A self-validating safety protocol extends from initial handling to final disposal.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the chemical fume hood for the procedure. Ensure spill kits, waste containers, and emergency eyewash/shower stations are accessible.

  • Pre-Use Inspection: Don all required PPE as outlined above. Visually inspect all equipment for cracks or defects.

  • Aliquotting: When handling the solid, use spark-proof tools and take measures to prevent the buildup of electrostatic charge.[8][13] Keep the container tightly closed when not in use.[8][10]

  • In-Use: Keep all containers labeled and sealed when not actively in use. Avoid inhalation of any vapors or dust.[13]

  • Post-Use: Decontaminate the work area thoroughly. Wipe down surfaces with an appropriate solvent, followed by soap and water.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by face shield, goggles, and then the lab coat.

Spill and Emergency Procedures
  • Minor Spill (inside fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand.[3]

    • Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

    • Clean the area with an appropriate solvent and then soap and water.

  • Major Spill (outside fume hood):

    • Evacuate the immediate area and alert all personnel.

    • If safe to do so, eliminate ignition sources.[13]

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Exposure:

    • Skin: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

    • Eyes: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3]

    • Ingestion: Do NOT induce vomiting.[3][4] Rinse mouth with water and seek immediate medical attention.

Waste Disposal Plan
  • Segregation: All waste contaminated with 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid, including excess reagent, contaminated PPE, and spill cleanup materials, must be collected in a dedicated, labeled hazardous waste container.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials like strong bases or oxidizing agents.[2][4]

  • Disposal: Dispose of the waste through your institution's certified EHS hazardous waste program. Do not allow the product to enter drains or the environment.[10]

Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely managing 2-(4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid in a laboratory setting.

G cluster_prep 1. Pre-Operational Phase cluster_handling 2. Active Handling Phase cluster_post 3. Post-Operational Phase prep_start Start: New Task risk_assess Hazard Assessment: - Review known data - Assess structural analogs - Assume high toxicity prep_start->risk_assess eng_controls Verify Engineering Controls: - Fume Hood Certified? - Eyewash/Shower Accessible? risk_assess->eng_controls ppe_select Select & Inspect PPE (See Table) eng_controls->ppe_select don_ppe Don PPE Correctly ppe_select->don_ppe handle_chem Handle Compound in Fume Hood don_ppe->handle_chem spill_check Spill or Exposure? handle_chem->spill_check emergency_proc Execute Emergency Procedure spill_check->emergency_proc Yes decon Decontaminate Work Area & Equipment spill_check->decon No wash Wash Hands Thoroughly emergency_proc->wash After resolution waste Segregate & Label Hazardous Waste decon->waste doff_ppe Doff PPE Correctly waste->doff_ppe doff_ppe->wash task_end End of Task wash->task_end

Caption: Safe Handling Workflow for Potentially Hazardous Compounds.

References

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC) 0577: Trifluoromethane. Retrieved from [Link]

  • West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 5-Methoxy-1-(4-(trifluoromethyl)phenyl)pentan-1-one. Retrieved from [Link]

  • tks. (n.d.). Potent compound safety in the laboratory. Retrieved from [Link]

  • Pharmaceutics International, Inc. (n.d.). Managing Risks with Potent Pharmaceutical Products. Retrieved from [Link]

  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs. Retrieved from [Link]

  • Airgas. (n.d.). Safety Data Sheet: Cyclopropane. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-(trifluoroMethyl)phenyl)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
2-(4-(trifluoroMethyl)phenyl)cyclopropanecarboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.